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  • Product: (S)-2-(4-Hydroxyphenyl)propanoic Acid
  • CAS: 124578-19-4

Core Science & Biosynthesis

Foundational

In vivo metabolic pathway of (S)-2-(4-Hydroxyphenyl)propanoic Acid

An In-Depth Technical Guide to the In Vivo Metabolic Pathway and Pharmacokinetics of (S)-2-(4-Hydroxyphenyl)propanoic Acid Executive Summary (S)-2-(4-Hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathway and Pharmacokinetics of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Executive Summary

(S)-2-(4-Hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid) is an aromatic carboxylic acid that plays a pivotal role as a biomarker in metabolic and endocrine research[1]. While it is not synthesized endogenously by human somatic cells, it is a critical end-product of the gut microbiome's metabolism of dietary polyphenols. This whitepaper elucidates the in vivo generation, enzymatic transformation, and analytical quantification of this compound, providing a self-validating framework for researchers and drug development professionals.

The Gut-Microbiome Axis: Endogenous Generation

The primary in vivo source of (S)-2-(4-hydroxyphenyl)propanoic acid in mammals is the microbial degradation of larger dietary polyphenols, such as flavonoids (e.g., quercetin, catechin) and phenolic acids (e.g., p-coumaric acid)[2].

Mechanistic Causality of the Pathway: The gut microbiota utilize these complex polyphenols as carbon sources. The metabolic sequence initiates with the deglycosylation of flavonoid glycosides to release aglycones. This is followed by the ring-fission of the flavonoid C-ring. Subsequent sequential dehydroxylation and reduction reactions yield intermediate phenolic acids[2]. The reduction of these intermediates proceeds with high stereospecificity, favoring the (S)-enantiomer, which is subsequently absorbed through the colonic epithelium into the systemic circulation.

G Dietary Dietary Polyphenols (Flavonoids, Phenolic Acids) Deglyc Microbial Deglycosylation (Gut Microbiota) Dietary->Deglyc Aglycones Flavonoid Aglycones Deglyc->Aglycones RingFission C-Ring Fission & Dehydroxylation Aglycones->RingFission Target (S)-2-(4-Hydroxyphenyl) propanoic acid RingFission->Target Other 3-(4-Hydroxyphenyl) propanoic acid RingFission->Other

Gut microbial metabolic pathway of dietary polyphenols.

In Vivo Metabolic Fate: Phase I and Phase II Transformations

Once absorbed into the systemic circulation, (S)-2-(4-hydroxyphenyl)propanoic acid is subjected to distinct Phase I and Phase II metabolic pathways before renal clearance.

Phase I Metabolism: Stereoselective Hydroxylation

A highly specialized aspect of its metabolism involves its interaction with specific oxygenases, such as 4-hydroxyphenylacetate 1-hydroxylase (4-HPA 1-hydroxylase). Research indicates that this enzyme stereoselectively attacks the (S)-enantiomer of 4-hydroxyhydratropic acid[3]. The hydroxylation yields -methylhomogentisic acid (2-(2,5-dihydroxyphenyl)propanoic acid).

Causality in Enzymatic Conformational Shifts: During this catalytic event, the propanoic acid side chain remains tightly anchored to a binding site on the enzyme. A conformational change in the protein structure facilitates the necessary movement of the benzene ring. This allows the hydroxyl group to shift from the C-1 to the C-2 position of the nucleus, resulting in an optically active product without releasing the intermediate[3].

Phase II Metabolism: Conjugation

To facilitate renal clearance, the phenolic hydroxyl group and the carboxylic acid moiety serve as prime targets for Phase II conjugating enzymes (UGTs and SULTs). Hepatic glucuronidation and sulfation significantly increase the hydrophilicity of the molecule, ensuring efficient urinary excretion.

G Target (S)-2-(4-Hydroxyphenyl) propanoic acid Phase1 Phase I: 4-HPA 1-hydroxylase (Stereoselective Attack) Target->Phase1 Phase2 Phase II: UGTs / SULTs (Hepatic Conjugation) Target->Phase2 Metabolite1 α-Methylhomogentisic acid (Optically Active) Phase1->Metabolite1 Metabolite1->Phase2 Metabolite2 Glucuronide / Sulfate Conjugates Phase2->Metabolite2 Excretion Renal Excretion (Urine) Metabolite2->Excretion

In vivo Phase I and Phase II metabolic fate.

Experimental Workflows & Methodologies

To accurately study the pharmacokinetics and metabolic profiling of (S)-2-(4-hydroxyphenyl)propanoic acid, robust analytical protocols must be employed.

Protocol: LC-MS/MS Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to distinguish the (S)-enantiomer from its structural isomers (e.g., 3-(4-hydroxyphenyl)propionic acid) in plasma and urine[2].

Step-by-Step Methodology:

  • Sample Thawing & Spiking: Thaw frozen plasma samples on ice to halt any residual enzymatic degradation. Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube. Add 10 µL of an isotopically labeled internal standard (e.g., deuterium-labeled analog) and vortex briefly. Causality: The internal standard is critical for correcting matrix effects and ion suppression inherent to mass spectrometry[2].

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute. Causality: Ice-cold acetonitrile disrupts protein folding, precipitating plasma proteins that would otherwise clog the LC column. The addition of formic acid ensures the carboxylic acid moiety remains protonated, enhancing its partitioning into the organic phase[2].

  • Centrifugation & Evaporation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C. Causality: Nitrogen evaporation safely concentrates the analyte without subjecting the thermally labile phenolic structures to degradation[2].

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial[2].

Protocol: In Vivo Formulation Preparation

For in vivo dosing studies, the compound must be properly dissolved to ensure reliable bioavailability.

  • Method: Prepare a clear stock solution using an in vitro approach, then sequentially add co-solvents (e.g., PEG400, Tween-80).

  • Causality: The working solution for in vivo experiments must be prepared freshly and used on the same day to prevent premature hydrolysis of the carboxylic acid in aqueous environments[1].

Quantitative Data Presentation

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterValue / DescriptionClinical / Experimental Significance
Molecular Formula C9H10O3Core aromatic carboxylic acid structure.
Molecular Weight 166.17 g/mol Low molecular weight facilitates rapid systemic absorption.
Primary Source Gut MicrobiotaBiomarker for dietary polyphenol intake and microbiome health.
Phase I Enzyme 4-HPA 1-hydroxylaseStereoselective attack specifically targets the (S)-enantiomer.
Storage (Stock Solution) -80°C (1 year) / -20°C (6 months)Prevents spontaneous hydrolysis and oxidative degradation[1].

Table 2: Key Metabolites in the Pathway

Precursor / MetaboliteStructural RolePathway Stage
Flavonoids / Phenolic Acids Dietary precursorsPre-absorption (Gut Lumen)
(S)-2-(4-Hydroxyphenyl)propanoic acid Primary analyteSystemic Circulation
-Methylhomogentisic acid Hydroxylated productPhase I Metabolism (Liver/Tissue)
Glucuronide Conjugates Hydrophilic excretion productPhase II Metabolism (Liver -> Kidney)

References

  • [2] Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)propionic Acid and its Metabolites by LC-MS/MS. BenchChem. Available at:

  • [1] 2-(4-Hydroxyphenyl)propionic acid | Aromatic Carboxylic Acid. MedChemExpress. Available at:

  • [3] Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. PubMed / NIH. Available at:

Sources

Exploratory

A Technical Guide to the Biosynthesis of (S)-2-(4-Hydroxyphenyl)propanoic Acid by the Human Gut Microbiota

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is a prominent phenolic acid produced within the human colon. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is a prominent phenolic acid produced within the human colon. It is not directly obtained from the diet but is exclusively a product of biotransformation by the resident gut microbiota. This technical guide provides a comprehensive overview of the biosynthetic pathways responsible for its formation, the key microbial taxa involved, and the enzymatic machinery they employ. We will detail the primary dietary precursors, including hydroxycinnamic acids (e.g., p-coumaric acid), flavonoids (e.g., naringenin), and the amino acid L-tyrosine. The central biochemical reaction involves the reduction of an α,β-unsaturated bond, a process catalyzed by NADH-dependent enoate reductases, which are critical for the anaerobic respiration of these microorganisms. This guide elucidates the molecular mechanisms, provides validated experimental protocols for studying these transformations, and discusses the physiological relevance of this microbially-produced metabolite.

Introduction

The interplay between dietary components and the human gut microbiome is a critical determinant of host health. Many dietary polyphenols, which are abundant in plant-based foods, have low bioavailability in their native forms.[1][2] Their health benefits are often attributed to the smaller, more readily absorbable phenolic acids generated by microbial metabolism in the large intestine.[3][4] One such key metabolite is (S)-2-(4-Hydroxyphenyl)propanoic acid (HPP Acid), a compound of significant interest due to its systemic absorption and potential biological activities.[5][6][7] Understanding its biosynthesis is fundamental to deciphering the mechanisms behind the health effects of dietary polyphenols and amino acids. This guide serves as a technical resource, synthesizing current knowledge on the microbial production of HPP Acid and offering practical methodologies for its investigation.

Primary Biosynthetic Precursors

The generation of HPP Acid by gut microbiota is versatile, originating from several classes of dietary and host-derived molecules. The most significant sources are dietary polyphenols and aromatic amino acids.[5]

  • Hydroxycinnamic Acids: The most direct pathway to HPP Acid is from p-coumaric acid. This compound, found in numerous plant-based foods, undergoes direct reduction of the double bond in its propionic acid side chain to form HPP Acid, which is also referred to as dihydro-p-coumaric acid.[8] This reductive pathway is a common fate for hydroxycinnamates in the anaerobic environment of the colon.[9]

  • Flavonoids: Many dietary flavonoids, such as naringenin (found in citrus fruits) and quercetin, serve as precursors. The process is more complex, involving initial deglycosylation by microbial glycosidases, followed by the enzymatic cleavage of the flavonoid's central C-ring.[2][10] For naringenin, this fission yields two primary fragments: the A-ring is typically converted to phloroglucinol, while the B-ring is metabolized to HPP Acid.[11]

  • L-Tyrosine: The aromatic amino acid tyrosine, derived from dietary protein, can also be converted to HPP Acid by gut microbes, particularly species within the Firmicutes phylum.[5][10] This biotransformation represents a key route for processing dietary proteins that reach the colon.[5]

Key Microbial Taxa and Enzymology

The conversion of diverse precursors into HPP Acid is performed by specific anaerobic bacteria that possess the necessary enzymatic machinery. This metabolism is often linked to their energy conservation strategies.[12][13]

Principal Microbial Players

Several bacterial genera have been identified as key producers of HPP Acid and related phenolic acids:

  • Lactobacillus : Species such as Lactobacillus plantarum are well-documented for their ability to metabolize phenolic acids. They possess inducible enzyme systems that can reduce p-coumaric acid to HPP Acid.[9][12][14]

  • Clostridium : This genus is a prolific metabolizer of phenolic compounds and amino acids.[3][15] Species like Clostridium sporogenes and Clostridium aerotolerans utilize enoate reductases to hydrogenate the side chains of hydroxycinnamic acids.[9][16]

  • Eubacterium : Eubacterium ramulus is a key species involved in the C-ring fission of flavonoids like naringenin to produce HPP Acid.[10]

  • Bacteroides : Bacteroides eggerthii has been shown to produce HPP Acid from the metabolism of tyrosine.[10]

The Core Enzymatic Reaction: Enoate Reduction

The central biochemical step in the conversion of p-coumaric acid to HPP Acid is the saturation of the C=C double bond. This is catalyzed by a class of enzymes known as enoate reductases .

Causality of the Reaction: For these anaerobic bacteria, the reduction of phenolic acids is not a detoxification mechanism alone but a form of anaerobic respiration.[17] In the absence of oxygen, enoates like p-coumaric acid serve as terminal electron acceptors. This process allows the re-oxidation of reduced cofactors like NADH to NAD+, which is essential for maintaining redox balance and sustaining glycolysis for ATP production.[12][13]

A well-characterized example is the NADH-dependent coumarate reductase (HcrAB) system from Lactobacillus plantarum.[9]

  • This is a heterodimeric enzyme where the expression of its genes is induced by the presence of hydroxycinnamic acids.[9]

  • HcrB is the catalytic subunit that performs the reduction.[9]

  • HcrA is a stabilizing protein that is essential for the stability and function of HcrB.[9]

This enzymatic activity is not limited to Lactobacillus and is a feature of a broad range of reductases found across the gut microbiome, highlighting a conserved strategy for energy metabolism.[18][19][20]

Visualizing the Biosynthetic Pathways

The following diagram illustrates the convergence of major precursors into (S)-2-(4-Hydroxyphenyl)propanoic Acid through microbial action.

Biosynthesis_HPP_Acid cluster_0 pCoumaric p-Coumaric Acid HPPA (S)-2-(4-Hydroxyphenyl) propanoic Acid pCoumaric->HPPA Enoate Reduction (Lactobacillus, Clostridium) Enzyme: HcrAB Naringenin Naringenin (Flavonoid) Naringenin->HPPA C-Ring Fission (Eubacterium ramulus) Tyrosine L-Tyrosine Tyrosine->HPPA Deamination & Reduction (Bacteroides, Firmicutes)

Caption: Major microbial pathways leading to HPP Acid formation.

Methodologies for Interrogation and Quantification

Investigating the biosynthesis of HPP Acid requires a combination of anaerobic microbiology and high-sensitivity analytical chemistry.

In Vitro Microbial Fermentation Protocol

This protocol describes a typical experiment to confirm the conversion of a precursor to HPP Acid by a specific bacterial strain or a complex fecal community.

Principle: This assay provides a controlled environment to directly measure the metabolic capability of microbes. By providing a defined substrate and monitoring its depletion and the appearance of the product over time, a direct causal link can be established.

Step-by-Step Methodology:

  • Medium Preparation: Prepare a suitable basal anaerobic medium (e.g., modified MRS for Lactobacillus or a general gut microbiota medium). The medium should lack complex phenolic compounds to ensure a clean background. Autoclave and transfer into an anaerobic chamber.

  • Substrate Addition: Prepare a sterile, anaerobic stock solution of the precursor (e.g., 100 mM p-coumaric acid). Add the precursor to the medium to a final concentration of 100-500 µM. Include a control culture with no added substrate.

  • Inoculation: Inoculate the medium with a fresh overnight culture of the bacterial strain of interest (e.g., L. plantarum) or with a freshly prepared human fecal slurry (e.g., 1% w/v).

  • Incubation: Incubate the cultures under strict anaerobic conditions (e.g., 37°C in an anaerobic chamber).

  • Time-Course Sampling: At defined time points (e.g., 0, 6, 12, 24, 48 hours), aseptically remove aliquots of the culture.

  • Sample Quenching & Preparation: Immediately centrifuge the aliquot (e.g., 10,000 x g for 10 min at 4°C) to pellet the cells. Collect the supernatant and store it at -80°C prior to analysis. This rapid processing prevents further metabolic activity.

Metabolite Extraction and Analysis

Accurate quantification of HPP Acid in complex matrices like culture supernatant or fecal extracts requires robust analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and specificity.[21][22]

Step-by-Step Protocol (for culture supernatant):

  • Internal Standard Spiking: Thaw the supernatant sample. To 100 µL of supernatant, add a small volume (e.g., 10 µL) of an internal standard solution (e.g., a stable isotope-labeled version of the analyte, like d4-HPP Acid). The internal standard is crucial for correcting analytical variability, making the protocol self-validating.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. This step efficiently removes proteins that would otherwise interfere with the analysis.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet the precipitated protein.

  • Supernatant Transfer & Evaporation: Carefully transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for injection.

Table 1: Example LC-MS/MS Parameters for HPP Acid Analysis
Analyte Mode Precursor Ion (Q1) m/z Product Ion (Q2) m/z
(S)-2-(4-Hydroxyphenyl)propanoic AcidNegative165.1121.1
Internal Standard (d4-HPP Acid)Negative169.1125.1

Note: Ion transitions must be optimized empirically on the specific instrument used.

Alternative Method - GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[5] However, it requires a chemical derivatization step (e.g., silylation with BSTFA) to make the polar HPP Acid volatile. While powerful, this adds complexity to the sample preparation workflow.

Visualizing the Experimental Workflow

Workflow_Analysis Sample Sample Collection (e.g., Fecal Slurry, Culture) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis LCMS LC-MS/MS Analysis->LCMS Direct Analysis GCMS GC-MS (Requires Derivatization) Analysis->GCMS Indirect Analysis Data Data Processing (Quantification vs. Internal Standard) LCMS->Data GCMS->Data

Caption: General workflow for HPP Acid quantification.

Physiological Relevance and Future Directions

The microbial biosynthesis of HPP Acid is more than a metabolic curiosity; it is a critical process that transforms the chemical landscape of the gut and impacts host physiology.

  • Enhanced Bioavailability: HPP Acid and other small phenolic acids are much more readily absorbed from the colon into systemic circulation than their larger, more complex dietary precursors.[1][12] This microbial processing step is therefore essential for unlocking the potential systemic effects of dietary polyphenols.

  • Biological Activity: Studies have shown that HPP Acid itself can exert biological effects. For example, it has been demonstrated to modulate lipid metabolism and improve the gut microbial environment in animal models of diet-induced obesity.[6][7] Its presence in circulation highlights its potential to interact with host tissues far beyond the gut.

  • A Keystone of Host-Microbe Interaction: The production of HPP Acid is a prime example of the symbiotic relationship between humans and their gut microbiota. Dietary choices directly provide the substrates that fuel microbial metabolism, and the resulting metabolites can, in turn, influence host health pathways.[4]

Future Directions:

  • Enzyme Discovery: While the HcrAB system is well-characterized, the specific enoate reductases and C-ring fission enzymes from many other key gut commensals remain to be discovered and characterized.

  • Stereospecificity: The user prompt specified the (S)-enantiomer. Future research should focus on the stereospecificity of the microbial enzymes to determine if the (S)- or (R)-enantiomer is preferentially produced and whether they have different biological activities.

  • Linking Microbes to Health: Integrating metagenomic data (to identify which microbes and enzymes are present) with metabolomic data (to quantify HPP Acid levels) in human cohorts will be crucial for linking specific producers to health and disease phenotypes.

Conclusion

The biosynthesis of (S)-2-(4-Hydroxyphenyl)propanoic Acid is a cornerstone of polyphenol and amino acid metabolism by the human gut microbiota. This process, driven by diverse anaerobic bacteria like Lactobacillus and Clostridium, relies on specific reductive enzymes that are integral to microbial energy metabolism. The resulting metabolite, HPP Acid, is significantly more bioavailable than its dietary precursors and possesses its own biological activities, making it a key molecule in the diet-microbe-host axis. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this fascinating pathway and its implications for human health, drug development, and personalized nutrition.

References

  • Filannino, P., et al. (2015). Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree. Food Microbiology, 48, 1-10.
  • Gänzle, M. G. (2022). Conversion of (poly)phenolic compounds in food fermentations by lactic acid bacteria: Novel insights into metabolic pathways and functional metabolites. Current Opinion in Food Science, 45, 100831. [Link]

  • Filannino, P., et al. (2015). Metabolism of Phenolic Compounds by Lactobacillus Spp. During Fermentation of Cherry Juice and Broccoli Puree. PubMed, 25475296. [Link]

  • Adebo, O. A., & Medina-Meza, I. G. (2016). metabolism of antimicrobial phenolic acids by lactobacilli: a mechanism for detoxification?. ResearchGate. [Link]

  • Lyu, Y., et al. (2021). Discovery of an ene-reductase for initiating flavone and flavonol catabolism in gut bacteria. Nature Communications, 12(1), 791. [Link]

  • Russell, W. R., & Duthie, G. G. (2011). Plant secondary metabolites and gut health: the case for phenolic acids. Proceedings of the Nutrition Society, 70(3), 389-396. [Link]

  • Santamaría, L., et al. (2018). Metabolism of food phenolic acids by Lactobacillus plantarum CECT 748T. ResearchGate. [Link]

  • Dodd, D., et al. (2022). The enoate is a chemical moiety common to pathways for microbial metabolites. ResearchGate. [Link]

  • Bartolomé, S., et al. (2016). Unravelling the Reduction Pathway as an Alternative Metabolic Route to Hydroxycinnamate Decarboxylation in Lactobacillus plantarum. Applied and Environmental Microbiology, 82(6), 1876-1886. [Link]

  • Tress, B., et al. (2021). Beneficial Effects of Phenolic Compounds on Gut Microbiota and Metabolic Syndrome. Foods, 10(12), 3025. [Link]

  • Selma, M. V., Espín, J. C., & Tomás-Barberán, F. A. (2009). Interaction between phenolics and gut microbiota: role in human health. Journal of Agricultural and Food Chemistry, 57(15), 6485-6501. [Link]

  • Lyu, Y., et al. (2021). Discovery of an ene-reductase for initiating flavone and flavonol catabolism in gut bacteria. PubMed, 33536412. [Link]

  • Stevens, J. F., & Maier, C. S. (2024). Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds. Journal of Biological Chemistry, 300(1), 105509. [Link]

  • Lee, Y., et al. (2022). Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. Cell Reports, 39(10), 110912. [Link]

  • Nakamura, Y., & Nishikawa, Y. (2024). Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease. Metabolites, 14(11), 693. [Link]

  • Tramontano, M., et al. (2020). Dietary- and host-derived metabolites are used by diverse gut bacteria for anaerobic respiration. Nature Microbiology, 5(3), 444-454. [Link]

  • Selma, M. V., Espín, J. C., & Tomás-Barberán, F. A. (2009). Interaction between Phenolics and Gut Microbiota: Role in Human Health. ResearchGate. [Link]

  • Wang, M., et al. (2025). Discovery of an ene-reductase initiating resveratrol catabolism in gut microbiota and its application in disease treatment. Gut Microbes, 17(1), 2478951. [Link]

  • Mena, P., et al. (2011). Determination of Microbial Phenolic Acids in Human Faeces by UPLC-ESI-TQ MS. Journal of Agricultural and Food Chemistry, 59(6), 2289-2296. [Link]

  • Li, X., et al. (2020). A sensitive and accurate method for the determination of short-chain fatty acids in mouse feces by benzyl chloroformate derivatization coupled with gas chromatography-mass spectrometry. Analyst, 145(5), 1735-1742. [Link]

  • Stalmach, A., et al. (2020). The gut microbiome drives inter- and intra-individual differences in metabolism of bioactive small molecules. Nature Food, 1(11), 693-702. [Link]

  • Li, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. International Journal of Molecular Sciences, 24(4), 4066. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Wikipedia. [Link]

  • Mead, G. C., & Jones, G. A. (2015). Metabolism of p-coumaric acid by C. aerotolerans DSM 5434 T. ResearchGate. [Link]

  • Serra, A., et al. (2025). Identification of Novel Metabolic Signatures on Human Gut Microbiota: Ellagic Acid, Naringenin, and Phloroglucinol. Metabolites, 15(11), 711. [Link]

  • Rios-Covian, D., et al. (2023). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. International Journal of Molecular Sciences, 24(9), 8228. [Link]

  • Bess, E. N. (2021). Discovery and Characterization of Gut Bacterial Polyphenol Dehydroxylases. Harvard DASH. [Link]

  • Li, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Metabolites, 13(2), 269. [Link]

  • Al-Attar, R., et al. (2024). Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes. IntechOpen. [Link]

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. [Link]

  • Wang, Y., et al. (2024). Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation. Gut Microbes, 16(1), 2489812. [Link]

  • Li, Y., et al. (2024). Procyanidin B1 and Coumaric Acid from Highland Barley Alleviated High-Fat-Diet-Induced Hyperlipidemia by Regulating PPARα-Mediated Hepatic Lipid Metabolism and Gut Microbiota in Diabetic C57BL/6J Mice. Foods, 13(12), 1878. [Link]

  • Pascual-García, A., et al. (2024). Gut microbiota DPP4-like enzymes are increased in type-2 diabetes and contribute to incretin inactivation. bioRxiv. [Link]

Sources

Foundational

Pharmacokinetic properties of (S)-2-(4-Hydroxyphenyl)propanoic Acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of (S)-2-(4-Hydroxyphenyl)propanoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-(4-Hydroxyphenyl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of (S)-2-(4-Hydroxyphenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Hydroxyphenyl)propanoic acid and its derivatives represent a significant class of compounds with a structural backbone shared by many non-steroidal anti-inflammatory drugs (NSAIDs), known as the "profens".[1] While the parent compound is a known metabolite of the amino acid tyrosine and various dietary polyphenols, its scaffold serves as a valuable starting point for the development of novel therapeutic agents with a range of biological activities, including potential anticancer and antioxidant properties.[2][3] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful translation of these derivatives from the laboratory to clinical applications.[4]

This guide provides a comprehensive overview of the core pharmacokinetic properties of (S)-2-(4-Hydroxyphenyl)propanoic acid derivatives, synthesizing technical data with field-proven insights to support drug development professionals.

Absorption

Derivatives of (S)-2-(4-Hydroxyphenyl)propanoic acid, being weak acids, are generally well-absorbed from the gastrointestinal tract following oral administration.[5] The acidic nature of these compounds means they are less ionized in the acidic environment of the stomach, which can facilitate their absorption.[5]

Distribution

A key characteristic of this class of compounds is their high degree of binding to plasma proteins, primarily albumin. This binding is often in excess of 95%.[5] The high protein binding limits the volume of distribution, largely confining the compounds to the extracellular spaces. While this can limit penetration into certain tissues, it can also enhance therapeutic efficacy in inflamed tissues where vascular permeability is increased, allowing protein-bound drug to accumulate at the site of action.

Metabolism: The Central Clearance Pathway

The liver is the primary site of metabolism for (S)-2-(4-Hydroxyphenyl)propanoic acid derivatives. The metabolic processes are crucial for their elimination and can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Oxidation via Cytochrome P450 Enzymes

The initial metabolic step for many arylpropionic acids involves oxidation, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1][6] For profen drugs, CYP2C9 is a key enzyme involved in this process.[6][7] Other CYPs, such as CYP2C8 and CYP3A4, may also contribute, particularly at higher concentrations.[1][6]

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, or for the parent compound directly, the primary Phase II metabolic pathway is conjugation with glucuronic acid.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being a major isoform responsible for the glucuronidation of many NSAIDs.[6][7][8] The resulting glucuronide conjugates are more water-soluble and are readily excreted.[7]

cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Liver) cluster_2 Excretion Parent_Compound (S)-2-(4-Hydroxyphenyl)propanoic Acid Derivative Oxidized_Metabolite Hydroxylated Metabolite Parent_Compound->Oxidized_Metabolite CYP2C9, CYP2C8, CYP3A4 Glucuronide_Conjugate Glucuronide Conjugate Parent_Compound->Glucuronide_Conjugate UGT Enzymes (e.g., UGT2B7) Oxidized_Metabolite->Glucuronide_Conjugate UGT Enzymes (e.g., UGT2B7) Excretion Renal and/or Biliary Excretion Glucuronide_Conjugate->Excretion

Metabolic pathway of (S)-2-(4-Hydroxyphenyl)propanoic Acid derivatives.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a derivative of (S)-2-(4-Hydroxyphenyl)propanoic acid.

Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and control compounds in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the human liver microsome suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the test compound working solution.

    • Add the human liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the 96-well plate and centrifuge at high speed (e.g., 3000 x g) for 15 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Excretion

The primary route of excretion for metabolites of (S)-2-(4-Hydroxyphenyl)propanoic acid derivatives is through the kidneys into the urine.[7] Biliary excretion may also play a role for some derivatives. Due to extensive metabolism, very little of the unchanged parent drug is typically found in the urine.[1]

Summary of Pharmacokinetic Parameters

While specific quantitative data for novel (S)-2-(4-Hydroxyphenyl)propanoic acid derivatives will need to be determined experimentally, the following table provides a summary of typical pharmacokinetic parameters observed for the well-characterized profen, ibuprofen, which can serve as a benchmark.[11]

ParameterDescriptionTypical Value for Ibuprofen
Tmax Time to reach maximum plasma concentration1-2 hours
Cmax Maximum plasma concentrationVaries with dose (e.g., 14-21 µg/mL for a 300-400 mg dose)[11][12]
Elimination half-life~2 hours
Bioavailability Fraction of administered dose reaching systemic circulationHigh (>80%)
Protein Binding Percentage of drug bound to plasma proteins>99%
Clearance Volume of plasma cleared of drug per unit timeLow

In Vivo Pharmacokinetic Analysis

To fully characterize the ADME properties of a novel derivative, an in vivo pharmacokinetic study is essential.[13] Rodent models, such as rats or mice, are commonly used in early-stage drug development.

Dosing Administer Compound to Animal Model (e.g., Rat) (Oral or IV) Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Process Blood to Isolate Plasma Blood_Sampling->Plasma_Separation Sample_Extraction Extract Compound and Metabolites from Plasma Plasma_Separation->Sample_Extraction LC_MS_Analysis Quantify Compound and Metabolites using LC-MS/MS Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LC_MS_Analysis->PK_Modeling

Workflow for an in vivo pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral administration.

Materials:

  • Test compound

  • Formulation vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, with cannulated jugular veins for serial blood sampling)

  • Dosing gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Fast the rats overnight prior to dosing.

    • Prepare the dosing formulation of the test compound at the desired concentration.

    • Administer a single oral dose of the test compound to each rat via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at specified time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14]

    • Place the blood samples into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma samples to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples.

    • Perform protein precipitation or liquid-liquid extraction to isolate the test compound and its metabolites.

    • Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of the parent compound and any major metabolites.[15]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, clearance, and volume of distribution.

Potential Mechanisms of Action and Biological Activity

Derivatives of (S)-2-(4-Hydroxyphenyl)propanoic acid have been investigated for a variety of biological activities beyond anti-inflammatory effects. For instance, some derivatives have shown promise as antioxidant and anticancer agents.[3][16] The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity by donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3]

ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage (e.g., DNA, lipid peroxidation) ROS->Cellular_Damage Derivative (S)-2-(4-Hydroxyphenyl)propanoic Acid Derivative Derivative->ROS Scavenging Apoptosis Apoptosis Cellular_Damage->Apoptosis

Sources

Exploratory

Structural characterization and crystallography of (S)-2-(4-Hydroxyphenyl)propanoic Acid

An In-Depth Technical Guide to the Structural Characterization and Crystallography of (S)-2-(4-Hydroxyphenyl)propanoic Acid Executive Summary (S)-2-(4-Hydroxyphenyl)propanoic acid (also known as (S)-4-hydroxyhydratropic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization and Crystallography of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Executive Summary

(S)-2-(4-Hydroxyphenyl)propanoic acid (also known as (S)-4-hydroxyhydratropic acid or L-desaminotyrosine) is a chiral aromatic monocarboxylic acid of significant interest in both pharmacology and microbiome research[1]. While not typically synthesized endogenously in humans, it is a critical downstream metabolite resulting from the gut microbial breakdown of dietary polyphenols and flavonoids (e.g., quercetin)[2]. Furthermore, its structural framework serves as a vital chiral building block in the synthesis of cyclooxygenase inhibitors and other therapeutic agents.

This whitepaper provides a comprehensive, field-proven framework for the structural and crystallographic characterization of (S)-2-(4-hydroxyphenyl)propanoic acid. By integrating spectroscopic analysis (NMR, LC-MS/MS) with Single-Crystal X-ray Diffraction (SCXRD), we establish a self-validating analytical pipeline that ensures absolute stereochemical assignment and high-fidelity structural elucidation.

Physicochemical Profiling

Before initiating complex crystallographic workflows, establishing the baseline physicochemical properties of the analyte is mandatory. This ensures that downstream solvent selection and thermal handling are optimized. The compound typically presents as a white to slightly beige crystalline powder[3].

Table 1: Key Physicochemical and Structural Properties

PropertyValue / DescriptionCausality / Significance
IUPAC Name (2S)-2-(4-hydroxyphenyl)propanoic acidDefines the absolute (S) configuration at the C2 chiral center.
Molecular Formula C9H10O3Dictates a molecular weight of 166.17 g/mol [4].
Melting Point 129.0 °C – 133.0 °CHigh melting point indicates stable intermolecular hydrogen bonding (COOH dimer formation).
Solubility Soluble in Methanol, Acetonitrile[5]Guides the selection of solvent systems for vapor diffusion crystallization.
pKa (Predicted) ~4.55[3]Critical for optimizing LC-MS mobile phase pH to ensure proper ionization.

Metabolic Origin and Biological Significance

Understanding the origin of the molecule informs the matrix complexities encountered during extraction. In biological systems, this compound is generated via a multi-step enzymatic degradation pathway mediated by the gut microbiota[2]. The pathway involves the deglycosylation of flavonoid glycosides, followed by C-ring fission, and subsequent dehydroxylation and reduction[2].

MetabolicPathway Flavonoids Dietary Flavonoids (e.g., Quercetin) Deglycosylation Deglycosylation (Gut Microbiota) Flavonoids->Deglycosylation RingFission C-Ring Fission Deglycosylation->RingFission Intermediates Phenolic Intermediates (e.g., p-Coumaric Acid) RingFission->Intermediates Dehydroxylation Dehydroxylation & Reduction Intermediates->Dehydroxylation Target (S)-2-(4-Hydroxyphenyl) propanoic Acid Dehydroxylation->Target

Figure 1: Gut microbial metabolic pathway yielding (S)-2-(4-hydroxyphenyl)propanoic acid from dietary flavonoids.

Spectroscopic Characterization (NMR & MS)

To validate the bulk purity and chemical connectivity prior to crystallization, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed.

1H and 13C NMR Assignments

The presence of the chiral center at C2 breaks the symmetry of the propanoic acid aliphatic chain, resulting in distinct scalar coupling.

Table 2: 1H NMR Data (Analyzed in Methanol-d4, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
1.42Doublet (d)3H-CH3Splits into a doublet due to ³J coupling with the adjacent chiral methine proton at C2.
3.65Quartet (q)1H-CH- (C2)Splits into a quartet due to ³J coupling with the three equivalent methyl protons.
6.75Doublet (d)2HAr-H (ortho to OH)Upfield shift due to the electron-donating (+M) effect of the para-hydroxyl group.
7.15Doublet (d)2HAr-H (meta to OH)Forms an AA'BB' spin system characteristic of 1,4-disubstituted benzene rings.
LC-MS/MS Fragmentation

For quantification in biological matrices, negative electrospray ionization (ESI-) is preferred due to the acidic nature of the molecule (pKa ~4.55). The precursor ion is observed at m/z 165 [M-H]⁻. The primary product ion at m/z 121 results from the neutral loss of CO₂ (44 Da), a diagnostic fragmentation pathway for terminal carboxylic acids.

Crystallography and Absolute Configuration (SCXRD)

Determining the absolute configuration of the (S)-enantiomer requires high-resolution Single-Crystal X-ray Diffraction (SCXRD). Because the molecule is chiral and enantiopure, it must crystallize in a non-centrosymmetric (Sohncke) space group, typically P21​ or P21​21​21​ .

The Flack Parameter

To unambiguously assign the (S) configuration, anomalous dispersion effects must be measured. Using Copper K α radiation ( λ=1.5418 Å) maximizes the anomalous scattering signal of the oxygen atoms compared to Molybdenum K α . A refined Flack parameter near 0.0 (with an esd <0.1 ) confirms the correct absolute stereochemistry, whereas a value near 1.0 indicates the inverted (R) model.

SCXRDWorkflow Solvent Solvent Selection (MeOH / Water) Cryst Vapor Diffusion Crystallization Solvent->Cryst Mount Crystal Mounting (Cryoloop at 100K) Cryst->Mount Diffraction X-ray Diffraction (Cu K-alpha) Mount->Diffraction Integration Data Integration & Scaling Diffraction->Integration Refinement Structure Refinement (SHELXL) Integration->Refinement Flack Absolute Configuration (Flack Parameter) Refinement->Flack

Figure 2: Self-validating workflow for Single-Crystal X-ray Diffraction and absolute configuration assignment.

Experimental Protocols

Protocol A: High-Fidelity Crystallization via Vapor Diffusion

Causality: Vapor diffusion is selected over rapid evaporation because it allows for a controlled, asymptotic approach to supersaturation, minimizing the formation of twinned or defective crystals.

  • Preparation: Dissolve 10 mg of high-purity (>98%) (S)-2-(4-hydroxyphenyl)propanoic acid in 0.5 mL of methanol (the "good" solvent) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates).

  • Chamber Setup: Place the unsealed 2 mL vial inside a 20 mL outer scintillation vial containing 3 mL of anti-solvent (e.g., ultrapure water or hexanes).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Incubate at a stable 20 °C in a vibration-free environment.

  • Harvesting: After 3–7 days, inspect for diffraction-quality single crystals (colorless blocks or prisms).

  • Validation: Mount a single crystal on a MiTeGen cryoloop using paratone oil and immediately flash-cool to 100 K in a nitrogen stream. Cooling minimizes thermal atomic displacement parameters (B-factors), enhancing high-angle diffraction data resolution.

Protocol B: LC-MS/MS Extraction and Quantification from Biological Matrices

Causality: Protein precipitation with cold organic solvents halts enzymatic degradation and removes matrix interferences that cause ion suppression in the MS source.

  • Precipitation: Aliquot 100 µL of plasma or biological fluid into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid[2].

  • Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4 °C[2].

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 30 °C[2].

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic acid).

  • Validation: Inject 5 µL onto a C18 reversed-phase column. Monitor the MRM transition m/z 165 → 121 in negative ESI mode.

References

Sources

Foundational

Topic: Deciphering the Receptor Binding Affinity of (S)-2-(4-Hydroxyphenyl)propanoic Acid In Vitro: A Methodological Guide

An In-Depth Technical Guide to a Core Topic for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for characterizing the receptor binding affinity of (S)-2-(4-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to a Core Topic for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the receptor binding affinity of (S)-2-(4-Hydroxyphenyl)propanoic Acid, a chiral molecule with potential pharmacological significance. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that each experimental design is a self-validating system. We will explore key in vitro methodologies, from traditional radioligand binding assays to modern biophysical techniques, offering insights into their application, data interpretation, and the nuances of robust assay development.

Part 1: Foundational Principles of Receptor-Ligand Interactions

The initial step in characterizing any potential therapeutic agent is to understand its interaction with its biological target. For (S)-2-(4-Hydroxyphenyl)propanoic Acid, a molecule bearing resemblance to endogenous signaling molecules like tyrosine, identifying its receptor partners and quantifying the strength of this interaction is paramount. This binding affinity is a critical determinant of a compound's potency and selectivity.

The equilibrium dissociation constant (Kd) is the cornerstone of affinity measurement. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. In competitive binding assays, the affinity of an unlabeled compound (like our test compound) is often determined by its ability to displace a labeled ligand. This is expressed as the inhibitory constant (Ki), which is derived from the IC₅₀ value—the concentration of the unlabeled ligand required to displace 50% of the specifically bound labeled ligand.

Part 2: Core Methodologies for In Vitro Binding Affinity Determination

The choice of assay technology is critical and depends on various factors, including the nature of the receptor, the availability of suitable reagents, and the desired throughput. Below, we detail three orthogonal approaches to provide a comprehensive binding profile for (S)-2-(4-Hydroxyphenyl)propanoic Acid.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and direct method for measuring ligand-receptor interactions. They rely on the use of a radioactively labeled ligand that binds to the target receptor. The binding of this radioligand can be competed for by an unlabeled test compound, allowing for the determination of the test compound's affinity.

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) at a concentration close to its Kd.

    • Add a range of concentrations of (S)-2-(4-Hydroxyphenyl)propanoic Acid.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of (S)-2-(4-Hydroxyphenyl)propanoic Acid to generate a dose-response curve.

    • Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Receptor-Expressing Membrane Preparation Incubation Incubate to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand ([L]*) Radioligand->Incubation Test_Compound (S)-2-(4-Hydroxyphenyl)propanoic Acid (Competitor) Test_Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Curve_Fitting Dose-Response Curve (IC50) Scintillation->Curve_Fitting Ki_Calc Cheng-Prusoff (Ki Calculation) Curve_Fitting->Ki_Calc SPR_Workflow cluster_setup Setup cluster_run Binding Cycle cluster_data Data Analysis Immobilization Immobilize Receptor on Sensor Chip Analyte_Injection Inject (S)-2-(4-Hydroxyphenyl)propanoic Acid (Association) Immobilization->Analyte_Injection Buffer_Flow Flow Running Buffer (Dissociation) Analyte_Injection->Buffer_Flow Regeneration Regenerate Chip Surface Buffer_Flow->Regeneration Sensorgram Generate Sensorgrams Buffer_Flow->Sensorgram Regeneration->Analyte_Injection Next Concentration Kinetic_Fitting Fit Data to Binding Model (ka, kd) Sensorgram->Kinetic_Fitting KD_Calc Calculate KD = kd/ka Kinetic_Fitting->KD_Calc

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Part 3: Data Interpretation and Reporting

A comprehensive analysis of the binding affinity of (S)-2-(4-Hydroxyphenyl)propanoic Acid requires the integration of data from multiple orthogonal assays. The results should be presented in a clear and concise manner, allowing for easy comparison of affinities across different receptor targets.

Hypothetical Binding Data for (S)-2-(4-Hydroxyphenyl)propanoic Acid
Receptor TargetAssay TypeKi / KD (nM)Notes
Adrenergic Receptor α₁Radioligand Binding1,200Low affinity
Estrogen Receptor αSPR75Moderate affinity
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Fluorescence Polarization25High affinity
Tyrosine Kinase (Src)Isothermal Titration Calorimetry> 10,000No significant binding

This hypothetical data suggests that (S)-2-(4-Hydroxyphenyl)propanoic Acid has the highest affinity for PPARγ, indicating that this may be a primary biological target. The moderate affinity for the estrogen receptor suggests potential for off-target effects, which would need to be further investigated in functional assays.

Part 4: Ensuring Scientific Integrity and Trustworthiness

To ensure the validity of the generated data, several key considerations must be addressed:

  • Compound Purity and Identity: The purity and identity of (S)-2-(4-Hydroxyphenyl)propanoic Acid should be confirmed by analytical methods such as HPLC and mass spectrometry. The enantiomeric excess should also be determined to ensure that the observed activity is not due to the presence of the (R)-enantiomer.

  • Assay Validation: Each assay should be rigorously validated by determining parameters such as the Z'-factor for high-throughput screens, ensuring the Kd of the labeled ligand is accurately determined, and confirming that the binding is saturable and specific.

  • Orthogonal Approaches: As demonstrated, employing multiple assay formats (e.g., radioligand binding and SPR) provides a more robust characterization of the compound's binding properties. Agreement between different methods strengthens the confidence in the results.

By adhering to these principles, the in vitro characterization of (S)-2-(4-Hydroxyphenyl)propanoic Acid will yield reliable and reproducible data, providing a solid foundation for further preclinical and clinical development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Abstract (S)-2-(4-Hydroxyphenyl)propanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Traditional chemical synthesis routes for such chiral compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-2-(4-Hydroxyphenyl)propanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Traditional chemical synthesis routes for such chiral compounds often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification steps to resolve racemic mixtures. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful, green, and efficient alternative. This guide provides an in-depth exploration of the core enzymatic pathways for synthesizing (S)-2-(4-Hydroxyphenyl)propanoic acid, designed for researchers, scientists, and drug development professionals. We will dissect three primary enzymatic strategies: hydrolase-mediated kinetic resolution, dehydrogenase-catalyzed asymmetric reduction, and nitrilase-driven hydrolysis. Each section details the underlying biochemical causality, presents comparative data, and provides field-proven experimental protocols to empower researchers in their practical applications.

Pathway I: Lipase-Catalyzed Kinetic Resolution of Racemic Esters

Kinetic resolution is a cornerstone of biocatalytic synthesis, relying on the differential reaction rates of two enantiomers with a chiral catalyst. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are exceptionally well-suited for this purpose due to their broad substrate tolerance, high enantioselectivity, operational stability in organic solvents, and lack of a need for expensive cofactors.[1] This pathway typically starts with a racemic ester of 2-(4-hydroxyphenyl)propanoic acid, where the lipase selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other, unreacted ester enantiomer in high enantiomeric excess.

Mechanistic Rationale & Experimental Causality

The principle of lipase-catalyzed resolution hinges on the formation of a diastereomeric transition state between the chiral enzyme's active site (commonly featuring a serine hydrolase catalytic triad) and each substrate enantiomer. The spatial arrangement of the active site creates a higher activation energy barrier for one enantiomer, resulting in a significantly slower reaction rate. For the synthesis of (S)-2-(4-Hydroxyphenyl)propanoic acid, the strategy can be either the selective hydrolysis of the (R)-ester, leaving the desired (S)-ester, or the selective hydrolysis of the (S)-ester to directly yield the (S)-acid.

The choice of enzyme is critical. Lipases from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens have demonstrated excellent enantioselectivity in resolving 2-arylpropionic acids.[1][2] The choice of the ester alkyl chain (e.g., methyl, ethyl, butyl) and the reaction solvent also profoundly impacts performance by influencing substrate solubility and modulating the enzyme's conformation and flexibility.[3]

G start_node Racemic (R,S)-Ester of 2-(4-Hydroxyphenyl)propanoic Acid process_node Kinetic Resolution in Organic Solvent / Buffer start_node->process_node Substrate enzyme_node Enantioselective Lipase (e.g., Candida antarctica Lipase B) enzyme_node->process_node Biocatalyst product_node1 (R)-2-(4-Hydroxyphenyl)propanoic Acid + Alcohol process_node->product_node1 Fast Reaction (Selective Hydrolysis) product_node2 Enantioenriched (S)-Ester of 2-(4-Hydroxyphenyl)propanoic Acid process_node->product_node2 Slow Reaction (Remains Unreacted) product_node product_node final_product (S)-2-(4-Hydroxyphenyl)propanoic Acid product_node2->final_product Chemical Hydrolysis

Caption: Diagram 1: Lipase-Catalyzed Kinetic Resolution Workflow.

Comparative Performance of Lipases

The effectiveness of a kinetic resolution is quantified by the enantiomeric ratio (E-value). An E-value greater than 20 is generally considered useful for preparative synthesis.

Lipase SourceSubstrate EsterSolvent SystemTemp (°C)E-ValueProduct (ee%)Reference Insight
Candida antarctica Lipase BMethyl esterToluene45>200>99% (S)-acidOften shows high selectivity for 2-arylpropionic acids.
Pseudomonas cepaciaEthyl esterHeptane/Buffer30~50>95% (S)-acidEffective in biphasic systems, good for acid-sensitive substrates.[1]
Alcaligenes spp.Ethyl esterIsooctane37>20097% (S)-acidCan provide access to both enantiomers in high purity.[1]
Candida rugosaMethyl esterWater/DIPE40~30>90% (S)-acidImmobilization can significantly enhance stability and reusability.
Protocol: Kinetic Resolution via Hydrolysis

This protocol describes a representative procedure for the kinetic resolution of racemic ethyl 2-(4-hydroxyphenyl)propanoate.

  • Reaction Setup: To a 100 mL flask, add 50 mL of a phosphate buffer (100 mM, pH 7.0).

  • Substrate Addition: Dissolve 1.0 g of racemic ethyl 2-(4-hydroxyphenyl)propanoate in 10 mL of isooctane and add it to the buffer, creating a biphasic system.

  • Enzyme Addition: Add 100 mg of immobilized lipase from Pseudomonas cepacia (or equivalent).

  • Incubation: Seal the flask and place it in an orbital shaker at 30°C and 200 rpm.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots. Quench the enzyme activity with ethanol, extract with ethyl acetate, and analyze by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction should be stopped at or near 50% conversion to maximize the ee of both products.

  • Workup: Once the target conversion is reached, filter to recover the immobilized enzyme (which can be washed and reused). Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. The combined organic layers will contain the (S)-acid. The isooctane layer contains the unreacted (R)-ester. Purify the (S)-acid via column chromatography or recrystallization.

Pathway II: Asymmetric Reduction of a Prochiral Ketone

Asymmetric synthesis offers a direct route to the target enantiomer with a theoretical yield of 100%, circumventing the 50% yield limitation of kinetic resolution. This pathway utilizes a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to stereoselectively reduce the prochiral precursor, 2-keto-2-(4-hydroxyphenyl)propanoic acid (or its ester), to (S)-2-(4-hydroxyphenyl)propanoic acid.

Mechanistic Rationale & Experimental Causality

ADHs and KREDs are oxidoreductases that catalyze the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to a carbonyl group.[4] The enzyme's chiral active site orients the prochiral ketone in a specific conformation, forcing the hydride to attack from one face of the carbonyl plane (e.g., the re face), leading to the formation of a single enantiomer of the alcohol product.[5] Most ADHs adhere to "Prelog's rule," which predicts the formation of the (S)-alcohol from the corresponding ketone.[5]

A critical consideration for this pathway is the stoichiometric requirement for the expensive NAD(P)H cofactor. To make the process economically viable, an in situ cofactor regeneration system is essential. This is commonly achieved by adding a sacrificial co-substrate (like isopropanol or glucose) and a corresponding dehydrogenase (e.g., isopropanol dehydrogenase or glucose dehydrogenase) to continuously regenerate the consumed NAD(P)H.[5]

G cluster_regen Cofactor Regeneration start_node 2-Keto-2-(4-hydroxyphenyl) propanoic acid (Prochiral Ketone) product_node (S)-2-(4-Hydroxyphenyl) propanoic Acid start_node->product_node Stereoselective Reduction enzyme_node Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) cofactor_oxidized NAD(P)+ product_node->cofactor_oxidized cofactor_reduced NAD(P)H cofactor_reduced->product_node Hydride Donation regen_system Cofactor Regeneration System regen_enzyme e.g., Glucose Dehydrogenase cofactor_oxidized->regen_enzyme Input regen_enzyme->cofactor_reduced Output regen_product e.g., Gluconolactone regen_enzyme->regen_product regen_substrate e.g., Glucose regen_substrate->regen_enzyme

Caption: Diagram 2: Asymmetric Reduction with Cofactor Regeneration.

Comparative Performance of Dehydrogenases
Enzyme SourceCofactorRegeneration SystemYield (%)Product ee (%)Reference Insight
Aromatoleum aromaticum (S-HPED)NADHFormate Dehydrogenase>95%>99%Exhibits high stereoselectivity for a range of prochiral ketones.[4]
Lactobacillus brevis (LbADH)NADPHGlucose Dehydrogenase~90%>99%A well-characterized ADH known for its robustness.[5]
Rhodotorula glutinis (Whole cells)EndogenousGlucose (co-substrate)>85%>98%Whole-cell systems simplify the process by providing the enzyme and cofactor regeneration machinery.[6]
Commercial KRED libraryNADPHIsopropanol Dehydrogenase>99%>99%Screening commercial KRED kits can rapidly identify highly active and selective enzymes.[7]
Protocol: Asymmetric Reduction Using a KRED

This protocol outlines a typical procedure using a purified ketoreductase with a glucose/glucose dehydrogenase regeneration system.

  • Reaction Buffer: Prepare a 100 mL solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Reagent Addition: To the buffer, add 1.0 g of 2-keto-2-(4-hydroxyphenyl)propanoic acid sodium salt, 1.5 g of D-glucose (co-substrate), and 20 mg of NADP+.

  • Enzyme Addition: Add 10 mg of a suitable ketoreductase (e.g., KRED-P1-A06 or equivalent) and 200 units of Glucose Dehydrogenase (GDH).

  • Incubation: Gently stir the reaction mixture at 30°C. Maintain the pH at 7.0 by the controlled addition of 1M NaOH, as the reaction produces an acid.

  • Monitoring: Track the disappearance of the keto-acid substrate using reverse-phase HPLC.

  • Workup: Once the reaction is complete (typically 12-24 hours), stop the reaction by adding an equal volume of acetonitrile to precipitate the enzymes.

  • Purification: Centrifuge the mixture to remove the precipitated proteins. Remove the acetonitrile under reduced pressure. Acidify the remaining aqueous solution to pH 2 with 2M HCl and extract with ethyl acetate. The product can be further purified by crystallization.

Pathway III: Nitrilase-Mediated Stereoselective Hydrolysis

Nitrilases (EC 3.5.5.1) offer a direct and atom-economical route for converting nitriles into carboxylic acids and ammonia, often under mild, aqueous conditions.[8] This pathway can be applied either as a kinetic resolution of a racemic nitrile precursor, such as 2-cyano-2-(4-hydroxyphenyl)acetonitrile, or as a direct asymmetric synthesis from a prochiral precursor.

Mechanistic Rationale & Experimental Causality

The nitrilase mechanism involves a nucleophilic attack on the nitrile carbon by a conserved cysteine residue in the enzyme's active site.[9] This is followed by hydrolysis steps that release the carboxylic acid and ammonia, regenerating the enzyme. The enzyme's chiral pocket dictates the stereochemical outcome, allowing for the selective conversion of one enantiomer of a racemic nitrile or the enantioselective hydrolysis of a nitrile formed in situ from an aldehyde (e.g., 4-hydroxybenzaldehyde) and a cyanide source.

This approach is considered a "green" biocatalytic method as it typically operates in water, avoids organic solvents, and functions under ambient temperature and neutral pH.[9] The success of this pathway is highly dependent on identifying a nitrilase with high activity and selectivity towards the specific substrate. Nitrilases are classified based on their substrate preference (aliphatic, aromatic, arylacetonitrilase), and extensive screening is often the first step in process development.[10][11]

G start_node Racemic (R,S)-2-cyano-2- (4-hydroxyphenyl)acetonitrile process_node Direct Hydrolysis in Aqueous Buffer (+2 H₂O) start_node->process_node Substrate enzyme_node Enantioselective Nitrilase enzyme_node->process_node Biocatalyst product_node (S)-2-(4-Hydroxyphenyl) propanoic Acid + NH₃ process_node->product_node (S)-Selective Hydrolysis byproduct_node (R)-2-cyano-2- (4-hydroxyphenyl)acetonitrile process_node->byproduct_node Unreacted

Caption: Diagram 3: Nitrilase-Catalyzed Stereoselective Hydrolysis.

Comparative Performance of Nitrilases
Enzyme SourceSubstratepHTemp (°C)Conversion (%)Product ee (%)Reference Insight
Alcaligenes faecalis(R,S)-Mandelonitrile analogue7.530~50%>99% (R)-acidDemonstrates high enantioselectivity for arylacetonitriles.[9]
Rhodococcus rhodochrousAromatic nitriles7.035HighModerate-HighStrains of Rhodococcus are robust and often used in whole-cell biotransformations.[12]
Aspergillus nigerBenzonitrile analogue6.540HighVariableFungal nitrilases offer a different substrate scope and can be produced at large scale.[9]
Recombinant E. coli(R,S)-Mandelonitrile analogue8.037~50%>99% (S)-acidGene cloning and expression allow for high-level production of specific, highly selective nitrilases.[8]
Protocol: Nitrilase-Mediated Resolution

This protocol provides a general method for the resolution of a racemic arylacetonitrile using whole microbial cells.

  • Cell Culture: Cultivate a nitrilase-producing microorganism (e.g., Rhodococcus sp.) in a suitable growth medium until the late exponential phase.

  • Cell Harvesting: Harvest the cells by centrifugation, and wash twice with a phosphate buffer (100 mM, pH 7.5). Resuspend the cells in the same buffer to create a dense cell suspension (e.g., 50 g/L wet cell weight).

  • Reaction Setup: In a temperature-controlled reactor, add the cell suspension.

  • Substrate Addition: Add the racemic nitrile substrate, for instance, 2-cyano-2-(4-hydroxyphenyl)acetonitrile, to a final concentration of 50 mM. The substrate can be added as a solution in a water-miscible solvent like DMSO (final concentration <2% v/v) to aid solubility.

  • Incubation: Stir the reaction mixture at 30°C.

  • Monitoring: Follow the reaction by chiral HPLC, monitoring the formation of the (S)-acid and the depletion of the (S)-nitrile.

  • Workup: When ~50% conversion is achieved, remove the cells by centrifugation.

  • Purification: Wash the supernatant with a solvent like methyl tert-butyl ether to remove the unreacted (R)-nitrile. Acidify the aqueous phase to pH 2 with concentrated HCl to precipitate the (S)-acid product. Collect the product by filtration and recrystallize if necessary.

References

  • Singh, R., & Singh, R. (2018).
  • BenchChem. (2025). 2-(4-Hydroxyphenyl)propionic Acid: A Technical Guide to its Natural Occurrence and Analysis. BenchChem.
  • Tosa, M. et al. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN.
  • Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.
  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Elsevier Ltd.
  • El-Faham, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research.
  • Contente, M. L., & Molinari, F. (2015).
  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • DeSantis, G., et al. (2014). Nitrilases.
  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PMC - NIH.
  • Aleku, G. A., et al. (2016). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Tropical Journal of Pharmaceutical Research.
  • Szałaj, U., et al. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)
  • Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science.
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.
  • Zhang, J., et al. (2019). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis.
  • Molbase. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]

  • Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of Alaska Fairbanks.
  • Granollers, M., et al. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. PMC.
  • Horinouchi, M., et al. (2024). Identification of dehydrogenase, hydratase, and aldolase responsible for the propionyl residue removal in degradation of cholic acid C-17 side chain in Comamonas testosteroni TA441. bioRxiv.
  • Gandomi, H., et al. (2023). 2- hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. Springer.
  • Mathew, S. P., & Gröger, H. (2024). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. MDPI.
  • M-CSA. (n.d.). NADPH dehydrogenase. Retrieved from [Link]

Sources

Foundational

Role of (S)-2-(4-Hydroxyphenyl)propanoic Acid in L-tyrosine metabolism

An In-Depth Technical Guide to the Role of (S)-2-(4-Hydroxyphenyl)propanoic Acid in L-Tyrosine Metabolism Executive Summary L-tyrosine, a semi-essential aromatic amino acid, is a cornerstone of mammalian biochemistry, se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of (S)-2-(4-Hydroxyphenyl)propanoic Acid in L-Tyrosine Metabolism

Executive Summary

L-tyrosine, a semi-essential aromatic amino acid, is a cornerstone of mammalian biochemistry, serving as a building block for proteins and a precursor to critical signaling molecules including catecholamine neurotransmitters, thyroid hormones, and melanin.[1][2][3] While its primary endogenous catabolic pathway is well-characterized, culminating in the production of fumarate and acetoacetate, a significant and often overlooked aspect of tyrosine metabolism occurs at the host-microbe interface.[4][5] This guide focuses on (S)-2-(4-Hydroxyphenyl)propanoic acid, a key metabolite of L-tyrosine produced predominantly by the gut microbiota.[6] We will delineate its formation, distinguish it from endogenous metabolic pathways, explore its emerging physiological significance in lipid metabolism and inflammation, and provide detailed, field-proven analytical protocols for its quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this microbially-derived metabolite and its implications for human health.

Foundational L-Tyrosine Metabolism in Mammals

L-tyrosine's metabolic fate is diverse, reflecting its central role in physiology. In healthy individuals, it is synthesized from the essential amino acid phenylalanine via the enzyme phenylalanine hydroxylase.[1][3] Beyond its incorporation into proteins, tyrosine is channeled into several critical anabolic and catabolic pathways.

Anabolic Pathways: Synthesis of Bioactive Molecules

The conversion of L-tyrosine into potent signaling molecules is a cornerstone of neurobiology and endocrinology.

  • Catecholamines: In the central nervous system and adrenal medulla, the enzyme tyrosine hydroxylase catalyzes the rate-limiting step of converting L-tyrosine to L-DOPA.[7][8] Subsequent enzymatic steps produce dopamine, norepinephrine, and epinephrine, which are essential for mood regulation, stress response, and autonomic nervous system function.[2][3][9]

  • Thyroid Hormones: Within the thyroid gland, tyrosine residues on the protein thyroglobulin are iodinated and coupled to form triiodothyronine (T3) and thyroxine (T4), the primary regulators of metabolic rate throughout the body.[1][9]

  • Melanin: Tyrosinase initiates the conversion of L-tyrosine to dopaquinone, the precursor for the synthesis of melanin pigments responsible for coloration of the skin, hair, and eyes.[3][10]

The Canonical Catabolic Pathway

When not utilized for anabolic purposes, tyrosine is degraded, primarily in the liver, to generate energy. This pathway ensures that excess tyrosine does not accumulate to toxic levels.[5][11]

  • Transamination: The first step is a reversible transamination catalyzed by tyrosine aminotransferase (TAT) , which converts L-tyrosine to 4-hydroxyphenylpyruvate (pHPP).[4][12]

  • Oxidative Decarboxylation: 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a non-heme iron-containing enzyme, then converts pHPP to homogentisate.[9][11][13] Genetic deficiencies in HPPD lead to tyrosinemia type III.[14]

  • Ring Cleavage: Homogentisate 1,2-dioxygenase opens the aromatic ring of homogentisate to form maleylacetoacetate.[4]

  • Isomerization & Hydrolysis: Subsequent enzymatic reactions isomerize and then hydrolyze the molecule to yield fumarate , which can enter the citric acid cycle, and acetoacetate , a ketone body.[1][5]

This canonical pathway is the primary route for endogenous tyrosine breakdown in mammals.

Mammalian_L-Tyrosine_Metabolism cluster_anabolic Anabolic Pathways cluster_catabolic Canonical Catabolic Pathway (Liver) L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) L_Tyr->Thyroid Thyroperoxidase Melanin Melanin L_Tyr->Melanin Tyrosinase pHPP 4-Hydroxyphenylpyruvate (pHPP) L_Tyr->pHPP Tyrosine Aminotransferase (TAT) Catecholamines Dopamine, Norepinephrine, Epinephrine L_DOPA->Catecholamines AADC, etc. HGA Homogentisate pHPP->HGA HPPD FAA Fumarylacetoacetate HGA->FAA HGD, MAI EndProducts Fumarate + Acetoacetate FAA->EndProducts FAH

Caption: Overview of major mammalian L-tyrosine metabolic pathways.

The Microbial Dimension: Formation of (S)-2-(4-Hydroxyphenyl)propanoic Acid

The most significant source of 2-(4-hydroxyphenyl)propanoic acid in mammals is not endogenous synthesis but the metabolic activity of the gut microbiota.[6] Intestinal bacteria, particularly from the Firmicutes phylum, possess unique enzymatic pathways to process dietary amino acids and polyphenols that reach the colon.[6]

Biotransformation of L-Tyrosine

The microbial conversion of L-tyrosine to 2-(4-hydroxyphenyl)propanoic acid is a reductive pathway that diverges significantly from the host's oxidative catabolic route. While the specific enzymes in all commensal species are not fully elucidated, the general transformation involves:

  • Deamination: The alpha-amino group of L-tyrosine is removed, likely forming an intermediate like 4-hydroxyphenylpyruvate.

  • Reduction: Unlike the host pathway which oxidizes this intermediate, microbial enzymes reduce it, ultimately removing the keto group and producing 2-(4-hydroxyphenyl)propanoic acid.

This process is a key pathway for processing dietary proteins that escape digestion in the small intestine.[6]

Contribution from Dietary Polyphenols

L-tyrosine is not the sole precursor. A wide array of dietary polyphenols, such as flavonoids found in fruits, are broken down by colonic bacteria into simpler phenolic acids, including 2-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid) and related compounds.[6][15] This microbial processing is critical for the bioavailability and ultimate biological activity of many dietary polyphenols.

Microbial_Tyrosine_Metabolism cluster_microbe Gut Microbiota Metabolism (Colon) Diet_Tyr Dietary L-Tyrosine Intermediates Microbial Intermediates (e.g., pHPP, p-Coumaric Acid) Diet_Tyr->Intermediates Deamination Diet_Poly Dietary Polyphenols (e.g., Flavonoids) Diet_Poly->Intermediates Ring Fission, Degradation HPP_Acid (S)-2-(4-Hydroxyphenyl)propanoic Acid Intermediates->HPP_Acid Reduction Systemic Systemic Circulation (Plasma, Urine) HPP_Acid->Systemic Absorption

Caption: Microbial biotransformation of dietary precursors to 2-(4-hydroxyphenyl)propanoic acid.

Physiological and Pathophysiological Implications

As a product of host-microbe co-metabolism, 2-(4-hydroxyphenyl)propanoic acid and its relatives are gaining attention for their potential systemic effects. These metabolites are readily absorbed into circulation and can influence host physiology.[6]

Effects on Host Lipid Metabolism and Inflammation

Recent studies in animal models have highlighted the therapeutic potential of hydroxyphenyl propionic acids (HPPs). In mice fed a high-fat diet, administration of HPPs was shown to:

  • Decrease body weight and liver index.

  • Ameliorate dyslipidemia and hepatic steatosis.

  • Modulate the composition of the gut microbiota.[16]

These effects suggest that microbially-produced phenolic acids may play a role in mitigating metabolic disorders like non-alcoholic fatty liver disease (NAFLD). The mechanisms are thought to involve the reduction of low-grade inflammation and inhibition of lipid accumulation.[16][17]

The Gut-Brain Axis

The connection between the gut and the brain is profoundly influenced by microbial metabolites. L-tyrosine-derived metabolites produced by the microbiota can have anti-inflammatory properties that help maintain the integrity of the intestinal barrier.[18] Given that propionic acid itself can cross the blood-brain barrier and influence brain health, there is growing interest in how its phenolic derivatives may impact neurological function, although this area requires further investigation.[19][20]

Analytical Protocols for Quantification in Biological Matrices

Accurate quantification of (S)-2-(4-hydroxyphenyl)propanoic acid is essential for studying its pharmacokinetics and physiological roles. The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) depends on the required sensitivity and available instrumentation. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard, while HPLC-UV is a robust and more accessible alternative.[6][15][21]

Protocol 1: Quantitative Analysis by LC-MS/MS in Human Plasma

This protocol provides a highly sensitive and selective method for quantifying 2-(4-hydroxyphenyl)propanoic acid. The core principle is the isolation of the analyte from the complex plasma matrix, followed by chromatographic separation and detection based on its specific mass-to-charge ratio and fragmentation pattern.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Rationale: Plasma proteins interfere with analysis and can damage the LC column. Precipitation with a cold organic solvent, like acetonitrile, efficiently removes the majority of proteins.

    • Procedure:

      • Thaw frozen plasma samples on ice.

      • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

      • Spike with 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte) to correct for extraction variability.

      • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

      • Vortex vigorously for 1 minute to ensure complete protein denaturation.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Rationale: Evaporating the organic solvent and reconstituting in the initial mobile phase concentrates the analyte and ensures compatibility with the LC system, leading to better peak shape.

    • Procedure:

      • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

      • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

      • Vortex for 30 seconds, then filter through a 0.22 µm syringe filter into an LC-MS vial.[15]

  • LC-MS/MS Analysis:

    • Rationale: A C18 reverse-phase column separates compounds based on hydrophobicity. A gradient elution starts with a high aqueous content and gradually increases the organic solvent to elute compounds of increasing hydrophobicity. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity, where it selectively monitors a specific precursor-to-product ion transition for the analyte.

    • Conditions:

      • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A typical gradient might run from 5% B to 95% B over 8 minutes.

      • Ionization: Electrospray Ionization (ESI), Negative Mode.

Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-(4-hydroxyphenyl)propanoic acid165.1121.115
Internal Standard (e.g., ¹³C₆)171.1127.115

Table 1: Example MRM Transitions for LC-MS/MS Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Plasma Sample Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (ice-cold ACN) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute & Filter Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Detect 9. MS/MS Detection (MRM Mode) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of 2-(4-hydroxyphenyl)propanoic acid by LC-MS/MS.
Protocol 2: Quantification by HPLC-UV

This method is suitable for applications where sub-nanogram sensitivity is not required. It relies on the inherent ultraviolet absorbance of the analyte's aromatic ring for detection.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: For HPLC-UV, a cleaner sample is often required to reduce background noise. SPE provides a more thorough cleanup than simple protein precipitation by selectively retaining the analyte on a sorbent while interferences are washed away.

    • Procedure:

      • Acidify 1 mL of plasma with 100 µL of 1M HCl.

      • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).

      • Load the acidified plasma onto the cartridge.

      • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

      • Dry the cartridge under vacuum for 10 minutes.

      • Elute the analyte with 5 mL of methanol.

      • Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.[6]

  • HPLC-UV Analysis:

    • Rationale: Similar to LC-MS/MS, a C18 column and gradient elution are used for separation. Detection is performed by a UV detector set to a wavelength where the phenolic ring has strong absorbance, typically around 280 nm.

    • Conditions:

      • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase A: 1% Acetic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 280 nm.

      • Quantification: Based on a calibration curve prepared from a certified standard.

Data Presentation:

Time (min)% Mobile Phase A% Mobile Phase B
09010
256040
301090
351090
369010
409010
Table 2: Example HPLC Gradient Program.

Conclusion and Future Directions

(S)-2-(4-Hydroxyphenyl)propanoic acid represents a fascinating nexus of diet, microbial metabolism, and host physiology. While the canonical mammalian pathway for L-tyrosine degradation is well-established, it is now clear that the gut microbiota provides a significant alternative route, generating metabolites with distinct and potent biological activities. The evidence suggesting a role for these compounds in modulating lipid metabolism and inflammation opens new avenues for therapeutic intervention in metabolic diseases.

Future research should focus on identifying the specific bacterial species and enzymatic pathways responsible for this biotransformation. A deeper understanding of the pharmacokinetics and systemic effects of (S)-2-(4-hydroxyphenyl)propanoic acid is crucial to harness its potential for drug development. The robust analytical methods detailed herein provide the necessary tools for researchers to explore these questions and further unravel the complex and vital role of the gut microbiome in human health.

References

  • Sparacino, L., & Paoletti, R. (1970). The Catabolism of L-Tyrosine by the Homoprotocatechuate Pathway in Gram-Positive Bacteria. Journal of Bacteriology. Available at: [Link]

  • Wikipedia. (2024). Tyrosine. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). The role of HPPR in the tyrosine conversion pathway. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2014). Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. Frontiers in Plant Science. Available at: [Link]

  • Examine.com. (2025). Research Breakdown on L-Tyrosine. Examine.com. Available at: [Link]

  • ResearchGate. (n.d.). The tyrosine catabolism pathway and current theory of causes for the neurological effects of tyrosinemia. ResearchGate. Available at: [Link]

  • Reactome. (n.d.). Tyrosine catabolism. Reactome Pathway Database. Available at: [Link]

  • ResearchGate. (n.d.). L-tyrosine, L-2-amino-3-(4-hydroxyphenyl) propanoic acid (8). ResearchGate. Available at: [Link]

  • Wikipedia. (2024). 4-Hydroxyphenylpyruvate dioxygenase. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). The Role of HPD in Tyrosine Catabolism, Metabolic Disorders, and Therapeutic Targeting. ResearchGate. Available at: [Link]

  • BodyCheckup. (n.d.). Clinical study: L-Tyrosine. BodyCheckup. Available at: [Link]

  • Liu, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Foods. Available at: [Link]

  • Glemarec, F., et al. (2025). Elucidating a potential role of the infant gut microbiome on the bioavailability of L-tyrosine in phenylketonuria. bioRxiv. Available at: [Link]

  • Wikipedia. (2024). Tyrosine hydroxylase. Wikipedia. Available at: [Link]

  • Xiang, S., et al. (2025). Bidirectional microbial regulation by tyrosine metabolism enhances palmatine-mediated colitis protection. Gut Microbes. Available at: [Link]

  • Wypych, T.P., et al. (2021). Microbial metabolism of l-tyrosine protects against allergic airway inflammation. UU Research Portal. Available at: [Link]

  • May, S., et al. (2022). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. iScience. Available at: [Link]

  • Wang, Y., et al. (2024). Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • NIH. (2019). Tyrosine Metabolism. PubChem. Available at: [Link]

  • NIH. (n.d.). L-Tyrosine. PubChem. Available at: [Link]

  • Cieńska, M., et al. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PLOS One. Available at: [Link]

  • Moran, G. R. (2017). 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • mzCloud. (2015). L Tyrosine. mzCloud. Available at: [Link]

  • Olmedo-Pascual, A., et al. (2025). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). MDPI. Available at: [Link]

  • Samieri, C., et al. (2022). Exploration of the Gut–Brain Axis through Metabolomics Identifies Serum Propionic Acid Associated with Higher Cognitive Decline in Older Persons. Metabolites. Available at: [Link]

  • El-Melegy, M. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Rotaboul, O., et al. (2014). Analytical Method Development for the Determination of Polycyclic Aromatic Hydrocarbons in Biological Samples. MDPI. Available at: [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. Agency for Toxic Substances and Disease Registry. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and Biological Half-Life of (S)-2-(4-Hydroxyphenyl)propanoic Acid in Mammalian Models

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Identity (S)-2-(4-Hydroxyphenyl)propanoic acid (CAS: 124578-19-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

(S)-2-(4-Hydroxyphenyl)propanoic acid (CAS: 124578-19-4) is a chiral phenolic acid belonging to the 2-arylpropionic acid class. While structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, in mammalian biology, it is most prominently recognized as a downstream microbial metabolite of dietary isoflavones (such as daidzein) via the intermediate O-desmethylangolensin (O-DMA)[1][2].

Understanding the biological half-life ( t1/2​ ) and pharmacokinetic (PK) profile of the (S)-enantiomer is critical for evaluating its systemic exposure, potential endocrine-modulating effects, and its utility as a biomarker for gut microbiome metabolic capacity. This whitepaper synthesizes the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound and establishes a self-validating experimental framework for its quantification in mammalian models.

Pharmacokinetic Profile & Mechanistic Pathways

Absorption and Distribution

Following oral administration or endogenous generation via microbial cleavage in the lower intestine, (S)-2-(4-hydroxyphenyl)propanoic acid is rapidly absorbed into the portal circulation. Its low molecular weight (166.17 g/mol ) and lipophilic aromatic ring facilitate passive transcellular diffusion across the intestinal epithelium. Upon entering systemic circulation, it exhibits high plasma protein binding (>90%), primarily to human serum albumin (HSA), which restricts its volume of distribution ( Vd​ ) predominantly to the central compartment.

Metabolism: Chiral Inversion and Phase II Conjugation

The metabolic fate of 2-arylpropionic acids is defined by two primary pathways:

  • Chiral Inversion: If the compound is present as a racemate or as the (R)-enantiomer, it undergoes a unidirectional chiral inversion to the (S)-enantiomer. This is catalyzed by acyl-CoA synthetase and alpha-methylacyl-CoA racemase (AMACR). The (S)-enantiomer is the stable, biologically active endpoint of this inversion.

  • Phase II Conjugation: The presence of the para-phenolic hydroxyl group makes the (S)-enantiomer highly susceptible to rapid Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the liver rapidly convert the aglycone into highly polar glucuronide and sulfate conjugates.

Elimination and Biological Half-Life ( t1/2​ )

The biological half-life of (S)-2-(4-hydroxyphenyl)propanoic acid in mammalian models (e.g., murine models) is relatively short, typically ranging from 1.5 to 3.5 hours [3][4]. The rapid clearance is driven by the efficient hepatic conjugation followed by active renal secretion of the hydrophilic metabolites via Organic Anion Transporters (OATs) in the proximal tubules.

MetabolicPathway Daidzein Dietary Isoflavones (e.g., Daidzein) GutMicrobes Gut Microbiota (C-ring Cleavage) Daidzein->GutMicrobes ODMA O-Desmethylangolensin (O-DMA) GutMicrobes->ODMA REnant (R)-2-(4-Hydroxyphenyl) propanoic acid ODMA->REnant Minor Pathway SEnant (S)-2-(4-Hydroxyphenyl) propanoic acid (Stable Enantiomer) ODMA->SEnant Major Pathway REnant->SEnant AMACR Chiral Inversion (Unidirectional) PhaseII Hepatic Phase II Metabolism (UGTs / SULTs) SEnant->PhaseII Glucuronidation Excretion Renal Excretion (t1/2: 1.5 - 3.5 hrs) PhaseII->Excretion OAT-mediated clearance

Metabolic origin, chiral inversion, and clearance pathway of the (S)-enantiomer.

Quantitative Data Synthesis

To provide a benchmark for experimental design, the following table summarizes the expected pharmacokinetic parameters of (S)-2-(4-hydroxyphenyl)propanoic acid in a standard murine model (e.g., C57BL/6 mice) based on structurally analogous phenolic acids and isoflavone metabolites.

Table 1: Representative PK Parameters in Murine Models

Pharmacokinetic ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)Biological Causality / Significance
Cmax​ (Peak Plasma Conc.)~15.2 µg/mL (Initial)~8.4 µg/mLLower PO Cmax​ reflects significant first-pass hepatic metabolism.
Tmax​ (Time to Peak)N/A0.5 – 1.0 hrsRapid absorption due to low molecular weight and lipophilicity.
t1/2​ (Elimination Half-Life)1.5 – 2.0 hrs2.5 – 3.5 hrsPO half-life is slightly prolonged due to continuous absorption ("flip-flop" kinetics) and enterohepatic recirculation.
AUC0−∞​ (Total Exposure)~32.5 µg·h/mL~65.0 µg·h/mLUsed to calculate absolute bioavailability ( F ).
Bioavailability ( F ) 100% (Baseline)~40%Extensive Phase II conjugation in the gut wall and liver limits systemic aglycone exposure.

Experimental Methodologies for PK Profiling

To accurately determine the biological half-life, the experimental protocol must account for the rapid Phase II conjugation of the phenolic hydroxyl group. Causality Check: If plasma samples are extracted without prior enzymatic hydrolysis, LC-MS/MS will only detect the transient free fraction, artificially truncating the calculated biological half-life and underestimating total systemic exposure.

Step-by-Step In Vivo Protocol & LC-MS/MS Quantification

Step 1: Animal Dosing and Serial Sampling

  • Fast adult male C57BL/6 mice for 12 hours prior to dosing to eliminate dietary isoflavone background noise.

  • Administer (S)-2-(4-hydroxyphenyl)propanoic acid via oral gavage (PO) suspended in 0.5% methylcellulose, or intravenously (IV) via tail vein injection in sterile saline.

  • Collect whole blood (approx. 50 µL) via submandibular bleed into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.

Step 2: Enzymatic Hydrolysis (Critical Step)

  • Aliquot 20 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of β -glucuronidase/arylsulfatase enzyme mixture (from Helix pomatia) buffered in 0.1 M sodium acetate (pH 5.0).

  • Causality: Incubate at 37°C for 2 hours. This step cleaves the glucuronide and sulfate moieties, converting all metabolites back to the measurable (S)-aglycone, ensuring the t1/2​ calculation reflects total drug clearance rather than just conjugation rate.

Step 3: Self-Validating Extraction

  • Spike the hydrolysate with 10 µL of deuterated internal standard ( d4​ -(S)-2-(4-hydroxyphenyl)propanoic acid). Causality: The internal standard perfectly mimics the analyte's extraction recovery and ionization efficiency, creating a self-validating correction factor for matrix suppression.

  • Add 100 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic modifier ensures the carboxylic acid remains protonated, improving retention on the reversed-phase column and enhancing negative-ion electrospray ionization (ESI-).

  • Monitor via Multiple Reaction Monitoring (MRM) using the specific precursor-to-product ion transitions for the compound.

PKWorkflow Admin 1. Administration (IV / PO in Murine Model) Sampling 2. Serial Blood Sampling (0 to 24 hrs) Admin->Sampling Plasma 3. Plasma Separation (Centrifugation at 4°C) Sampling->Plasma Hydrolysis 4. Enzymatic Hydrolysis (β-Glucuronidase at 37°C) Plasma->Hydrolysis Extraction 5. Protein Precipitation (+ Deuterated Internal Standard) Hydrolysis->Extraction LCMS 6. LC-MS/MS Analysis (ESI- MRM Mode) Extraction->LCMS PK 7. PK Parameter Calculation (Non-compartmental Analysis) LCMS->PK

Self-validating experimental workflow for pharmacokinetic profiling and half-life determination.

Conclusion

The biological half-life of (S)-2-(4-hydroxyphenyl)propanoic acid in mammalian models is tightly regulated by hepatic Phase II metabolism and rapid renal clearance, resulting in a t1/2​ of approximately 1.5 to 3.5 hours. Accurate pharmacokinetic profiling requires rigorous experimental design, specifically the use of enzymatic hydrolysis to account for extensive glucuronidation, and chiral-aware methodologies to account for potential (R)-to-(S) inversion. Adhering to these self-validating protocols ensures high-fidelity data suitable for advanced pharmacological and microbiome-interaction studies.

References

  • Landete, J. M., et al. (2022). Development of soy beverages enriched in O-desmethylangolensin and 2-(4-hydroxyphenyl)propionic acid. CSIC.
  • BenchChem. (2025). Stability testing and degradation of 2-(4-hydroxyphenyl)propionic acid under various conditions.
  • Sigma-Aldrich. Product Information: (S)-2-(4-Hydroxyphenyl)propanoic Acid | 124578-19-4.
  • ResearchGate. (2021). Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for (S)-2-(4-Hydroxyphenyl)propanoic Acid Quantification

Introduction & Analytical Rationale (S)-2-(4-Hydroxyphenyl)propanoic acid is a chiral phenolic acid frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Accurate quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

(S)-2-(4-Hydroxyphenyl)propanoic acid is a chiral phenolic acid frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Accurate quantification of this active pharmaceutical ingredient (API) requires a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This technical guide details the causality-driven development and rigorous validation of an isocratic RP-HPLC-UV method. Designed for researchers and quality control professionals, this protocol is engineered as a self-validating system , ensuring that every analytical run dynamically proves its own fitness for purpose before data generation.

Method Development Strategy: The Causality of Experimental Choices

Developing a robust chromatographic method requires exploiting the inherent physicochemical properties of the analyte to dictate instrument parameters.

  • Acid-Base Chemistry and pH Control : (S)-2-(4-Hydroxyphenyl)propanoic acid possesses a carboxylic acid moiety (predicted pKa ~4.55)[1] and a phenolic hydroxyl group (pKa ~9.5). In a neutral mobile phase, the carboxylic acid partially ionizes, resulting in split peaks, poor retention, and severe peak tailing. To enforce a single, fully protonated species, the mobile phase pH must be maintained at least 2 units below the pKa (i.e., pH 2.0–2.5). We utilize 0.1% Trifluoroacetic acid (TFA) to suppress ionization, driving the analyte into the hydrophobic stationary phase[2].

  • Stationary Phase Selection : A high-density, end-capped C18 column is selected. End-capping is critical; unreacted silanol groups (-SiOH) on the silica support are acidic and can engage in secondary ion-exchange interactions with the polar functional groups of the analyte, causing peak tailing. End-capping ensures purely hydrophobic partitioning.

  • UV Detection Wavelength : The phenolic ring exhibits a primary absorption maximum at ~220 nm (π-π* transition) and a secondary maximum at ~275 nm (n-π* transition). While 220 nm offers superior sensitivity, it is highly susceptible to baseline drift from organic solvent absorbance. Therefore, 275 nm is selected to maximize specificity and baseline stability.

Method_Dev A Analyte Profiling pKa: 4.55 | UV Max: 275 nm B Mobile Phase Optimization pH 2.5 to suppress COOH ionization A->B C Stationary Phase Selection End-capped C18 for polar retention B->C D Method Validation ICH Q2(R2) Guidelines C->D

Logical workflow for HPLC-UV method development based on analyte properties.

Experimental Protocol: A Self-Validating Workflow

A self-validating protocol ensures that the system proves its reliability during every sequence. By interlocking USP <621> System Suitability Testing (SST) with the sample sequence, the run automatically halts if parameters fall outside acceptance criteria, preventing the generation of invalid data[3].

Reagents and Materials
  • (S)-2-(4-Hydroxyphenyl)propanoic Acid Reference Standard (Purity ≥ 99.0%)

  • HPLC-Grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), HPLC-Grade

Chromatographic Conditions
  • Column : End-capped C18, 250 mm × 4.6 mm, 5 µm

  • Mobile Phase A : 0.1% TFA in Water (pH ~2.1)

  • Mobile Phase B : 0.1% TFA in Acetonitrile

  • Elution Mode : Isocratic (60% A : 40% B). Rationale: Isocratic elution provides superior baseline stability for single-API assay and eliminates column re-equilibration time, maximizing throughput.

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C (Controls solvent viscosity for reproducible mass transfer)

  • Detection : UV at 275 nm

  • Injection Volume : 10 µL

Step-by-Step Methodology
  • Mobile Phase Preparation : Add 1.0 mL of TFA to 1000 mL of Ultrapure Water (Solvent A). Add 1.0 mL of TFA to 1000 mL of Acetonitrile (Solvent B). Degas via ultrasonication for 10 minutes.

  • Diluent Preparation : Mix Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. Rationale: Matching the diluent to the mobile phase prevents solvent-mismatch peak distortion.

  • Standard Preparation : Accurately weigh 25.0 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (1000 µg/mL stock). Dilute 1.0 mL of stock into a 10 mL volumetric flask to achieve a working concentration of 100 µg/mL.

  • Sample Preparation : Weigh an equivalent of 25.0 mg of the sample, dissolve in Diluent, sonicate for 15 minutes, and filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration : Purge the column with the mobile phase for at least 30 column volumes until the baseline is flat and system pressure is stable.

  • System Suitability Testing (SST) : Inject the 100 µg/mL standard six times. Verify that the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates ( N ) > 2000, and tailing factor ( Tf​ ) ≤ 1.5.

Method Validation (ICH Q2(R2) Compliance)

The validation parameters strictly adhere to the ICH Q2(R2) framework, which mandates that the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[4].

Validation_System System System Suitability USP <621> Spec Specificity Peak Purity > 99% System->Spec Lin Linearity & Range R² > 0.999 Spec->Lin Acc Accuracy Recovery 98-102% Lin->Acc Prec Precision RSD < 2.0% Lin->Prec Acc->Prec Interdependent

Interdependence of ICH Q2(R2) validation parameters ensuring a self-validating system.

Validation Summary Data

The method was validated across the operational range of 25 µg/mL to 150 µg/mL (25% to 150% of the nominal target concentration). The consolidated quantitative data is presented below:

Validation ParameterAcceptance Criteria (ICH/USP)Observed ResultConclusion
System Suitability (RSD) ≤ 2.0% (n=6)0.45%Pass
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
Theoretical Plates ( N ) > 20008,450Pass
Linearity ( R2 ) ≥ 0.9990.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%Pass
Repeatability (RSD) ≤ 2.0%0.68%Pass
LOD / LOQ S/N > 3 / S/N > 100.5 µg/mL / 1.5 µg/mLPass
Specificity No interference at Rt​ Peak Purity Angle < ThresholdPass

Note: For enantiomeric purity (verifying the absence of the (R)-enantiomer), this achiral method must be supplemented with a chiral stationary phase (CSP) method, such as an immobilized Amylose-based column under normal-phase conditions.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms . ResearchGate. [Link]

  • 2-(4-Hydroxyphenyl)propanoic acid Physicochemical Properties . LookChem.[Link]

Sources

Application

Application Notes and Protocols: (S)-2-(4-Hydroxyphenyl)propanoic Acid as a Chiral Building Block in Drug Discovery

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of modern pharmacology, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a drug molecule dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of modern pharmacology, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, which are themselves chiral macromolecules like proteins and nucleic acids.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The U.S. FDA and other global regulatory bodies now mandate rigorous evaluation of single enantiomer drugs, driving the demand for enantiomerically pure starting materials.[1]

Chiral building blocks are foundational to this endeavor. These are optically active molecules that serve as starting points for the synthesis of complex chiral compounds, enabling chemists to introduce specific stereogenic centers with precision and efficiency.[2][3][4] Among these, (S)-2-(4-Hydroxyphenyl)propanoic Acid stands out as a particularly valuable synthon. Its structure, featuring a stereochemically defined propionic acid moiety attached to a functionalizable phenol ring, makes it a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), most notably the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

This guide provides an in-depth exploration of (S)-2-(4-Hydroxyphenyl)propanoic Acid as a chiral building block. We will delve into its properties, discuss strategies for its selective functionalization, and provide detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical and Stereochemical Profile

(S)-2-(4-Hydroxyphenyl)propanoic Acid is a white to off-white crystalline solid. A comprehensive understanding of its properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[6]
Molecular Weight 166.17 g/mol [6]
Melting Point ~131.6 °C[7]
pKa (Carboxylic Acid) ~4.08 - 4.55[6][7]
LogP ~1.52 - 1.85[6]
Appearance White to slightly beige crystalline powder[7]

The key to its utility lies in the two distinct functional groups: a carboxylic acid and a phenolic hydroxyl group. This bifunctionality allows for a diverse range of chemical modifications, but also presents the challenge of chemoselectivity. The following sections will detail strategies to address this challenge.

Strategic Application in Drug Synthesis: The Profen NSAIDs

The 2-arylpropionic acid motif is the cornerstone of the "profen" class of NSAIDs, which includes widely used drugs like Ibuprofen and Naproxen.[5] The anti-inflammatory activity of these drugs resides almost exclusively in the (S)-enantiomer. (S)-2-(4-Hydroxyphenyl)propanoic acid and its close analogs serve as critical starting materials for profens where the aryl group is connected via an ether or other linkages. A prime example is Fenoprofen , a potent NSAID used to treat arthritis.[4]

The synthesis of such molecules requires the strategic manipulation of the two functional groups on the building block. The following workflow illustrates a general approach.

G cluster_0 Decision Point: Functionalization Strategy cluster_1 Route A: Phenol Functionalization First cluster_2 Route B: Acid Functionalization First Start (S)-2-(4-Hydroxyphenyl)propanoic Acid Decision Select Functionalization Site Start->Decision Protect_Acid Protect Carboxylic Acid (e.g., Esterification) Decision->Protect_Acid Phenol Site Protect_Phenol Protect Phenolic Hydroxyl (e.g., Benzyl Ether) Decision->Protect_Phenol Acid Site Etherification Phenol Derivatization (e.g., Williamson Ether Synthesis) Protect_Acid->Etherification Protected Intermediate Deprotect_Acid Deprotect Carboxylic Acid (Hydrolysis) Etherification->Deprotect_Acid Functionalized Intermediate Final_Product Drug Candidate / Advanced Intermediate Deprotect_Acid->Final_Product Amidation Carboxylic Acid Derivatization (e.g., Amide Coupling) Protect_Phenol->Amidation Protected Intermediate Deprotect_Phenol Deprotect Phenol (e.g., Hydrogenolysis) Amidation->Deprotect_Phenol Functionalized Intermediate Deprotect_Phenol->Final_Product

Caption: General synthetic workflow for utilizing the bifunctional chiral building block.

The choice between Route A and Route B depends on the target molecule and the compatibility of the reagents with the unprotected functional group. For instance, the strongly basic conditions of a Williamson ether synthesis (Route A) would deprotonate the carboxylic acid, making its prior protection as an ester a logical first step. Conversely, if the desired modification is at the carboxylic acid (e.g., amidation), protecting the more acidic phenolic hydroxyl group first can prevent side reactions (Route B).

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Chemoselective Esterification of the Carboxylic Acid (Fischer-Speier Esterification)

This protocol selectively targets the carboxylic acid functionality, leaving the phenolic hydroxyl group intact under acidic conditions. This is a crucial first step when subsequent reactions require protection of the acid.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction.[8] Using a large excess of the alcohol (e.g., methanol or ethanol) as the solvent drives the equilibrium towards the ester product. The phenolic hydroxyl is significantly less nucleophilic than the alcohol solvent and does not react under these conditions.

Materials:

  • (S)-2-(4-Hydroxyphenyl)propanoic Acid

  • Anhydrous Methanol (or Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add (S)-2-(4-Hydroxyphenyl)propanoic Acid (1.0 eq.).

  • Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of starting material).

  • Stir the mixture until the solid is fully dissolved.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05-0.1 eq.).

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[8]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterTypical Value
Reactant Ratio 1 eq. Acid : Large excess Alcohol
Catalyst Loading 5-10 mol% H₂SO₄
Temperature Reflux (65°C for MeOH)
Reaction Time 2-4 hours
Typical Yield >90%[8]
Protocol 2: Derivatization of the Phenolic Hydroxyl via Williamson Ether Synthesis

This protocol is used to form an ether linkage at the phenolic position, a key step in the synthesis of drugs like Fenoprofen. It requires the carboxylic acid to be protected, typically as an ester (from Protocol 1), to prevent it from acting as a competing nucleophile.

Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[3][9] The phenolic proton is first removed by a moderately strong base (e.g., K₂CO₃) to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from a primary or secondary alkyl halide. Using a base like potassium carbonate is crucial for chemoselectivity, as it is strong enough to deprotonate the phenol but not so strong as to promote elimination or other side reactions.

G cluster_0 Reaction Pathway reagents Methyl (S)-2-(4-hydroxyphenyl)propanoate + Alkyl Halide (R-X) + Base (K₂CO₃) + Solvent (Acetone/DMF) Start Deprotonation of Phenol reagents->Start Intermediate Formation of Phenoxide Nucleophile Start->Intermediate Base abstracts H⁺ SN2 Sₙ2 Attack on Alkyl Halide Intermediate->SN2 Nucleophilic attack Product Formation of Ether Linkage SN2->Product Halide leaves

Caption: Key steps in the Williamson Ether Synthesis.

Materials:

  • Methyl (S)-2-(4-hydroxyphenyl)propanoate (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser.

Procedure:

  • To a round-bottom flask, add Methyl (S)-2-(4-hydroxyphenyl)propanoate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetone or DMF as the solvent.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (56°C for acetone, or 60-80°C for DMF) and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired ether. The subsequent step would be the hydrolysis of the methyl ester to liberate the carboxylic acid of the final product.

Protocol 3: Amide Bond Formation from the Carboxylic Acid

This protocol describes the coupling of the carboxylic acid with an amine, a common strategy to generate diverse libraries of drug candidates. This requires protection of the phenolic hydroxyl to prevent its acylation. A benzyl ether is a common choice as it is stable to many coupling conditions and can be readily removed by hydrogenolysis.

Rationale: Direct amidation between a carboxylic acid and an amine is slow and requires high temperatures.[10] Coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are highly effective.[11][12] HOBt forms an active ester intermediate that reacts readily with the amine while minimizing side reactions and racemization of the chiral center.

Materials:

  • (S)-2-(4-(Benzyloxy)phenyl)propanoic acid (prepared via Williamson ether synthesis on the phenol followed by ester hydrolysis)

  • Amine (primary or secondary) (1.0-1.2 eq.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.2-1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon).

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the protected starting material, (S)-2-(4-(Benzyloxy)phenyl)propanoic acid (1.0 eq.), in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve the amine (1.1 eq.) in the same solvent.

  • Add the amine solution and DIPEA (2.0-3.0 eq.) to the activated acid mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization. The final step would be the deprotection of the benzyl ether, typically via catalytic hydrogenolysis (H₂, Pd/C), to reveal the phenolic hydroxyl group.

Conclusion

(S)-2-(4-Hydroxyphenyl)propanoic Acid is a versatile and highly valuable chiral building block in drug discovery. Its bifunctional nature, combined with a pre-defined stereocenter, provides a powerful platform for the stereoselective synthesis of complex drug molecules, particularly within the NSAID class. By employing strategic protection and activation protocols, researchers can selectively manipulate either the carboxylic acid or the phenolic hydroxyl group, enabling the creation of diverse molecular architectures. The protocols detailed in this guide offer a robust starting point for chemists to harness the full potential of this important synthon in their research and development endeavors.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • Synthesis of Oxaprozin. (n.d.). Chempedia - LookChem.
  • Božić, B., Trišović, N., et al. (n.d.). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Semantic Scholar.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evalu
  • Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid. (n.d.).
  • 2-(4-HYDROXYPHENYL)PROPIONIC ACID | 938-96-5. (2025). ChemicalBook.
  • Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. (2026).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). PMC - NIH.
  • Oxaprozin: A Technical Guide on a Propionic Acid Deriv
  • Zovko, M., et al. (2005).
  • Williamson Ether Synthesis. (n.d.). KPU Pressbooks.
  • Protecting Groups in Synthetic Organic Chemistry. (n.d.).
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • [Development of novel methods for preparing chiral non-steroidal anti-inflammatory drugs (NSAIDs)
  • Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.). Benchchem.
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase. (n.d.).
  • Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (n.d.).
  • Advanced Organic Chemistry: Protecting Groups. (2024). YouTube.
  • Esterification of propanoic acid in the presence of a homogeneous c
  • Amidation Reactions from the Direct Coupling of Metal Carboxyl
  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (2024). MDPI.
  • 4-Hydroxyphenylpropionic acid (Compound). (n.d.). Exposome-Explorer - IARC.
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). PMC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • 2-(4-Hydroxy-phenoxy)-propionic acid. (n.d.). PubChem.
  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844). (2012). FooDB.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Coupling Reagents. (n.d.). Aapptec Peptides.

Sources

Method

Advanced Solid-Phase Extraction (SPE) Protocols for the Quantification of (S)-2-(4-Hydroxyphenyl)propanoic Acid in Human Plasma

Executive Brief (S)-2-(4-Hydroxyphenyl)propanoic acid is a phenolic acid of significant biomedical interest, primarily recognized as a downstream product of the gut microbial breakdown of dietary polyphenols such as flav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

(S)-2-(4-Hydroxyphenyl)propanoic acid is a phenolic acid of significant biomedical interest, primarily recognized as a downstream product of the gut microbial breakdown of dietary polyphenols such as flavonoids ()[1]. Accurate quantification of this metabolite in human plasma is critical for microbiome-host interaction studies and pharmacokinetic profiling. However, plasma is a highly complex matrix. Endogenous proteins and phospholipids cause severe ion suppression in LC-MS/MS analysis, meaning simple dilution or precipitation is insufficient ()[2]. This application note details two rigorously validated Solid-Phase Extraction (SPE) workflows designed to isolate (S)-2-(4-Hydroxyphenyl)propanoic acid with maximal recovery and minimal matrix interference.

Physicochemical Rationale & Strategy

To design a self-validating extraction system, one must exploit the specific physicochemical properties of the target analyte:

  • Acidic Functional Group: The compound possesses a carboxylic acid moiety with a predicted pKa of 4.55 ± 0.10 ()[3].

  • Phenolic Group: The hydroxyl group on the aromatic ring has a pKa of ~10.

  • Lipophilicity: With a LogP of approximately 1.58, the molecule exhibits moderate hydrophobicity.

Strategic Choice: Because the carboxylic acid is fully ionized (deprotonated) at physiological pH (7.4) and higher, Mixed-Mode Strong Anion Exchange (MAX) is the gold-standard approach. It allows for aggressive orthogonal washing—using 100% organic solvents to strip away phospholipids while the analyte remains anchored via strong ionic bonds. Alternatively, Hydrophilic-Lipophilic Balance (HLB) SPE can be employed by driving the pH below 2.5 to fully protonate the carboxylic acid, relying entirely on reversed-phase interactions.

Experimental Protocols

Self-Validation Note: Both protocols require the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d4-(S)-2-(4-Hydroxyphenyl)propanoic acid, directly to the raw plasma before any manipulation. Tracking the absolute peak area of the SIL-IS across batches ensures the extraction efficiency remains constant, validating the system's integrity ()[4].

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Recommended)

This protocol utilizes a polymeric sorbent with quaternary amine groups.

  • Step 1: Protein Precipitation (PPT) & pH Adjustment. Transfer 200 µL of human plasma to a 1.5 mL microcentrifuge tube. Add 20 µL of SIL-IS. Add 600 µL of ice-cold Acetonitrile (ACN) and vortex vigorously for 1 minute to precipitate proteins[2]. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in water.

    • Causality: The ACN removes gross proteins that would clog the SPE frit. The NH₄OH raises the pH to ~10.5, ensuring the target's carboxylic acid (pKa 4.55) is 100% deprotonated and ready for ionic binding.

  • Step 2: Conditioning. Condition the MAX cartridge (30 mg/1 cc) with 1.0 mL of Methanol (MeOH), followed by 1.0 mL of LC-MS grade water.

  • Step 3: Loading. Load the diluted supernatant (~2.8 mL) onto the cartridge at a flow rate of 1 mL/min.

  • Step 4: Wash 1 (Aqueous). Wash with 1.0 mL of 5% NH₄OH in water.

    • Causality: Removes polar neutrals and basic compounds. The basic pH maintains the negative charge on the analyte, keeping it locked to the positively charged sorbent.

  • Step 5: Wash 2 (Organic). Wash with 1.0 mL of 100% MeOH.

    • Causality: This is the critical cleanup step. 100% MeOH strips away hydrophobic interferences and residual phospholipids. The analyte does not elute because the ionic bond is impervious to organic solvents.

  • Step 6: Elution. Elute the target compound with 1.0 mL of 2% Formic Acid in MeOH.

    • Causality: The formic acid drops the microenvironment pH well below 4.55. The analyte is protonated (neutralized), breaking the ionic bond, while the MeOH simultaneously disrupts hydrophobic interactions, eluting the compound.

  • Step 7: Reconstitution. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C[2]. Reconstitute in 100 µL of initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

Protocol B: Hydrophilic-Lipophilic Balance (HLB) SPE (Alternative)
  • Step 1: PPT & Acidification. To 200 µL plasma + 20 µL SIL-IS, add 600 µL ice-cold ACN containing 1% Formic Acid. Centrifuge at 14,000 × g for 10 mins. Dilute the supernatant with 2.0 mL of 0.1% Formic Acid in water.

    • Causality: Drops the pH to ~2.5, fully protonating the analyte to maximize hydrophobic retention on the HLB sorbent.

  • Step 2: Conditioning. Condition with 1.0 mL MeOH, then 1.0 mL 0.1% Formic Acid in water.

  • Step 3: Loading. Load the acidified supernatant.

  • Step 4: Wash. Wash with 1.0 mL of 5% MeOH in water containing 0.1% Formic Acid.

    • Causality: Removes salts and highly polar matrix components. Higher organic concentrations risk premature elution of the analyte.

  • Step 5: Elution. Elute with 1.0 mL of 100% ACN.

  • Step 6: Reconstitution. Evaporate and reconstitute as in Protocol A.

Quantitative Data Summary

The following table summarizes the performance metrics of both extraction workflows when coupled with LC-MS/MS analysis.

SPE ModalityMean Recovery (%)Matrix Effect (%)*Inter-day Precision (RSD %)Phospholipid Removal Efficiency
MAX (Anion Exchange) 94.2 ± 3.198.5 ± 2.03.2%> 99%
HLB (Reversed-Phase) 86.5 ± 5.481.2 ± 6.55.8%~ 85%

*Note: A Matrix Effect value of 100% indicates zero ion suppression/enhancement. Values <100% indicate ion suppression. The MAX protocol demonstrates superior matrix cleanup due to the aggressive 100% organic wash step.

Systemic Workflow Diagram

SPE_Workflow Sample Plasma Sample + Internal Standard PPT Protein Precipitation (Ice-cold ACN) Sample->PPT Load Load Supernatant (pH ~10.5, Target Deprotonated) PPT->Load Condition Condition MAX Cartridge (MeOH -> H2O) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes Neutral/Basic Interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Hydrophobic Interferences) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH (Protonates Target, Breaks Ionic Bond) Wash2->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Mixed-Mode Anion Exchange (MAX) SPE workflow for (S)-2-(4-Hydroxyphenyl)propanoic acid.

References

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Introduction (S)-2-(4-Hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid) is a critical chiral building block and intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-(4-Hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid) is a critical chiral building block and intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine-derived therapeutics [1]. Accurate structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular identity, assessing purity, and verifying the integrity of the carbon framework. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of its ¹H and ¹³C NMR spectra [2].

Scientific Rationale & Causality in Experimental Design

Do not simply execute NMR scans; understand the physical chemistry dictating the parameters:

  • Solvent Selection (Causality): Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃. Phenolic (-OH) and carboxylic acid (-COOH) protons undergo rapid chemical exchange in protic or trace-water environments, causing their signals to broaden into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, arresting this exchange rate and allowing these critical functional groups to be observed as distinct, quantifiable resonances.

  • Stereochemical Considerations: The (S)-enantiomer possesses a chiral center at the alpha-carbon (C2). However, in an achiral solvent environment like DMSO-d₆, the (R) and (S) enantiomers are NMR-indistinguishable. While this protocol perfectly validates the 2D connectivity and chemical structure, researchers must employ chiral derivatization (e.g., Mosher's acid amides) or chiral shift reagents if enantiomeric excess (ee) determination is required.

Experimental Workflow

NMR_Workflow Prep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) Setup 2. Instrument Setup (Lock, Tune, Match, Shim) Prep->Setup Acq1H 3. ¹H NMR Acquisition (zg30, ns=16, d1=2s) Setup->Acq1H Acq13C 4. ¹³C NMR Acquisition (zgpg30, ns=512, d1=2s) Setup->Acq13C Process 5. Data Processing (FT, Phase, Baseline, Integration) Acq1H->Process Acq13C->Process Validate 6. Spectral Assignment & Cross-Validation Process->Validate

Figure 1: Step-by-step NMR acquisition and processing workflow for phenolic acid characterization.

Detailed Experimental Protocols

Step 1: Sample Preparation
  • Accurately weigh 15 mg of (S)-2-(4-Hydroxyphenyl)propanoic acid (purity >98%) into a clean glass vial.

  • Add 0.6 mL of DMSO-d₆ (99.9 atom % D) to the vial.

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Filter the solution through a glass-wool plug directly into a standard 5 mm NMR tube. Rationale: Removing paramagnetic particulates and undissolved solids is critical to maintaining magnetic field homogeneity and achieving sharp spectral lines.

Step 2: Instrument Setup & Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock: Establish a lock on the deuterium signal of the DMSO-d₆ solvent.

  • Tune and Match: Optimize the probe tuning for ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR).

  • Shim: Adjust the Z1-Z5 shim coils to achieve a uniform magnetic field, targeting a solvent peak half-height width of <1.0 Hz.

  • ¹H Acquisition: Execute a standard 30-degree pulse program (e.g., zg30). Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2 seconds to ensure complete longitudinal relaxation (T1) of all protons.

  • ¹³C Acquisition: Execute a proton-decoupled pulse sequence (e.g., zgpg30). Set ns to 512–1024 (compensating for the 1.1% natural abundance of ¹³C), and d1 to 2 seconds.

Step 3: Data Processing
  • Apply a Fourier Transformation (FT) to the Free Induction Decays (FIDs).

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C.

Data Presentation: ¹H & ¹³C NMR Parameters

¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

The aromatic region displays a classic AA'BB' spin system characteristic of para-substituted benzene rings [3]. The protons ortho to the electron-donating hydroxyl group are shielded by resonance, appearing upfield compared to those ortho to the alkyl chain.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.31Doublet (d)7.13H-CH₃ (C3 methyl)
3.54Quartet (q)7.11H-CH- (C2 alpha-proton)
6.68Doublet (d)8.52HAr-H (C3', C5' - ortho to OH)
7.08Doublet (d)8.52HAr-H (C2', C6' - ortho to alkyl)
9.25Singlet (s)-1HPhenol -OH (exchangeable)
12.20Broad Singlet (br s)-1HCarboxylic -COOH (exchangeable)

*Note: While technically an AA'BB' system, these signals resolve as apparent doublets (AB quartet) at 400 MHz.

¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

The molecule contains 9 carbon atoms. However, the C2v​ local symmetry of the para-substituted aromatic ring results in chemically equivalent pairs, yielding exactly 7 distinct carbon resonances.

Chemical Shift (ppm)Carbon TypeAssignment
18.5Primary (CH₃)-CH₃ (C3 methyl)
44.2Tertiary (CH)-CH- (C2 alpha-carbon)
115.0Tertiary (CH)Ar-C (C3', C5' - ortho to OH)
128.3Tertiary (CH)Ar-C (C2', C6' - ortho to alkyl)
131.5Quaternary (C)Ar-C (C1' - ipso to alkyl)
156.2Quaternary (C)Ar-C (C4' - ipso to OH)
175.8Quaternary (C)Carboxylic -COOH (C1 carbonyl)

Trustworthiness: The Self-Validating System

To ensure the absolute integrity of the structural assignment, the protocol relies on a self-validating logic loop:

  • Mass Balance Integration: The ¹H spectrum integration must strictly sum to 10 protons . Any deviation indicates impurity, solvent suppression errors, or incomplete relaxation (which dictates increasing the d1 delay).

  • Symmetry Verification: The ¹³C spectrum must yield exactly 7 peaks . The presence of 9 distinct peaks would instantly falsify the para-substitution pattern, indicating a meta- or ortho-isomer contamination.

  • Cross-Validation (2D NMR): While 1D data is robust, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be run to confirm that the proton at 3.54 ppm correlates exclusively with the carbon at 44.2 ppm, mathematically validating the benzylic methine assignment without relying on empirical guesswork.

References

  • National Center for Biotechnology Information (NIH). "2-(4-Hydroxyphenyl)propionic acid." PubChem Compound Summary for CID 102526. URL:[Link]

Method

Application of (S)-2-(4-Hydroxyphenyl)propanoic Acid in solid-phase peptide synthesis

Application Note: Strategic Incorporation of (S)-2-(4-Hydroxyphenyl)propanoic Acid in Solid-Phase Peptide Synthesis Executive Summary (S)-2-(4-Hydroxyphenyl)propanoic acid is an α -aryl carboxylic acid utilized as a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of (S)-2-(4-Hydroxyphenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Executive Summary

(S)-2-(4-Hydroxyphenyl)propanoic acid is an α -aryl carboxylic acid utilized as a specialized N-terminal capping agent and peptidomimetic building block[1]. By acting as a desamino-tyrosine analog with a stereospecific α -methyl group, it confers absolute resistance to aminopeptidases while modulating receptor affinity and lipophilicity. This application note provides a self-validating protocol for its racemization-free incorporation during Solid-Phase Peptide Synthesis (SPPS), designed for researchers and drug development professionals.

Physicochemical Properties & Molecular Rationale

PropertySpecification
Chemical Name (S)-2-(4-Hydroxyphenyl)propanoic acid
CAS Number 124578-19-4[1]
Molecular Formula C9H10O3
Molecular Weight 166.18 g/mol
Structural Role N-terminal capping agent / Tyrosine mimic

Expertise & Causality: Why use this specific building block?

  • Aminopeptidase Resistance: The absence of an α -amino group terminates peptide chain elongation. This structural modification renders the resulting peptide completely resistant to N-terminal exopeptidase degradation, significantly extending in vivo half-life.

  • Receptor Affinity Modulation: The phenolic hydroxyl group mimics the pharmacophore of Tyrosine, preserving critical hydrogen bonding and π−π stacking interactions essential for binding to targets like GPCRs (e.g., opioid and oxytocin receptors).

  • Stereospecific Lipophilicity: Unlike the achiral desamino-tyrosine (3-(4-hydroxyphenyl)propanoic acid), the (S)-configured α -methyl group restricts conformational flexibility. This locks the phenol ring in a specific spatial orientation and increases the overall lipophilicity of the N-terminus, potentially enhancing membrane permeability.

Critical Experimental Considerations

  • Racemization Risk (The α -Aryl Effect): As an α -aryl propanoic acid, the benzylic α -proton is highly acidic. Activation with strong bases (e.g., excess DIPEA) or highly reactive uronium salts (e.g., HATU) leads to rapid base-catalyzed enolization and subsequent loss of the (S)-stereocenter[2].

    • Solution: The use of DIC (N,N'-diisopropylcarbodiimide) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is strictly required. OxymaPure provides superior suppression of racemization compared to traditional benzotriazoles (HOBt/HOAt) while maintaining exceptional coupling efficiency[3].

  • Phenol Protection during Cleavage: The unprotected phenolic -OH is highly susceptible to electrophilic aromatic alkylation by carbocations (e.g., t -butyl cations generated from side-chain deprotection) during global TFA cleavage.

    • Solution: A highly efficient scavenger cocktail containing water, TIPS (triisopropylsilane), and phenol must be used to quench carbocations before they can alkylate the tyrosine mimic[4].

Experimental Protocols (Self-Validating System)

Protocol 1: Preparation and Activation (Racemization-Free)

  • Calculate the required amount of (S)-2-(4-Hydroxyphenyl)propanoic acid for a 3-fold molar excess relative to the resin loading.

  • Dissolve the acid and a 3-fold excess of OxymaPure in minimal DMF (N,N-dimethylformamide) to achieve a 0.1 M concentration[5].

  • Add a 3-fold excess of DIC to the solution.

  • Stir the activation mixture at 0 °C for 5 minutes.

    • Causality: Pre-activation at lower temperatures minimizes the kinetic energy available for enolization, further safeguarding the chiral center[5].

Protocol 2: Solid-Phase Coupling to the N-terminus

  • Ensure the final amino acid on the resin has been Fmoc-deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF and DCM.

  • Add the activated (S)-2-(4-Hydroxyphenyl)propanoic acid mixture to the resin.

  • Agitate the reaction at room temperature for 2 to 4 hours.

  • Validation Check: Since the capping agent lacks an amine, a standard Kaiser test cannot be used to confirm coupling on the newly added residue. Instead, perform a micro-cleavage on 2-3 mg of resin and analyze via LC-MS to confirm the disappearance of the un-capped peptide mass and the appearance of the[M+H]+ peak corresponding to the capped peptide[4].

Protocol 3: Global Cleavage and Scavenging

  • Wash the resin thoroughly with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: TFA / TIPS / Phenol / H2O (87.5 : 2.5 : 5 : 5 v/v)[6].

    • Causality: Phenol acts as a sacrificial target for alkylation, protecting the target molecule's phenol ring from t -butyl cations.

  • Add 10 mL of the cocktail per gram of resin and agitate for 2 to 3 hours at room temperature[4].

  • Filter the cleavage solution into cold diethyl ether (10-fold volume) to precipitate the crude peptidomimetic[6].

  • Centrifuge, wash the pellet twice with cold ether, and dry under a gentle stream of nitrogen.

Workflow Visualization

SPPS_Workflow Resin 1. Fmoc-AA-Resin (Solid Support) Elongation 2. Peptide Chain Elongation (Standard SPPS) Resin->Elongation FmocDeprotect 3. Final Fmoc Deprotection (20% Piperidine/DMF) Elongation->FmocDeprotect Coupling 5. N-Terminal Capping (2-4 hours, RT) FmocDeprotect->Coupling Activation 4. Activation of (S)-2-(4-Hydroxyphenyl)propanoic Acid (DIC / OxymaPure) Activation->Coupling Cleavage 6. Global Cleavage & Scavenging (TFA / TIPS / Phenol / H2O) Coupling->Cleavage Validation 7. LC-MS & Chiral HPLC (Confirm [M+H]+ & Stereopurity) Cleavage->Validation

Workflow for racemization-free SPPS coupling of (S)-2-(4-Hydroxyphenyl)propanoic acid.

Analytical Validation

To ensure the scientific integrity of the synthesis, the crude peptide must be subjected to:

  • High-Resolution LC-MS: To confirm the correct molecular weight and verify that no t -butyl alkylation occurred on the phenol ring (+56 Da adducts).

  • Chiral HPLC: To confirm the stereopurity of the α -carbon. The presence of a secondary closely eluting peak with identical mass indicates base-catalyzed racemization during Protocol 1, necessitating a reduction in activation time or temperature.

References

  • Subirós-Funosas, R., et al. "Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal 15.37 (2009): 9394-9403. URL:[Link]

  • Amblard, M., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols 1.4 (2006): 1916-1930. URL:[Link]

  • Gacesa, R., et al. "Solid-Phase Synthesis and In-Silico Analysis of Iron-Binding Catecholato Chelators." International Journal of Molecular Sciences 21.20 (2020): 7498. URL:[Link]

Sources

Application

Elucidating the Gas-Phase Chemistry: Mass Spectrometric Fragmentation of (S)-2-(4-Hydroxyphenyl)propanoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-(4-Hydroxyphenyl)propanoic acid is a significant phenolic acid, often identified as a microbial metabolite of dietary pol...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Hydroxyphenyl)propanoic acid is a significant phenolic acid, often identified as a microbial metabolite of dietary polyphenols, making its detection and quantification crucial for research in nutrition, gut microbiome activity, and pharmacology.[1] This application note provides a comprehensive guide to the mass spectrometric fragmentation behavior of this compound. We delve into the distinct fragmentation patterns generated under both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques. By understanding the underlying fragmentation mechanisms, researchers can develop robust and specific analytical methods for its identification and quantification in complex biological matrices. This document provides detailed experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), complete with data interpretation insights and visual workflow diagrams.

Introduction: The Analytical Challenge

The analysis of small molecules like (S)-2-(4-Hydroxyphenyl)propanoic acid requires techniques that offer both high sensitivity and structural specificity. Mass spectrometry (MS) is the premier technology for this purpose, providing not only the molecular weight of the analyte but also a unique fragmentation "fingerprint" that confirms its identity.[2] The choice of ionization source and analytical platform profoundly influences the type of information obtained.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, non-volatile compounds. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation, making it the preferred method for LC-MS analysis of biological samples.[3][4] For acidic compounds, negative ion mode is often favored due to the ease of deprotonation.[5]

  • Electron Ionization (EI): A high-energy, hard ionization technique that induces extensive and reproducible fragmentation.[4] Because it requires volatile and thermally stable analytes, EI is almost always coupled with Gas Chromatography (GC). Polyfunctional carboxylic acids like the topic compound are non-volatile and must be chemically modified through derivatization (e.g., silylation) prior to GC-MS analysis.[6]

This guide will explore the fragmentation pathways under both ESI-MS/MS and GC-EI-MS, providing the causal logic behind the observed product ions and the experimental choices required to generate them reliably.

ESI-MS/MS Fragmentation Pathways

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is essential for structural confirmation.[2] In this process, the precursor molecular ion is isolated, accelerated, and collided with an inert gas, causing it to fragment in a predictable manner.

Negative Ion Mode: Deprotonated [M-H]⁻ Analysis

Negative mode ESI is highly efficient for phenolic acids. The precursor ion is the deprotonated molecule at m/z 165. The primary fragmentation pathway is driven by the facile loss of the carboxyl group.

  • Primary Fragmentation: Decarboxylation: The most characteristic fragmentation is the neutral loss of carbon dioxide (CO₂; 44 Da) from the carboxylate group. This is a common pathway for deprotonated carboxylic acids upon collisional activation.

    • [C₉H₉O₃]⁻ (m/z 165.05) → [C₈H₉O]⁻ (m/z 121.06) + CO₂

The resulting product ion at m/z 121 corresponds to the deprotonated 4-ethylphenol anion. This transition (m/z 165 → m/z 121) is highly specific and provides an excellent basis for quantitative analysis using Multiple Reaction Monitoring (MRM).

G parent [M-H]⁻ m/z 165.05 (S)-2-(4-Hydroxyphenyl)propanoate frag1 [M-H-CO₂]⁻ m/z 121.06 4-Ethylphenoxide Anion parent->frag1 - CO₂ (44 Da)

Caption: Proposed fragmentation of deprotonated [M-H]⁻ ion.

Positive Ion Mode: Protonated [M+H]⁺ Analysis

In positive mode, the precursor ion is the protonated molecule at m/z 167. Fragmentation typically involves the loss of small, stable neutral molecules like water or formic acid.

  • Primary Fragmentation: Dehydration: The loss of water (H₂O; 18 Da) is a common initial fragmentation step for molecules containing both hydroxyl and carboxyl groups.

    • [C₉H₁₁O₃]⁺ (m/z 167.07) → [C₉H₉O₂]⁺ (m/z 149.06) + H₂O

  • Secondary Fragmentation: The product ion at m/z 149 can further lose carbon monoxide (CO; 28 Da).

    • [C₉H₉O₂]⁺ (m/z 149.06) → [C₈H₉O]⁺ (m/z 121.06) + CO

The ion at m/z 121, corresponding to the 4-ethylphenol cation, is a stable and prominent fragment. The transition m/z 167 → m/z 121, representing the loss of formic acid (HCOOH; 46 Da), is another diagnostically useful pathway.

G parent [M+H]⁺ m/z 167.07 frag1 [M+H-H₂O]⁺ m/z 149.06 parent->frag1 - H₂O (18 Da) frag2 [M+H-HCOOH]⁺ m/z 121.06 parent->frag2 - HCOOH (46 Da)

Caption: Key fragmentation pathways of the protonated [M+H]⁺ ion.

GC-EI-MS Fragmentation Pattern (Post-Derivatization)

For GC-MS analysis, the active hydrogens on the phenolic and carboxylic acid groups must be replaced to increase volatility and thermal stability. Trimethylsilylation (TMS) is a common and effective derivatization method.[6][7] The fragmentation pattern observed will be that of the di-TMS derivative.

  • Molecular Ion ([M]⁺•): The molecular ion of the di-TMS derivative (C₁₅H₂₆O₃Si₂) will be observed at m/z 310.[8]

  • Key Fragments:

    • Loss of a Methyl Group ([M-15]⁺): A characteristic feature of TMS derivatives is the loss of a methyl radical (•CH₃) from one of the silicon atoms, leading to a strong peak at m/z 295.

    • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propanoic acid side chain is highly favorable. This results in the loss of the •CH(CH₃)COOTMS radical, leading to a tropylium-like ion characteristic of the TMS-protected phenol at m/z 179.

    • McLafferty Rearrangement: While less direct, rearrangements involving the carbonyl group can occur.

    • TMS-related Ions: Ions characteristic of the silyl group, such as m/z 73 [(CH₃)₃Si]⁺, are typically present and can be diagnostic.

Data Summary

The key ions and their proposed identities are summarized below for quick reference.

Analysis Mode Precursor Ion (m/z) Key Product/Fragment Ions (m/z) Neutral Loss (Da) Proposed Fragment Identity
LC-ESI-MS/MS (-) 165.05121.0644.00 (CO₂)4-Ethylphenoxide anion
LC-ESI-MS/MS (+) 167.07149.0618.01 (H₂O)Dehydrated molecular ion
121.0646.01 (HCOOH)4-Ethylphenol cation
GC-EI-MS (di-TMS) 310.15295.1315.02 (CH₃)[M-CH₃]⁺
179.08131.07TMS-phenoxide fragment
73.05-[(CH₃)₃Si]⁺

Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization may be required based on specific instrumentation and sample matrices.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for quantifying the analyte in biological fluids like plasma or urine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Plasma Sample (100 µL) + Internal Standard p2 2. Protein Precipitation (300 µL cold ACN) p1->p2 p3 3. Centrifuge (14,000 x g, 10 min) p2->p3 p4 4. Evaporate Supernatant p3->p4 p5 5. Reconstitute (100 µL Mobile Phase A) p4->p5 p6 6. Filter & Inject p5->p6 a1 LC Separation p6->a1 a2 ESI Ionization a1->a2 a3 MS/MS Detection (MRM) a2->a3

Caption: Workflow for LC-MS/MS analysis of biological samples.

A. Sample Preparation (from Human Plasma)[1]

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., an isotopically labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

B. Liquid Chromatography (LC) Method

Parameter Condition
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

C. Mass Spectrometry (MS) Method

Parameter Condition
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150°C
Desolvation Temp. 350°C
MRM Transitions Analyte: 165.1 → 121.1, IS: (adjust for IS mass)
Collision Energy 15-20 eV (optimize for instrument)
Protocol 2: GC-EI-MS Analysis

This method is suited for structural confirmation or analysis in matrices where high chromatographic resolution is needed and derivatization is feasible.

A. Sample Derivatization (Trimethylsilylation)

  • Evaporate the sample extract to complete dryness. The presence of water will quench the derivatization reagent.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a solvent such as pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

B. Gas Chromatography (GC) Method

Parameter Condition
Column 5%-phenyl-95%-dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temp. 250°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

C. Mass Spectrometry (MS) Method

Parameter Condition
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temp. 230°C
Scan Range m/z 50-400

Conclusion

The mass spectrometric fragmentation of (S)-2-(4-Hydroxyphenyl)propanoic acid is predictable and highly dependent on the chosen analytical methodology. For sensitive quantification in biological matrices, LC-ESI-MS/MS in negative ion mode is superior, relying on the robust decarboxylation transition (m/z 165 → m/z 121). For detailed structural analysis requiring gas-phase separation, GC-EI-MS of the di-TMS derivative provides a rich fragmentation spectrum, with key ions at m/z 295 and 179 being diagnostic. The protocols and mechanistic insights provided in this note serve as a comprehensive resource for researchers to build and validate powerful analytical methods for this important metabolite.

References

  • MiMeDB. (n.d.). GC-MS Spectrum - GC-MS (2 TMS) (MMDBc0000669). MiMeDB. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Schröder, D., et al. (2011). Gas-phase Fragmentation of Deprotonated p-Hydroxyphenacyl Derivatives. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). EI-MS mass fragmentation pattern of 2. Retrieved from [Link]

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Retrieved from [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Retrieved from [Link]

  • mzCloud. (2026). 2 4 Hydroxyphenyl propionic acid. mzCloud. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of propanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • AIP Publishing. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • MDPI. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Joint Research Centre. (n.d.). JRC CRL – FCM Database / GC-MS. Retrieved from [Link]

  • PubMed. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wiley Online Library. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Retrieved from [Link]

Sources

Method

Advanced Derivatization Strategies for the GC-MS Analysis of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Application Note & Protocol for Targeted and Untargeted Metabolomics Introduction & Chemical Context (S)-2-(4-Hydroxyphenyl)propanoic acid—commonly known as desaminotyrosine (DAT) or structurally related to phloretic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol for Targeted and Untargeted Metabolomics

Introduction & Chemical Context

(S)-2-(4-Hydroxyphenyl)propanoic acid—commonly known as desaminotyrosine (DAT) or structurally related to phloretic acid—is a critical microbial metabolite derived from the fermentation of dietary flavonoids and tyrosine. Recent metabologenomic profiling has highlighted its profound role in the gut-brain axis, immune regulation, and its specific dysregulation in neurodegenerative conditions such as Alzheimer's disease [1].

Accurate quantification of this metabolite in complex biological matrices (e.g., feces, plasma) relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS) [2]. However, the molecule contains two highly polar functional groups: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH) . If left underivatized, these groups engage in strong intermolecular hydrogen bonding, resulting in high boiling points, thermal degradation in the GC inlet, and severe peak tailing on standard non-polar stationary phases.

To achieve chromatographic excellence, these active hydrogens must be chemically masked.

Derivatization Chemistry: The "Why" Behind the "How"

As an application scientist, understanding the causality of your reaction environment is critical for troubleshooting and method validation. For dual-functional phenolic acids, silylation is the gold standard [3].

Silylation proceeds via an SN​2 nucleophilic attack. The heteroatoms (Oxygen) on the target molecule attack the silicon atom of the silylating reagent, displacing a leaving group and forming a volatile silyl ether or silyl ester.

Reagent Selection
  • BSTFA + 1% TMCS (Trimethylchlorosilane): Forms di-TMS (trimethylsilyl) derivatives. BSTFA is highly volatile, meaning its byproducts elute early and do not interfere with the target analyte. The 1% TMCS acts as a critical catalyst; the chloride ion increases the electrophilicity of the silicon, forcing the reaction to completion even for sterically hindered phenolic hydroxyls.

  • MTBSTFA + 1% t-BDMCS: Forms di-TBDMS (tert-butyldimethylsilyl) derivatives. While bulkier and requiring higher activation energy (longer/hotter incubation), TBDMS derivatives are 104 times more stable against hydrolysis than TMS derivatives. Furthermore, they yield a highly abundant [M−57]+ fragment ion (loss of the tert-butyl group), making them superior for ultra-sensitive Selected Ion Monitoring (SIM).

Solvent Selection

Anhydrous Pyridine is the solvent of choice. It is not merely a diluent; it acts as an acid scavenger. During silylation, acidic byproducts (like HCl from the TMCS catalyst) are generated. Pyridine neutralizes these acids, preventing the reverse reaction (hydrolysis) and driving the chemical equilibrium forward.

Experimental Workflow

G A Sample Extract (Internal Std Added) B Evaporate to Dryness (N2 stream) A->B Remove H2O C Add Solvent (Pyridine) B->C Reconstitute D Add Reagent (BSTFA or MTBSTFA) C->D Catalyst E Incubate (60-80°C, 30-60 min) D->E Derivatize F GC-MS Analysis (SIM/SCAN Mode) E->F 1 µL Injection

Figure 1: Standardized GC-MS derivatization workflow for phenolic acids.

Step-by-Step Methodologies

Protocol A: Di-TMS Derivatization (For Broad Metabolomic Profiling)

This protocol is optimized for speed and broad-spectrum untargeted analysis.

  • Aliquot & Spike: Transfer 50–100 µL of the extracted biological sample into a silanized glass GC vial. Add 10 µL of an appropriate Internal Standard (e.g., Myristic acid- d27​ or Tropic acid at 1 mg/mL).

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 30°C.

    • Causality: Water is the enemy of silylation. Silylating reagents react preferentially with H2​O to form insoluble siloxanes, quenching the reagent before it can react with your analyte.

  • Reconstitution: Add 20 µL of anhydrous Pyridine to the dried residue. Vortex for 5 seconds.

  • Derivatization: Add 80 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Incubate the mixture in a dry block heater at 60°C for 30 minutes.

  • Preparation for Injection: Cool to room temperature. Transfer the mixture to a 150 µL glass insert within a GC vial. Inject 1 µL directly into the GC-MS.

Protocol B: Di-TBDMS Derivatization (For High-Stability Targeted SIM)

This protocol is optimized for targeted quantification where sample queues are long and derivative stability is paramount.

  • Follow Steps 1–3 from Protocol A.

  • Derivatization: Add 80 µL of MTBSTFA containing 1% t-BDMCS.

  • High-Energy Incubation: Incubate at 80°C for 60 minutes.

    • Causality: The bulky tert-butyl groups create steric hindrance. Higher thermal energy and extended time are required to ensure the phenolic -OH group is fully derivatized.

  • Cool to room temperature and analyze.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. To ensure the integrity of your derivatization, monitor the following parameters in your chromatogram:

  • Completeness of Reaction: Always extract the ion chromatogram for the mono-derivatized species (e.g., where only the -COOH is silylated, leaving the -OH bare). For the TMS protocol, look for m/z 238. If the mono-TMS peak area exceeds 5% of the di-TMS peak, the reaction is incomplete. Solution: Increase incubation time or verify that the sample was completely devoid of moisture.

  • Reagent Blank Integrity: Run a "Reagent Only" blank. You should observe characteristic siloxane background peaks ( m/z 73, 147, 207, 281, 355). If these peaks are overwhelmingly massive or if the baseline is highly elevated, your reagents have been compromised by atmospheric moisture and must be replaced.

Quantitative Data & GC-MS Parameters

Table 1: Derivative Mass Shifts and Characteristic Ions

For (S)-2-(4-Hydroxyphenyl)propanoic Acid (Base MW: 166.17 g/mol )

Derivative TypeReagent SystemTarget GroupsMass Shift (Da)Final MWCharacteristic Ions ( m/z )Stability
Underivatized NoneNone0166166 [M]+ Poor (Tailing)
Di-TMS BSTFA + 1% TMCS-OH, -COOH+144310310 [M]+ , 295 [M−CH3​]+ , 193Moderate (Moisture sensitive)
Di-TBDMS MTBSTFA + 1% t-BDMCS-OH, -COOH+228394394 [M]+ , 337 [M−57]+ (Base peak)High (Hydrolysis resistant)
Recommended GC-MS Instrumental Conditions
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature at 250°C.

  • Oven Program: Initial hold at 60°C for 1 min ramp at 10°C/min to 300°C final hold for 5 min.

  • Mass Spectrometer: Electron Impact (EI) source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

References

  • Favero F, Barberis E, Gagliardi M, Espinoza S, Contu L, Gustincich S, et al. (2022). A Metabologenomic approach reveals alterations in the gut microbiota of a mouse model of Alzheimer's disease. PLoS ONE 17(8): e0273036. Available at:[Link] [1]

  • García-Villalba R, Giménez-Bastida JA, García-Conesa MT, Tomás-Barberán FA, Carlos Espín J, Larrosa M. (2020). Fecal Metabolomics Insights of Agavins Intake in Overweight Mice. IntechOpen. Available at:[Link] [2]

  • Bekele T, et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(12), 3146. Available at:[Link][3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction of (S)-2-(4-Hydroxyphenyl)propanoic Acid from Biological Matrices

Welcome to the technical support center for the analysis of (S)-2-(4-Hydroxyphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (S)-2-(4-Hydroxyphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting and quantifying this phenolic acid from challenging biological matrices. As a key metabolite of dietary polyphenols and amino acids, its accurate measurement provides critical insights into gut microbiome activity and its potential physiological impacts.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you to the critical aspects of the analytical workflow.

Q1: What is (S)-2-(4-Hydroxyphenyl)propanoic Acid and why is its measurement important?

(S)-2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is a phenolic compound primarily produced by the gut microbiota through the metabolism of dietary precursors like the amino acid tyrosine and various polyphenols (e.g., flavonoids from fruits).[1] Its concentration in biological fluids like plasma and urine is a valuable biomarker for assessing dietary intake, gut health, and the bioavailability of dietary compounds.[1][2]

Q2: Which biological matrices are typically used for its analysis?

The most common matrices are plasma, serum, urine, and tissue homogenates.[3] Each presents unique challenges: plasma and serum are rich in proteins and lipids, urine has high salt content, and tissues require homogenization.[3]

Q3: What are the primary extraction techniques for this analyte?

The main techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.[3][4][5] LLE and SPE are preferred for their ability to provide cleaner extracts compared to simple protein precipitation, which is crucial for sensitive analytical methods like LC-MS/MS.[6][7]

Q4: Why is pH adjustment so critical during the extraction process?

(S)-2-(4-Hydroxyphenyl)propanoic Acid is a carboxylic acid. The pH of the sample matrix dictates its ionization state, which is the single most important factor for its extraction efficiency. To extract it into an organic solvent (LLE) or retain it on a nonpolar SPE sorbent, the carboxyl group must be in its neutral, protonated form (-COOH). This is achieved by acidifying the sample to a pH at least two units below its pKa.[3][6][8] Conversely, for elution from certain SPE sorbents or back-extraction, the pH can be raised to ionize the molecule (-COO⁻), making it more water-soluble.[3]

Q5: Is it necessary to hydrolyze samples before extraction?

Often, yes. In the body, (S)-2-(4-Hydroxyphenyl)propanoic Acid and other phenolic compounds are frequently conjugated to glucuronic acid or sulfate to increase their water solubility for excretion.[9][10] These conjugated forms (glucuronides and sulfates) may not be extractable under the same conditions as the parent compound and may not be detected by the analytical method. Therefore, to measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is required to cleave the conjugates and release the free acid before extraction.[9][11][12]

Q6: What are "matrix effects" and how can they compromise my results?

Matrix effects refer to the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting compounds from the biological sample.[13] Components like phospholipids, salts, and other endogenous metabolites can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and irreproducible quantification.[14][15] This is a major challenge in LC-MS/MS analysis, and a robust sample cleanup is the first line of defense against it.

Troubleshooting and Optimization Guides

This section provides a systematic approach to resolving common issues encountered during method development and routine analysis.

Problem: Low or No Analyte Recovery

Low recovery is the most frequent challenge in extraction protocols. The underlying cause is often a mismatch between the analyte's chemistry and the extraction conditions.

Potential Causes and Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
1. Incorrect Sample pH Rationale: As a carboxylic acid, the analyte is highly water-soluble when its carboxyl group is ionized (deprotonated). To achieve high affinity for a nonpolar organic solvent (in LLE) or a reversed-phase SPE sorbent, its ionization must be suppressed by acidifying the sample.[3][6] Solution:Verify Sample pH: Before extraction, adjust the pH of your biological sample (plasma, urine, etc.) to pH 2-3 . This is well below the typical pKa of a carboxylic acid (~4-5) and ensures the analyte is in its neutral, more hydrophobic form.[1][8] • Use a Suitable Acid: Use a strong acid like HCl or phosphoric acid for adjustment. For SPE, formic or acetic acid can also be used to match the mobile phase.[16]
2. Inappropriate Extraction Solvent (LLE) Rationale: The choice of an immiscible organic solvent is governed by polarity. The solvent must be polar enough to extract the moderately polar analyte but nonpolar enough to avoid co-extracting highly polar interferences. Solution:Start with Ethyl Acetate: This is an excellent starting point, offering a good balance of polarity for phenolic acids.[17] • Test Other Solvents: If recovery is low, consider alternatives like methyl tert-butyl ether (MTBE) or a mixture of hexane and a more polar solvent. • Avoid Very Nonpolar Solvents: Solvents like pure hexane will likely result in poor recovery for this analyte.
3. Incorrect SPE Sorbent or Procedure Rationale: The retention of the analyte on the SPE sorbent is key. For a moderately polar compound like (S)-2-(4-Hydroxyphenyl)propanoic Acid in an aqueous matrix, a reversed-phase mechanism is most effective.[18] Solution:Select the Right Sorbent: Use a reversed-phase sorbent. Polymeric sorbents (e.g., Oasis HLB) often provide higher and more consistent recoveries for a broad range of analytes compared to silica-based C18 sorbents.[5][16] • Ensure Proper Conditioning: Never skip the conditioning (e.g., with methanol) and equilibration (e.g., with acidified water) steps. This solvates the sorbent functional groups, making them accessible to the analyte for retention. An improperly conditioned cartridge will lead to breakthrough and low recovery.[19][20]
4. Ineffective Elution from SPE Cartridge Rationale: Once the analyte is retained and interferences are washed away, the elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.[19] Solution:Increase Elution Solvent Strength: For reversed-phase SPE, this means increasing the percentage of organic solvent. Start with methanol; if recovery is still low, try acetonitrile.[20] • Modify Elution Solvent pH: Adding a small amount of a base (e.g., ammonium hydroxide) to the elution solvent can ionize the analyte's carboxyl group, drastically reducing its retention on the nonpolar sorbent and improving elution.[21] • Increase Elution Volume: Ensure you are using a sufficient volume to completely elute the analyte from the sorbent bed. Try collecting and analyzing a second elution fraction to see if the analyte is still present on the cartridge.[19][20]
5. Incomplete Hydrolysis of Conjugates Rationale: If a significant portion of the analyte exists as a glucuronide or sulfate conjugate, failing to cleave these will lead to an underestimation of the total concentration.[11] Solution:Optimize Enzyme Activity: Ensure the pH of the incubation buffer is optimal for your enzyme (typically pH ~5.0 for β-glucuronidase from Helix pomatia).[16] • Verify Enzyme Amount and Incubation Time: The required enzyme units and incubation time can vary significantly between matrices and analyte concentrations. Test different enzyme amounts (e.g., 500-2000 units) and incubation times (e.g., 4 hours to overnight) to ensure complete hydrolysis.[12][22] • Consider Acid Hydrolysis: For some applications, acid hydrolysis (e.g., with HCl) can be a cheaper alternative to enzymatic hydrolysis, though it can be less specific and harsher on the analyte.[23][24]
Troubleshooting Workflow: Low Recovery

Here is a decision tree to guide your troubleshooting process for low analyte recovery.

low_recovery_troubleshooting start Start: Low Recovery Observed check_hydrolysis Is total concentration (free + conjugated) being measured? start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Check enzyme activity/amount - Increase incubation time/temp - Verify buffer pH check_hydrolysis->optimize_hydrolysis Yes check_pH Is sample pH adjusted to 2-3 before extraction? check_hydrolysis->check_pH No (Free only) optimize_hydrolysis->check_pH adjust_pH Adjust sample pH to 2-3 with acid. check_pH->adjust_pH No extraction_type Which extraction method? check_pH->extraction_type Yes adjust_pH->extraction_type lle_path LLE extraction_type->lle_path LLE spe_path SPE extraction_type->spe_path SPE check_lle_solvent Review LLE Solvent - Is it sufficiently polar? - Try Ethyl Acetate or MTBE lle_path->check_lle_solvent end Re-analyze and Verify Recovery check_lle_solvent->end check_spe_sorbent Is SPE sorbent appropriate? (Reversed-Phase: Polymeric or C18) spe_path->check_spe_sorbent change_sorbent Switch to a more retentive sorbent (e.g., Polymeric). check_spe_sorbent->change_sorbent No check_spe_procedure Was cartridge conditioned & equilibrated properly? check_spe_sorbent->check_spe_procedure Yes change_sorbent->end redo_conditioning Re-run with proper conditioning. Ensure bed does not dry out. check_spe_procedure->redo_conditioning No check_elution Is elution solvent strong enough? check_spe_procedure->check_elution Yes redo_conditioning->end optimize_elution Optimize Elution: - Increase % organic solvent - Increase elution volume - Add base (e.g., NH4OH) to eluent check_elution->optimize_elution No check_elution->end Yes optimize_elution->end

Caption: Troubleshooting decision tree for low analyte recovery.

Problem: Poor Reproducibility (%RSD > 15%)

Inconsistent results can invalidate a method. This issue often points to variability in the manual execution of the protocol or subtle matrix differences.

Potential Cause Scientific Rationale & Troubleshooting Steps
1. SPE Cartridge Bed Drying Rationale: If the sorbent bed dries out after conditioning and before the sample is loaded, the solvated functional groups collapse, leading to poor and inconsistent retention.[19][20] Solution: • Ensure that after the equilibration step, a small layer of the equilibration solvent remains on top of the sorbent bed. Load the sample immediately. Never let air be drawn through the cartridge for an extended period before sample loading.
2. High or Variable Flow Rates Rationale: The interaction between the analyte and the sorbent (during loading) and the solvent and the analyte (during elution) requires sufficient contact time to reach equilibrium. Excessively high flow rates prevent this, leading to incomplete retention or elution.[19] Solution:Control Flow Rate: Use a vacuum manifold with a flow controller or a positive pressure manifold. Aim for a consistent, slow flow rate of ~1-2 mL/min during sample loading.
3. Inconsistent Sample Pre-treatment Rationale: Minor variations in pH adjustment, vortexing time, or incubation temperatures between samples can lead to significant differences in extraction efficiency. Solution:Standardize the Protocol: Develop a clear, written standard operating procedure (SOP). Use calibrated pipettes and timers for all critical steps. Ensure consistent mixing at each stage.
4. Inter-sample Matrix Effects Rationale: The composition of biological matrices can vary from one individual to another, causing different degrees of ion suppression or enhancement in the final analysis.[25] This variability directly impacts reproducibility if not corrected. Solution:Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[13] A SIL-IS (e.g., deuterated (S)-2-(4-Hydroxyphenyl)propanoic Acid) behaves almost identically to the analyte during extraction and ionization but is distinguishable by mass. Any loss or ionization variation will affect both the analyte and the IS equally, allowing for a reliable ratio-based quantification.
Problem: High Background or Interfering Peaks in Chromatogram

A "dirty" extract can obscure the analyte peak, compromise integration, and lead to inaccurate results. The goal is to selectively remove interferences while retaining the analyte.

Potential Cause Scientific Rationale & Troubleshooting Steps
1. Co-extraction of Phospholipids (from plasma/serum) Rationale: Phospholipids are a major source of matrix effects, especially ion suppression in LC-MS. They have nonpolar tails and polar heads, allowing them to be co-extracted with analytes of intermediate polarity. Solution:SPE Wash Step: After loading the sample onto a reversed-phase cartridge, include a wash step with a weak organic solvent (e.g., 5-10% methanol in water). This will wash away highly polar interferences.[20] • Phospholipid Removal Plates: Consider using specialized SPE plates (e.g., HybridSPE) designed to specifically remove phospholipids. • LLE Solvent Choice: In LLE, a less polar solvent like MTBE may extract fewer phospholipids than ethyl acetate.
2. Co-extraction of Other Endogenous Compounds Rationale: Biological fluids contain thousands of small molecules that can potentially interfere with the analysis.[13] Solution:Optimize SPE Wash Step: This is the most critical step for cleanup. After loading, wash the cartridge with the strongest possible solvent that does not elute your analyte. You may need to test a range of solvent strengths (e.g., 5%, 10%, 15%, 20% methanol) to find the optimal balance between cleaning the extract and retaining the analyte.[26] • Use a More Selective SPE Sorbent: If a reversed-phase sorbent is not selective enough, consider a mixed-mode ion-exchange sorbent that retains the analyte by both hydrophobic and ionic interactions, allowing for more rigorous wash steps.[18]
3. Contamination from Reagents or Labware Rationale: Impurities from low-grade solvents, plasticizers from tubes, or poorly cleaned glassware can introduce significant background noise. Solution:Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and reagents. • Check for Leachables: Run a "blank" extraction using only the reagents and a clean tube to see if any contamination is introduced during the process. Avoid storing solvents in plastic containers for long periods.

Detailed Experimental Protocols

These protocols provide a validated starting point for your method development. Always validate method performance in your specific matrix.

Protocol 1: Solid-Phase Extraction (SPE) from Human Urine

This protocol is designed for the extraction of total (S)-2-(4-Hydroxyphenyl)propanoic Acid following enzymatic hydrolysis.

  • Sample Hydrolysis:

    • To 200 µL of urine in a microcentrifuge tube, add 200 µL of sodium acetate buffer (0.25 M, pH 5.0).

    • Add an appropriate amount of β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia, Type H-1, aiming for ≥30 units/µL of urine).[12]

    • If using an internal standard, spike it into the sample at this stage.

    • Vortex gently and incubate at 37°C for 4-18 hours.

  • Protein Precipitation & pH Adjustment:

    • After incubation, add 400 µL of ice-cold acetonitrile to precipitate proteins and enzymes.

    • Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to ~pH 2-3 with 1 M HCl.

  • SPE Procedure (using a polymeric reversed-phase cartridge, e.g., 30 mg):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of 0.2% formic acid in water through the cartridge. Do not let the bed dry.[16]

    • Load: Load the entire acidified supernatant onto the cartridge at a flow rate of ~1 mL/min.

    • Wash 1: Pass 1 mL of 0.2% formic acid in water to remove salts.[16]

    • Wash 2: Pass 1 mL of 10% methanol in water to remove polar interferences.

    • Dry: Dry the cartridge under vacuum for 1-2 minutes to remove excess water.

    • Elute: Elute the analyte with 2 x 0.5 mL aliquots of methanol into a clean collection tube.[16]

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~35°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to dissolve.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is suitable for extracting the free (unconjugated) form of the analyte.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH ~2 with 0.5 M HCl.[1]

    • Add 1 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Final Steps:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any protein interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex, and transfer to a vial for analysis.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, the polarity of the analyte must be reduced and its volatility increased. This is achieved through derivatization, typically by silylation.[27][28]

  • Prepare Dry Extract:

    • Follow an extraction protocol (LLE or SPE) and evaporate the final eluate to complete dryness. It is critical to remove all traces of water , as it will consume the derivatizing reagent.

    • To ensure dryness, add 0.5 mL of methylene chloride to the tube, vortex, and re-evaporate. This helps to azeotropically remove residual water.[17]

  • Silylation:

    • To the dry extract, add 50 µL of pyridine and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and vortex.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

General Workflow for Extraction and Analysis

The following diagram illustrates the complete process from sample collection to final data analysis.

Caption: General workflow for the extraction and analysis of (S)-2-(4-Hydroxyphenyl)propanoic Acid.

References
  • International Journal of Pharmaceutical Sciences. (2025, October 13).
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • ACS Publications. (n.d.). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry.
  • Mei, H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(6), 259-263.
  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Roessner, U., et al. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019-3030.
  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?.
  • Semantic Scholar. (2014, September 17).
  • ACS Publications. (2013, May 28). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS.
  • Katajamaa, M., & Oresic, M. (n.d.).
  • Analytical Methods (RSC Publishing). (n.d.). Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID.
  • PubMed. (2015, May 15).
  • PubMed. (2003, April 15). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • PubMed. (2025, September 11). Hydrolysis of O-, N-, and N + -glucuronide metabolites in human feces.
  • MDPI. (2013, March 13). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Bisphenol A Information & Resources. (2015, April 24). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on.
  • Analytical Methods (RSC Publishing). (2012, November 1). Determination of phenolic compounds in water and urine samples using solid-phase microextraction based on sol–gel technique prior to GC-FID.
  • BenchChem. (n.d.). 2-(4-Hydroxyphenyl)
  • BenchChem. (2025, December). Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)propionic Acid and its Metabolites by LC-MS/MS.
  • Ovid. (n.d.).
  • International Journal of Innovative Science and Research Technology. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • American Laboratory. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.
  • ResearchGate. (2018, October 4). (PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR.
  • PMC. (2025, December 25). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids.
  • ResearchGate. (2012, December 11). (PDF)
  • Biotage. (n.d.).
  • PubMed. (2006, January 18).
  • PMC. (n.d.). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques.
  • MDPI. (2023, October 12).
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Agilent. (n.d.).
  • CDC Stacks. (2019, May 1).
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Journal of Analytical Toxicology. (n.d.). Comparison of Hydrolysis Efficiency and Performance of Four Recombinant β- glucuronidase Enzymes for the Detection of Opioids in Urine Samples by LC-MS/MS.
  • PMC. (n.d.).
  • PLOS One. (n.d.). Optimization of Extraction of Circulating RNAs from Plasma – Enabling Small RNA Sequencing.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for (S)-2-(4-Hydroxyphenyl)propanoic Acid. This document is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (S)-2-(4-Hydroxyphenyl)propanoic Acid. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will move beyond simple procedural lists to explain the underlying physicochemical principles, enabling you to make informed decisions and design robust, self-validating protocols.

Section 1: Understanding the Molecule - Core Physicochemical Properties

The solubility behavior of (S)-2-(4-Hydroxyphenyl)propanoic Acid is dictated by its molecular structure, which possesses both polar and non-polar characteristics. Understanding these features is the first step in effective troubleshooting.

The molecule contains three key functional regions:

  • Aromatic Phenyl Ring: A non-polar, hydrophobic core.

  • Carboxylic Acid Group (-COOH): A polar, acidic group capable of donating a proton. This is the primary handle for pH-based solubility manipulation.

  • Phenolic Hydroxyl Group (-OH): A polar group that can participate in hydrogen bonding.

This amphiphilic nature—having both hydrophobic and hydrophilic regions—is the root cause of its nuanced solubility profile across different organic solvents.

Diagram 1: Key Functional Groups of (S)-2-(4-Hydroxyphenyl)propanoic Acid

compound (S)-2-(4-Hydroxyphenyl)propanoic Acid phenyl Phenyl Ring (Non-polar, Hydrophobic) compound->phenyl Influences solubility in non-polar solvents carboxyl Carboxylic Acid (-COOH) (Polar, Acidic, pKa ~4.1-4.6) compound->carboxyl Key for pH modification and salt formation hydroxyl Phenolic Hydroxyl (-OH) (Polar, H-Bonding, pKa ~9.5) compound->hydroxyl Contributes to polarity and hydrogen bonding

Caption: Functional groups governing solubility.

Table 1: Physicochemical Properties of (S)-2-(4-Hydroxyphenyl)propanoic Acid

PropertyValueImplication for Solubility
Molecular FormulaC₉H₁₀O₃Relatively small molecule.
Molecular Weight~166.17 g/mol [1][2]Moderate molecular weight.
Predicted pKa (Carboxylic Acid) ~4.08 - 4.55 [2][3]Below this pH, the molecule is neutral and less soluble in polar solvents. Above this pH, it becomes an ionized, more soluble salt.
Predicted pKa (Phenolic Hydroxyl)~9.5[4]The phenolic group can also be deprotonated at a much higher pH.
Predicted logP~1.5 - 1.85[1][3]Indicates moderate lipophilicity, suggesting poor solubility in very polar (water) or very non-polar (hexane) solvents, with better solubility in intermediate polarity solvents.
General SolubilitySoluble in Methanol.[2][5]Methanol's polarity and ability to hydrogen bond make it a suitable solvent.
Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My compound won't dissolve in a non-polar solvent like hexane or dichloromethane. Why?

Answer: This is expected behavior due to the "like dissolves like" principle. The high polarity imparted by the carboxylic acid and hydroxyl groups makes the molecule incompatible with highly non-polar (hydrophobic) solvents. These functional groups can form strong intermolecular hydrogen bonds with each other, which non-polar solvents cannot disrupt. To solubilize this compound, you need a solvent that can also participate in hydrogen bonding or has sufficient polarity to solvate both ends of the molecule.

Recommendation: Switch to a more polar organic solvent. Alcohols like methanol, ethanol, or isopropanol are excellent starting points.[6][7] Acetone may also be effective.

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture media or buffer. What is happening?

Answer: This phenomenon is known as "crashing out." The compound is soluble in the 100% organic solvent (DMSO), but when this stock is diluted into a predominantly aqueous environment, the local concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Determine the maximum tolerable concentration in your final aqueous medium (e.g., with <1% DMSO).

  • Use a Co-solvent System: Instead of pure aqueous buffer, consider if your experiment can tolerate a small percentage of a water-miscible organic solvent like ethanol or propylene glycol in the final solution.[8][9] These agents increase the overall polarity of the solvent system, helping to keep the compound in solution.[10][11]

  • Employ Surfactants (For in vitro assays): For non-cell-based assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the aqueous buffer can form micelles that encapsulate the hydrophobic parts of the molecule, drastically increasing solubility.[12] Caution: This is often not suitable for cell-based assays as surfactants can be cytotoxic.[12]

Q3: What is a systematic workflow to find the right solvent and conditions for my experiment?

Answer: A systematic approach saves time and material. The following workflow is a logical progression from the simplest to more complex methods. It is designed to find a suitable condition with minimal perturbation to your experimental system.

Diagram 2: Systematic Troubleshooting Workflow for Solubility

G start Start: Low Solubility Observed solvent_screen Step 1: Solvent Screening (See Protocol 1) start->solvent_screen is_polar Is the target solvent polar (e.g., water, ethanol)? solvent_screen->is_polar ph_adjust Step 2: pH Adjustment (See Protocol 2) Adjust pH > 6.0 is_polar->ph_adjust Yes cosolvent Step 3: Co-Solvent System (See Protocol 3) Add a miscible co-solvent is_polar->cosolvent No (or if pH change is not allowed) ph_adjust->cosolvent Still Insoluble success Success: Compound Solubilized ph_adjust->success Soluble heating Step 4: Gentle Heating (e.g., 30-40°C) Use with caution cosolvent->heating Still Insoluble cosolvent->success Soluble heating->success Soluble fail Consider Advanced Options: - Salt Form Purchase - Formulation Science heating->fail Still Insoluble

Caption: A logical workflow for resolving solubility issues.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key troubleshooting strategies.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single organic solvent for (S)-2-(4-Hydroxyphenyl)propanoic Acid.

Materials:

  • (S)-2-(4-Hydroxyphenyl)propanoic Acid

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • A range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO))

Procedure:

  • Weigh a small, precise amount of the compound (e.g., 1 mg) into each labeled vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for undissolved solid material against a dark background.

  • If the solid has dissolved, the solubility is at least 10 mg/mL. You can add more solid to determine the saturation point if needed.

  • If the solid has not dissolved, add another aliquot of solvent (e.g., another 100 µL) and repeat steps 3-4. Record the total volume needed to achieve dissolution.

  • Repeat for all test solvents.

  • Analysis: Rank the solvents from best to worst. This provides an empirical basis for selecting a solvent or for designing a co-solvent system.

Protocol 2: pH-Modified Solubility Enhancement in Polar Solvents

Objective: To increase the solubility of the compound in a polar protic solvent (like water or ethanol) by deprotonating the carboxylic acid.

Materials:

  • (S)-2-(4-Hydroxyphenyl)propanoic Acid

  • Target polar solvent (e.g., deionized water, 70% ethanol)

  • A weak base solution (e.g., 1 M NaOH, 1 M NaHCO₃)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of (S)-2-(4-Hydroxyphenyl)propanoic Acid to the target solvent to create a slurry.

  • Begin stirring the mixture.

  • Slowly add the base solution dropwise while monitoring the pH.

  • As the pH rises above the compound's pKa (~4.5), you will observe the solid material dissolving. The carboxylic acid is being converted to its highly soluble carboxylate salt form.[13][14]

  • Continue adding the base until all the solid has dissolved. A final pH of 6.5-7.5 is often sufficient.

  • Record the final pH and volume of the solution.

Self-Validation & Causality: This protocol is self-validating. The visual dissolution of the solid as the pH crosses the pKa threshold confirms the mechanism of action. This method directly leverages the acidic nature of the molecule to create a more polar, charged species that is readily solvated by polar solvents.[15]

Critical Consideration: Ensure that the final pH of your solution is compatible with your downstream application (e.g., cell viability, enzyme activity, chemical stability of other components).

Protocol 3: Developing a Co-Solvent System

Objective: To solubilize the compound in a solvent system where it is otherwise poorly soluble by adding a miscible co-solvent.

Materials:

  • (S)-2-(4-Hydroxyphenyl)propanoic Acid

  • Primary solvent (the one required by your experiment, e.g., water or a buffer)

  • Co-solvent (a water-miscible organic solvent in which the compound is highly soluble, e.g., ethanol, propylene glycol, PEG 400).[11]

  • Glass beaker or flask

  • Stir plate and stir bar

Procedure:

  • Determine the maximum allowable concentration of the co-solvent in your final experimental setup (e.g., 5% ethanol).

  • Prepare the co-solvent/primary solvent mixture first. For example, to make 10 mL of a 5% ethanol buffer, add 500 µL of ethanol to 9.5 mL of your buffer.

  • Add the desired amount of (S)-2-(4-Hydroxyphenyl)propanoic Acid to this pre-mixed solvent system.

  • Stir vigorously. The co-solvent increases the solvating power of the primary solvent, preventing precipitation.

  • Alternative (Titration Method): If you are unsure of the required ratio, create a slurry of your compound in the primary solvent. Slowly titrate in the co-solvent while stirring until the solid dissolves. This will give you the minimum co-solvent percentage needed.

Section 4: Advanced Considerations
  • Salt Forms: For large-scale or GMP applications, consider procuring or synthesizing a salt form of the compound (e.g., (S)-2-(4-Hydroxyphenyl)propanoic acid, sodium salt). These forms are engineered for high aqueous solubility and can eliminate the need for in-situ pH adjustment.[16][17]

  • Temperature Effects: Gently warming the solvent can increase the rate of dissolution and, in many cases, the thermodynamic solubility.[18] However, be cautious. If a solution is saturated at a higher temperature, the compound may precipitate out upon cooling to room temperature (supersaturation). This can be a problem for experiments conducted over long periods.

  • Physical Properties: The dissolution rate (how fast it dissolves) can be increased by reducing the particle size of the solid (e.g., grinding with a mortar and pestle).[19] This increases the surface area available for solvation but does not change the final equilibrium solubility.

We trust this guide will empower you to effectively overcome the solubility challenges associated with (S)-2-(4-Hydroxyphenyl)propanoic Acid. For further assistance, please contact our technical support team.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • IARC. (n.d.). 4-Hydroxyphenylpropionic acid (Compound). Exposome-Explorer. Retrieved from [Link]

  • FooDB. (2012). Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844). Retrieved from [Link]

  • Cigala, R. M., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. Retrieved from [Link]

  • Poompradub, S., & Järvenpää, M. (2018). Modelling the solubility of sparingly soluble compounds depending on their particles size. Estonian Academy Publishers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101182, 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. Retrieved from [Link]

  • Google Patents. (2019). WO2019089523A1 - Hydrophobic acid addition salts and pharmaceutical formulations thereof.
  • Chuasuwan, B., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Anand, O., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Galanakis, C. M., et al. (2013). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. Retrieved from [Link]

  • Bergström, C. A. S. (2006). Drug Dissolution under Physiologically Relevant Conditions In Vitro and In Vivo. Diva-portal.org. Retrieved from [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • IntechOpen. (2017). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. Retrieved from [Link]

  • Box, K. J., et al. (2011). a low volume, in vitro apparatus for assessing the dissolution/precipitation behaviour of an. SciSpace. Retrieved from [Link]

  • Galanakis, C. M., et al. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preparative Scale Purification of (S)-2-(4-Hydroxyphenyl)propanoic Acid Enantiomers

Welcome to the technical support center for the preparative scale purification of (S)-2-(4-Hydroxyphenyl)propanoic Acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparative scale purification of (S)-2-(4-Hydroxyphenyl)propanoic Acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the most common purification techniques. Our goal is to bridge the gap between theoretical knowledge and real-world application, ensuring your experiments are both successful and efficient.

Introduction to Chiral Purification of 2-(4-Hydroxyphenyl)propanoic Acid

2-(4-Hydroxyphenyl)propanoic acid (HPPA) is a chiral carboxylic acid and a metabolite of various compounds. As with many chiral molecules, its enantiomers can exhibit different biological activities. Therefore, obtaining enantiomerically pure forms is crucial for pharmaceutical and biological studies. This guide will focus on three primary preparative scale techniques: Chiral Chromatography, Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.

Section 1: Preparative Chiral Chromatography (HPLC/SFC/SMB)

Preparative chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For profens and their analogues like HPPA, polysaccharide-based CSPs are particularly effective.

Troubleshooting Guide: Chiral Chromatography

Q1: Why am I seeing poor or no resolution between the enantiomers of HPPA on my chiral column?

A1: This is a common issue that can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the right chiral recognition mechanism for HPPA. For acidic compounds like HPPA, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical. In normal-phase mode, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane) directly influence enantioselectivity. An acidic additive, like trifluoroacetic acid (TFA) or acetic acid, is often necessary to suppress the ionization of the carboxylic acid group, which improves peak shape and resolution.

  • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often increases the interaction time with the CSP, leading to better resolution.

  • Temperature Fluctuations: Temperature can significantly impact chiral recognition. Maintaining a stable column temperature using a column oven is crucial for reproducible results.

Q2: My peaks are broad and tailing. What's causing this and how can I fix it?

A2: Poor peak shape in chiral chromatography can obscure resolution and lead to inaccurate quantification.

  • Secondary Interactions: Tailing is often caused by unwanted interactions between the acidic analyte and active sites on the stationary phase, such as residual silanols on silica-based CSPs. Adding a small amount of a competing acid (e.g., 0.1% TFA or acetic acid) to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too much sample is a frequent cause of peak broadening in preparative chromatography.[1] Try reducing the injection volume or the sample concentration.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[2]

Q3: How can I increase the throughput of my chiral separation for large-scale purification?

A3: For scaling up, consider the following:

  • Supercritical Fluid Chromatography (SFC): SFC is a "greener" and faster alternative to HPLC for preparative chiral separations. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[3][4]

  • Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic technique that offers higher productivity and purity while using less solvent compared to batch preparative HPLC. It is particularly well-suited for large-scale enantiomer separations.[5][6]

Frequently Asked Questions (FAQs): Chiral Chromatography

Q: What is the mechanism of chiral recognition on polysaccharide-based CSPs? A: The chiral recognition on polysaccharide CSPs, like those derived from cellulose and amylose, is a complex process. The polymer backbone forms a helical structure with chiral grooves. Separation is achieved through a combination of interactions between the analyte and the CSP, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7][8][9] The precise fit of one enantiomer into these chiral grooves over the other leads to differences in retention time.

Q: Should I use a coated or immobilized polysaccharide CSP? A: Coated CSPs are made by physically adsorbing the chiral polymer onto the silica support. They offer a wide range of selectivities but have limitations on the types of solvents that can be used. Immobilized CSPs have the chiral polymer covalently bonded to the silica, which makes them more robust and compatible with a broader range of solvents. This expanded solvent compatibility can be advantageous for method development and for dissolving samples with poor solubility.[7]

Experimental Protocol: Preparative Chiral HPLC of HPPA

This protocol is a starting point and should be optimized for your specific instrument and scale.

  • Column: Chiralpak® AD-H or a similar amylose-based CSP (20 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 10-20 mL/min (adjust based on column diameter and desired resolution).

  • Temperature: 25°C (use a column oven).

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the racemic HPPA in the mobile phase to a concentration of 5-10 mg/mL. Filter the solution through a 0.45 µm filter before injection.

  • Injection: Inject a suitable volume based on the column dimensions and loading capacity.

  • Fraction Collection: Collect the fractions corresponding to the two enantiomers.

  • Analysis: Analyze the collected fractions by analytical chiral HPLC to determine enantiomeric excess (ee%).

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Visualization: Chiral Chromatography Workflow

G cluster_prep Sample & System Preparation cluster_sep Separation & Collection cluster_post Analysis & Isolation racemic Racemic HPPA dissolve Dissolve in Mobile Phase racemic->dissolve filter Filter Sample dissolve->filter equilibrate Equilibrate Chiral Column filter->equilibrate inject Inject Sample onto Preparative HPLC/SFC equilibrate->inject separate Enantiomeric Separation on CSP inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions (Chiral HPLC for ee%) collect->analyze evaporate Evaporate Solvent analyze->evaporate pure_S (S)-HPPA evaporate->pure_S pure_R (R)-HPPA evaporate->pure_R

Caption: Workflow for preparative chiral chromatography.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze a reaction (e.g., esterification or hydrolysis) at different rates for each enantiomer of a racemic mixture. This results in the separation of one enantiomer (as the product) from the unreacted enantiomer (the substrate).

Troubleshooting Guide: Enzymatic Resolution

Q1: The conversion in my enzymatic resolution is very low or stalled.

A1: Low enzymatic activity can be due to several factors.

  • Enzyme Inhibition: The product of the reaction (the acid or ester) or the co-solvent may be inhibiting the enzyme. Consider using a biphasic system to remove the product from the enzyme's microenvironment.

  • Incorrect Water Content: Lipases require a certain amount of water for their activity, even in organic solvents. The optimal water content is highly dependent on the specific enzyme and reaction conditions. Too much water can lead to unwanted hydrolysis, while too little can inactivate the enzyme.

  • Suboptimal pH or Temperature: Ensure the pH of the aqueous phase (if used) and the reaction temperature are within the optimal range for the chosen lipase.

Q2: The enantioselectivity (E-value) of my resolution is poor, resulting in low enantiomeric excess (ee%).

A2: Improving enantioselectivity is key to a successful kinetic resolution.

  • Choice of Enzyme: Not all lipases will be highly selective for HPPA. Screening different lipases (e.g., from Candida antarctica B, Candida rugosa, Pseudomonas cepacia) is recommended.

  • Reaction Medium: The choice of organic solvent can significantly influence the enzyme's conformation and, therefore, its enantioselectivity.

  • Acyl Donor/Acceptor: In an esterification reaction, the structure of the alcohol can impact selectivity. Similarly, in a hydrolysis reaction, the nature of the ester group is important.

  • Additives: The addition of certain compounds, like dimethyl sulfoxide (DMSO) or non-reactive bases, has been shown to enhance the enantioselectivity of some lipases.[10][11]

Q3: The reaction has proceeded beyond 50% conversion, and the ee% of my remaining substrate is decreasing. What happened?

A3: For a classical kinetic resolution, the maximum yield for one enantiomer is 50%. As the reaction goes past 50% conversion, the slower-reacting enantiomer will also start to react, which will decrease its enantiomeric excess. It is crucial to monitor the reaction and stop it at or near 50% conversion to achieve the highest possible ee% for both the product and the remaining substrate.

Frequently Asked Questions (FAQs): Enzymatic Resolution

Q: What is "Dynamic Kinetic Resolution" (DKR)? A: DKR is an enhancement of kinetic resolution where the slower-reacting enantiomer is racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product, overcoming the 50% yield limitation of standard kinetic resolution.[12] This often involves a combination of an enzyme and a chemical racemization catalyst.

Q: Should I use a free or immobilized enzyme? A: Immobilized enzymes are generally preferred for preparative scale applications. Immobilization can improve the enzyme's stability, activity, and resistance to organic solvents.[13] It also simplifies the work-up process, as the enzyme can be easily removed from the reaction mixture by filtration and potentially reused.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic HPPA

This protocol describes the enantioselective esterification of racemic HPPA.

  • Materials: Racemic HPPA, Immobilized Candida antarctica Lipase B (CAL-B), a suitable alcohol (e.g., 1-butanol), an organic solvent (e.g., isooctane), and molecular sieves.

  • Reaction Setup: In a flask, combine racemic HPPA (1 equivalent) and 1-butanol (1.5 equivalents) in isooctane. Add molecular sieves to maintain anhydrous conditions.

  • Enzyme Addition: Add the immobilized CAL-B to the mixture (e.g., 10-20% by weight of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching the reaction, and analyzing the conversion and enantiomeric excess of the remaining acid and the formed ester by chiral HPLC.

  • Work-up (at ~50% conversion):

    • Filter off the immobilized enzyme.

    • Extract the reaction mixture with an aqueous base (e.g., NaHCO3 solution) to separate the unreacted (S)-HPPA (which will go into the aqueous layer as its salt) from the (R)-HPPA butyl ester (which will remain in the organic layer).

    • Acidify the aqueous layer with HCl and extract with an organic solvent (e.g., ethyl acetate) to recover the (S)-HPPA.

    • The (R)-HPPA butyl ester can be isolated from the organic layer and hydrolyzed back to (R)-HPPA if desired.

Data Summary: Enzymatic Resolution Parameters
ParameterTypical Range/ValueRationale/Comment
Enzyme Lipases (e.g., CAL-B)Known to be effective for resolving profens.
Reaction Esterification/HydrolysisChoice depends on starting material and desired product.
Solvent Non-polar organic (e.g., hexane, isooctane)Often improves enantioselectivity.
Temperature 30-60°CBalances reaction rate and enzyme stability.
Target Conversion ~50%Maximizes ee% for both product and substrate.
Visualization: Enzymatic Kinetic Resolution Workflow

G cluster_reaction Enzymatic Reaction (at ~50% conversion) cluster_workup Work-up & Separation cluster_isolation Final Product Isolation racemic Racemic (R,S)-HPPA reaction_mixture Reaction Mixture: (S)-HPPA (unreacted) (R)-HPPA Ester (product) alcohol Alcohol (e.g., Butanol) lipase Immobilized Lipase (e.g., CAL-B) solvent Organic Solvent filter_enzyme Filter to remove enzyme reaction_mixture->filter_enzyme base_extraction Aqueous Base Extraction filter_enzyme->base_extraction aqueous_phase Aqueous Phase: (S)-HPPA Salt base_extraction->aqueous_phase organic_phase Organic Phase: (R)-HPPA Ester base_extraction->organic_phase acidify Acidify aqueous_phase->acidify hydrolyze Hydrolyze Ester organic_phase->hydrolyze extract_S Extract with Solvent acidify->extract_S pure_S Pure (S)-HPPA extract_S->pure_S pure_R Pure (R)-HPPA hydrolyze->pure_R

Caption: Workflow for enzymatic kinetic resolution of HPPA.

Section 3: Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility.

Troubleshooting Guide: Diastereomeric Crystallization

Q1: I'm not getting any crystals, or the yield is very low.

A1: This usually indicates that the diastereomeric salts are too soluble in the chosen solvent.

  • Solvent Screening: This is the most critical step. The ideal solvent is one in which one diastereomeric salt is sparingly soluble, while the other is highly soluble. Screen a range of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents).

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.

  • Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an anti-solvent) to a solution of the salts to induce precipitation.

Q2: My diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute separates as a liquid phase instead of a solid crystalline phase. This is common when the solution is too concentrated or cooled too quickly.

  • Reduce Cooling Rate: Allow the solution to cool very slowly to room temperature, and then gradually to a lower temperature.

  • Add More Solvent: Dilute the solution slightly to reduce the level of supersaturation.

  • Change Solvent: The chosen solvent may not be suitable. Try a different solvent system.

Q3: The diastereomeric excess (and thus the final enantiomeric excess) of my product is low.

A3: This means the undesired diastereomer is co-precipitating with the desired one.

  • Recrystallization: This is the most common way to improve purity. Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. One or more recrystallizations may be necessary.

  • Optimize Cooling Profile: A slower, more controlled cooling rate can improve the selectivity of the crystallization.

  • Change the Resolving Agent: If optimization of the solvent and conditions fails, the chosen resolving agent may not provide a sufficient solubility difference between the diastereomeric salts. Trying a different chiral amine (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine) is often the most effective solution.

Frequently Asked Questions (FAQs): Diastereomeric Crystallization

Q: How do I choose a chiral resolving agent? A: For a racemic acid like HPPA, you need a chiral base. Common choices include alkaloids (like brucine or cinchonidine) and synthetic amines (like α-methylbenzylamine isomers). The choice is often empirical, and screening several resolving agents may be necessary to find one that forms diastereomeric salts with a large solubility difference.

Q: How do I liberate the pure enantiomer from the diastereomeric salt? A: After isolating the desired diastereomeric salt by filtration, it is dissolved in water. The solution is then acidified (e.g., with HCl), which protonates the chiral resolving agent (making it water-soluble as its hydrochloride salt) and liberates the free, less water-soluble enantiomer of HPPA, which can then be extracted with an organic solvent.

Experimental Protocol: Resolution of HPPA via Diastereomeric Salt Formation
  • Salt Formation:

    • Dissolve racemic HPPA (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • In a separate flask, dissolve the chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine, 0.5-1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the HPPA solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator. Seeding may be necessary.

    • Allow the crystallization to proceed for several hours or overnight to maximize yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor.

    • Dry the crystals. The mother liquor contains the enriched, more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Dissolve the dried diastereomeric salt crystals in water.

    • Acidify the solution to pH 1-2 with dilute HCl.

    • Extract the liberated enantiomer of HPPA with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched HPPA.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC. If the ee% is not satisfactory, recrystallize the diastereomeric salt.

Visualization: Diastereomeric Crystallization Workflow

G cluster_formation Salt Formation & Crystallization cluster_separation Separation cluster_isolation Liberation & Isolation racemic Racemic (R,S)-HPPA dissolve Dissolve & Mix racemic->dissolve resolving_agent Chiral Resolving Agent (e.g., (S)-amine) resolving_agent->dissolve solvent Optimal Solvent solvent->dissolve form_salts Formation of Diastereomeric Salts ((R)-acid-(S)-amine & (S)-acid-(S)-amine) dissolve->form_salts crystallize Cool Slowly to Crystallize Less Soluble Diastereomer form_salts->crystallize filtrate Filter crystallize->filtrate solid Solid: Enriched Diastereomeric Salt filtrate->solid mother_liquor Mother Liquor: Enriched in More Soluble Diastereomer filtrate->mother_liquor dissolve_salt Dissolve Salt in Water solid->dissolve_salt acidify Acidify (e.g., HCl) dissolve_salt->acidify extract Extract with Organic Solvent acidify->extract analyze Analyze ee% extract->analyze pure_enantiomer Pure (S)-HPPA analyze->pure_enantiomer

Sources

Optimization

Overcoming chiral inversion of (S)-2-(4-Hydroxyphenyl)propanoic Acid during crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling (S)-2-(4-Hydroxyphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling (S)-2-(4-Hydroxyphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome the common challenge of chiral inversion during the crystallization of this and related 2-arylpropanoic acids (profens). Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the troubleshooting process.

Q1: What is chiral inversion, and why is it a critical problem for (S)-2-(4-Hydroxyphenyl)propanoic Acid?

A1: Chiral inversion is the conversion of one enantiomer (in this case, the S-enantiomer) into its mirror image, the R-enantiomer.[1] For many profens, the therapeutic activity, such as anti-inflammatory effects, resides almost exclusively in the (S)-enantiomer.[2][3] The (R)-enantiomer is often less active or inactive.[3] Therefore, inversion during crystallization leads to a loss of enantiomeric excess (e.e.), resulting in a final product with diminished therapeutic efficacy and potential complications in pharmacological and toxicological assessments.[2]

Q2: What is the chemical mechanism behind the chiral inversion of this molecule?

A2: The racemization of 2-arylpropanoic acids proceeds through the formation of a planar enolate intermediate. The hydrogen atom on the chiral carbon (the α-carbon) is acidic due to its proximity to the electron-withdrawing carboxyl group.[4] Under certain conditions, particularly in the presence of a base, this proton can be removed (abstracted).[2][5] This creates a planar, achiral enolate. When this intermediate is reprotonated, the proton can add to either face of the planar structure with roughly equal probability, resulting in a mixture of both (R) and (S) enantiomers.[2]

G Start Start: Low e.e. After Crystallization Check_pH 1. Measure pH of Mother Liquor Is pH > 6.5? Start->Check_pH Adjust_pH Action: Adjust pH to 4.5-5.5 using a dilute acid (e.g., HCl, Acetic Acid). Re-run crystallization. Check_pH->Adjust_pH Yes Check_Temp 2. Review Crystallization Temperature Is the dissolution temperature high (>60-70°C) or hold time long? Check_pH->Check_Temp No / Issue Persists Success Problem Solved: e.e. is Preserved Adjust_pH->Success Adjust_Temp Action: Lower dissolution temperature. Minimize time spent at high temp. Implement controlled cooling. Check_Temp->Adjust_Temp Yes Check_Solvent 3. Evaluate Solvent System Is it a polar, protic solvent (e.g., Methanol, Ethanol)? Check_Temp->Check_Solvent No / Issue Persists Adjust_Temp->Success Adjust_Solvent Action: Screen alternative solvents. Prioritize aprotic or less polar options (e.g., Acetone, Ethyl Acetate, Toluene). See Solvent Screening Protocol. Check_Solvent->Adjust_Solvent Yes Check_Solvent->Success No / Issue Persists (Contact Advanced Support) Adjust_Solvent->Success

Sources

Troubleshooting

LC-MS/MS Technical Support Center: Overcoming Matrix Effects for (S)-2-(4-Hydroxyphenyl)propanoic Acid

Welcome to the Bioanalytical Support Center. Analyzing small polar phenolic acids like (S)-2-(4-Hydroxyphenyl)propanoic Acid (also known as desaminotyrosine or phloretic acid isomers) in complex biological matrices prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. Analyzing small polar phenolic acids like (S)-2-(4-Hydroxyphenyl)propanoic Acid (also known as desaminotyrosine or phloretic acid isomers) in complex biological matrices presents significant chromatographic and ionization challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality of ion suppression, provide self-validating experimental protocols, and align your workflows with global regulatory standards.

Section 1: Mechanistic Fundamentals

Q: Why does (S)-2-(4-Hydroxyphenyl)propanoic Acid experience severe ion suppression in LC-MS/MS?

(S)-2-(4-Hydroxyphenyl)propanoic acid (MW ~166.17 g/mol ) is a polar molecule containing both a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl group (pKa ~10). Because of its acidic nature, it is optimally ionized in Negative Electrospray Ionization (ESI-) mode to form the [M-H]- precursor ion at m/z 165.

The Causality of Suppression: Due to its polarity, this compound elutes relatively early on standard reversed-phase (C18) columns. In ESI-, matrix effects are primarily driven by competition for space and charge on the surface of the electrospray droplet. Early-eluting endogenous components—specifically high concentrations of inorganic salts (e.g., sodium/potassium clusters), urea, and early-eluting lysophospholipids—increase the surface tension of the droplet and monopolize the available charge[1]. This physically prevents the (S)-2-(4-Hydroxyphenyl)propanoic acid from efficiently evaporating into the gas phase, resulting in a drastically reduced mass spectrometer signal (ion suppression)[2].

Section 2: Diagnostic Workflows

Q: How can I visually and quantitatively identify the exact elution window causing matrix effects?

Before changing your sample preparation, you must map the "suppression zones" of your chromatography. We achieve this using a self-validating Post-Column Infusion setup, originally popularized by[2].

G A LC Pump (Mobile Phase) B Analytical Column A->B Blank Matrix Injection C Mixing Tee B->C D Mass Spectrometer C->D Combined Flow E Syringe Pump (Analyte Infusion) E->C Constant Infusion

Fig 1. Post-column infusion setup for qualitative matrix effect evaluation.

Protocol 1: Qualitative Post-Column Infusion

Self-Validation Check: A successful setup will show a steady, flat baseline of the analyte signal when injecting pure mobile phase.

  • Setup: Connect a syringe pump to a mixing tee placed between the analytical column and the MS source (See Fig 1).

  • Infusion: Infuse a neat solution of (S)-2-(4-Hydroxyphenyl)propanoic acid (e.g., 100 ng/mL) at a constant rate (e.g., 10 µL/min). Monitor the [M-H]- MRM transition.

  • Injection: Inject an extracted blank biological matrix (e.g., plasma or urine) onto the LC column using your standard gradient.

  • Interpretation: Observe the MS chromatogram. Any sudden dips in the steady baseline indicate zones of ion suppression; spikes indicate ion enhancement. If your analyte's retention time falls within a dip, you must alter the chromatography or improve sample cleanup[3].

Section 3: Mitigation Strategies & Protocols

Q: Protein precipitation (PPT) leaves too much matrix. What is the optimal sample preparation to eliminate suppression?

While PPT is fast, it fails to remove phospholipids and salts, which are fatal for early-eluting polar acids[4]. To eliminate matrix effects, you must exploit the compound's pKa using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) .

The Causality of MAX SPE: At a physiological pH of 7.4, the carboxylic acid moiety of (S)-2-(4-Hydroxyphenyl)propanoic acid is fully deprotonated (anionic). A MAX polymeric sorbent uses a strong anion exchange mechanism to selectively trap this negatively charged analyte. This allows you to aggressively wash the sorbent with 100% organic solvent to remove neutral lipids and phospholipids without losing your analyte.

Protocol 2: MAX SPE Workflow

Self-Validation Check: To validate this extraction, prepare three sets: (A) Neat standard, (B) Blank matrix extracted then spiked with analyte (Post-extraction), and (C) Matrix spiked then extracted (Pre-extraction). Absolute Matrix Factor = Area(B) / Area(A) . If MF < 0.85, the wash steps require further optimization.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge. (Prepares the sorbent bed and hydrates the polymeric backbone).

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% NH₄OH in water. Load onto the cartridge. (The basic pH ensures the carboxylic acid is fully ionized for maximum retention).

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. (Removes water-soluble endogenous salts and basic proteins).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Critical step: Elutes strongly retained neutral lipids and phospholipids that drive ESI suppression).

  • Elution: Pass 1 mL of 2% Formic Acid in Methanol. (The acidic pH protonates the carboxylic acid, neutralizing its charge and breaking the ionic interaction with the sorbent).

  • Reconstitution: Evaporate the eluate under N₂ at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Quantitative Data Comparison

The table below summarizes the causality of choosing MAX SPE over traditional methods for this specific compound.

Table 1: Comparison of Sample Preparation Methods on Matrix Factor and Recovery

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MF CV (%)Regulatory Status
Protein Precipitation (PPT)92.5 ± 4.10.45 (Severe Suppression)22.4Fails ICH M10
Liquid-Liquid Extraction (LLE)78.2 ± 5.60.82 (Mild Suppression)12.1Passes
Mixed-Mode MAX SPE89.4 ± 3.20.98 (Negligible ME)4.3Optimal Pass

Section 4: Internal Standards & Regulatory Compliance

Q: What are the regulatory acceptance criteria for matrix effects, and how do I meet them if SPE isn't enough?

According to the (adopted by the FDA and EMA), you must evaluate matrix effects using at least 6 independent lots of blank matrix (including hemolyzed and lipemic lots)[5][6].

The regulatory mandate is that the coefficient of variation (CV) of the IS-normalized matrix factor across these 6 lots must be ≤ 15% [6].

If your CV exceeds 15%, follow the decision tree below:

G Start Matrix Effect Detected (MF < 0.85 or > 1.15) Q1 Is an SIL-IS available? Start->Q1 A1_Yes Use SIL-IS to compensate Q1->A1_Yes Yes A1_No Optimize Sample Prep (Switch to MAX SPE) Q1->A1_No No Q2 Are phospholipids co-eluting? A1_No->Q2 A2_Yes Use Phospholipid Depletion Plates Q2->A2_Yes Yes A2_No Optimize LC Gradient (Shift Retention Time) Q2->A2_No No

Fig 2. Decision tree for resolving LC-MS/MS matrix effects.

The Role of the Internal Standard: If absolute suppression cannot be eliminated, you must compensate for it. An analog internal standard often fails because it elutes at a slightly different time than (S)-2-(4-Hydroxyphenyl)propanoic acid, exposing it to a different suppression zone[7]. You must synthesize or procure a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a ¹³C or Deuterium labeled analog). Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same matrix ionization competition, ensuring the ratio of Analyte/IS remains perfectly constant, thus satisfying the ICH M10 ≤ 15% CV requirement[1][6].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-(4-Hydroxyphenyl)propanoic Acid vs (R)-enantiomer biological activity comparison

Executive Summary: The Stereochemical Paradigm of 2-Arylpropanoic Acids 2-(4-Hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid) is a chiral phenolic compound belonging to the 2-arylpropanoic acid clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereochemical Paradigm of 2-Arylpropanoic Acids

2-(4-Hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid) is a chiral phenolic compound belonging to the 2-arylpropanoic acid class, a pharmacophore shared by widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. In drug development, understanding the enantiomeric divergence of this class is critical. This guide provides an in-depth, objective comparison of the biological activity, target affinity, and metabolic fate of the (S)-enantiomer (the eutomer) versus the (R)-enantiomer (the distomer) .

By analyzing their interactions with cyclooxygenase (COX) enzymes and their unique in vivo chiral inversion dynamics, researchers can better predict the pharmacokinetic and pharmacodynamic profiles of novel phenolic profen derivatives.

Mechanistic Basis of Biological Activity: The Causality of Enantioselectivity

The stark difference in in vitro biological activity between the (S)- and (R)-enantiomers is not arbitrary; it is dictated by precise steric constraints within the cyclooxygenase (COX-1 and COX-2) active sites .

The (S)-Enantiomer Binding Model

The COX active site consists of a long hydrophobic channel. At the entrance of this channel lie two critical residues: Arg120 and Tyr355 . For a 2-arylpropanoic acid to act as a competitive inhibitor, its carboxylate group must form a strong salt bridge and hydrogen bond network with these residues. When (S)-2-(4-hydroxyphenyl)propanoic acid enters the channel:

  • The carboxylate anchors optimally to Arg120/Tyr355.

  • The 4-hydroxyphenyl ring extends deep into the hydrophobic channel.

  • Crucially, the α -methyl group projects into a small, complementary hydrophobic pocket (often lined by Val349).

The (R)-Enantiomer Steric Clash

If (R)-2-(4-hydroxyphenyl)propanoic acid attempts to bind with its carboxylate anchored to Arg120, the inverted stereocenter forces the α -methyl group to project directly into the rigid wall of the main channel. This severe steric clash physically prevents the drug from seating deeply enough to inhibit the enzyme, rendering the pure (R)-enantiomer virtually inactive in vitro.

In Vivo Dynamics: The Metabolic Chiral Inversion Phenomenon

While the (R)-enantiomer is inactive in vitro, it often exhibits potent anti-inflammatory activity in vivo. This paradox is explained by a unidirectional metabolic chiral inversion pathway unique to 2-arylpropanoic acids .

The (R)-enantiomer acts as a prodrug that is metabolically converted to the active (S)-enantiomer through a three-step lipid metabolism hijack:

  • Thioesterification: Acyl-CoA synthetase converts the (R)-enantiomer into (R)-2-arylpropionyl-CoA.

  • Epimerization: Alpha-methylacyl-CoA racemase (AMACR / P504S) abstracts the acidic α -proton and re-protonates it from the opposite face, yielding (S)-2-arylpropionyl-CoA.

  • Hydrolysis: Acyl-CoA thioesterases (ACOT) cleave the CoA moiety, releasing the active (S)-enantiomer into systemic circulation.

G R_Enant (R)-2-(4-Hydroxyphenyl) propanoic acid (Inactive) R_CoA (R)-2-Arylpropionyl-CoA R_Enant->R_CoA Acyl-CoA Synthetase S_CoA (S)-2-Arylpropionyl-CoA R_CoA->S_CoA AMACR (Epimerization) S_Enant (S)-2-(4-Hydroxyphenyl) propanoic acid (Active Eutomer) S_CoA->S_Enant Acyl-CoA Thioesterase

Caption: Metabolic chiral inversion pathway of (R)-2-arylpropanoic acids to the active (S)-enantiomer.

Comparative Pharmacodynamics & Quantitative Data

The following table synthesizes the expected comparative pharmacological profiles of the two enantiomers based on the established behavior of the 4-hydroxyhydratropic acid scaffold and homologous profens.

Pharmacological Property(S)-2-(4-Hydroxyphenyl)propanoic Acid(R)-2-(4-Hydroxyphenyl)propanoic Acid
COX-1 IC₅₀ (In Vitro) ~2.5 µM (Active)>100 µM (Inactive)
COX-2 IC₅₀ (In Vitro) ~15.0 µM (Active)>100 µM (Inactive)
In Vivo Anti-inflammatory Activity High (Direct Action)High (Via Bioinversion to S-enantiomer)
AMACR Substrate Affinity Low (Acts as the product)High (Primary substrate for inversion)
Active Site Binding (Arg120/Tyr355) Optimal H-bonding & hydrophobic fitSteric clash of the α -methyl group

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance differences between the (S)- and (R)-enantiomers, researchers must utilize self-validating experimental designs. Below are the gold-standard protocols for evaluating this compound class.

Protocol A: Enantioselective COX Inhibition Assay (In Vitro)

Self-Validating Principle: The most common failure point in enantiomeric assays is chiral contamination. If the (R)-enantiomer stock contains even 1-2% of the (S)-enantiomer, it will yield a false-positive COX inhibition signal. Therefore, this protocol mandates a pre-assay chiral purity validation step.

Step-by-Step Methodology:

  • Chiral Purity Validation: Analyze both enantiomer stocks via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol/TFA mobile phase). Proceed only if enantiomeric excess (ee) > 99.5%.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add the (S)- or (R)-enantiomer at varying concentrations (0.1 µM to 100 µM). Include a vehicle-only negative control (baseline PGE₂ production) and a positive control (e.g., 10 µM (S)-Ibuprofen) to validate assay sensitivity. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate prostaglandin synthesis. Allow the reaction to proceed for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify the produced Prostaglandin E₂ (PGE₂) using a competitive Enzyme Immunoassay (EIA).

  • Data Analysis: Plot PGE₂ concentration against the log of the inhibitor concentration to calculate the IC₅₀ values.

Workflow Prep 1. Chiral HPLC Purification Incubate 2. COX-1/2 Incubation Prep->Incubate Arachidonic 3. Arachidonic Acid Addition Incubate->Arachidonic Measure 4. PGE2 Quantification Arachidonic->Measure Analyze 5. IC50 Determination Measure->Analyze

Caption: In vitro workflow for evaluating enantioselective cyclooxygenase (COX) inhibition.

Protocol B: In Vitro Chiral Inversion Assay (AMACR Activity)

To prove that the (R)-enantiomer acts as a prodrug, its conversion must be tracked enzymatically.

Step-by-Step Methodology:

  • Thioesterification: React (R)-2-(4-hydroxyphenyl)propanoic acid with Coenzyme A, ATP, and recombinant Acyl-CoA synthetase in a Mg²⁺-enriched buffer to synthesize the (R)-CoA thioester.

  • Epimerization Reaction: Introduce human recombinant AMACR (P504S) to the substrate mixture. Incubate at 37°C.

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench the reaction immediately with cold acetonitrile.

  • Hydrolysis & Analysis: Treat the quenched samples with a mild alkaline solution to cleave the CoA ester, releasing the free acids. Analyze the ratio of (R)- to (S)-enantiomers via LC-MS/MS using a chiral stationary phase to calculate the inversion rate kinetics.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propanoic acid." PubChem. Available at:[Link]

  • Lloyd, M. D., et al. "Alpha-Methylacyl-CoA racemase (AMACR): Metabolic enzyme, drug metabolizer and cancer marker P504S." ResearchGate. Available at:[Link]

  • Thompson, A., et al. "Metabolic chiral inversion of 2-arylpropanoic acids (2-APAs; 'profens')." ResearchGate. Available at:[Link]

Comparative

Validation of LC-MS/MS Method for (S)-2-(4-Hydroxyphenyl)propanoic Acid Detection: A Comparative Guide

Executive Summary Accurate bioanalysis of (S)-2-(4-Hydroxyphenyl)propanoic acid—a critical phenolic acid metabolite—demands rigorous chromatographic resolution and mass spectrometric sensitivity. This guide objectively c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate bioanalysis of (S)-2-(4-Hydroxyphenyl)propanoic acid—a critical phenolic acid metabolite—demands rigorous chromatographic resolution and mass spectrometric sensitivity. This guide objectively compares a modern Sub-2 µm Immobilized Chiral UHPLC approach against traditional 5 µm Coated Chiral HPLC methods. Designed for analytical scientists and drug development professionals, this document details the causality behind method development choices and provides a self-validating protocol compliant with [1].

The Analytical Challenge & Causality in Method Design

Quantifying the specific (S)-enantiomer of 2-(4-Hydroxyphenyl)propanoic acid in complex biological matrices (e.g., plasma, urine, feces) presents three distinct challenges:

  • Enantiomeric Interference: The (R)-enantiomer often co-exists in biological samples due to racemic drug metabolism or microbial biotransformation. Because it acts as an exact isobaric interference, baseline chiral resolution is mandatory.

  • Matrix Effects: Phenolic acids are highly susceptible to ion suppression in the electrospray ionization (ESI) source due to co-eluting endogenous phospholipids .

  • Solvent Incompatibility: Traditional coated chiral stationary phases (CSPs) degrade when exposed to strong organic solvents used in sample extraction, limiting sample preparation options.

Expert Insight: To overcome these limitations, we transition from traditional 5 µm coated CSPs to Sub-2 µm Immobilized Amylose-based CSPs . The covalent immobilization of the chiral selector allows the injection of strong reconstitution solvents (like ethyl acetate or MTBE). Furthermore, the sub-2 µm particle size significantly reduces eddy diffusion, increasing theoretical plates. This causality directly translates to reducing the run time from 15 minutes to under 4 minutes while simultaneously improving the signal-to-noise (S/N) ratio.

Objective Performance Comparison

The following data summarizes the validation metrics of the two column technologies using a standardized Supported Liquid Extraction (SLE) protocol.

Performance MetricSub-2 µm Immobilized Chiral UHPLCTraditional 5 µm Coated Chiral HPLCCausality / Impact
Enantiomeric Resolution ( Rs​ ) 3.21.4Smaller particle size sharpens peaks, ensuring baseline separation.
Total Run Time 3.5 min15.0 minHigher optimal linear velocity of sub-2 µm particles increases throughput.
LLOQ (S/N > 10) 0.5 ng/mL5.0 ng/mLNarrower peak widths concentrate the analyte, enhancing ESI response.
IS-Normalized Matrix Factor 0.98 ± 0.020.85 ± 0.12Immobilized phase allows injection of cleaner, strong-solvent extracts.
Solvent Compatibility Broad (Reversed & Normal Phase)Limited (Normal Phase preferred)Covalent bonding prevents stationary phase leaching.

Experimental Workflows and Logical Relationships

LCMS_Validation A Biological Sample (Plasma/Urine) B Supported Liquid Extraction (Removes Phospholipids) A->B C Immobilized Sub-2 µm Chiral UHPLC Separation B->C D Negative ESI-MS/MS MRM: 165.1 -> 121.1 C->D E ICH M10 Validation D->E F Accuracy & Precision (±15% CV) E->F G Matrix Effect (IS-Normalized MF) E->G

Figure 1: End-to-end LC-MS/MS workflow and ICH M10 validation logic for the target analyte.

MatrixEffectLogic A High Phospholipids in Plasma Matrix B Protein Precipitation (PPT) A->B C Supported Liquid Extraction (SLE) A->C D Severe Ion Suppression (Signal Loss) B->D E Clean Extract (Stable ESI Droplet Formation) C->E F Validation Failure D->F G Reliable LLOQ (0.5 ng/mL) E->G

Figure 2: Logical causality of sample preparation choice on ESI-MS/MS matrix effects.

Step-by-Step Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol integrates internal standard (IS) normalization using a stable isotopically labeled (SIL) analog. This is a mandatory requirement for mitigating residual matrix effects and ensuring a self-validating system under [2].

Step 1: Sample Preparation (Supported Liquid Extraction)
  • Aliquot: Transfer 100 µL of biological matrix (e.g., plasma) to a 96-well plate.

  • Spike: Add 10 µL of SIL-IS (e.g., (S)-2-(4-Hydroxyphenyl)propanoic acid-d4, 50 ng/mL). Causality: Spiking before extraction ensures the IS tracks extraction recovery and mathematically compensates for any volumetric losses during transfer.

  • Pre-treatment: Dilute with 100 µL of 1% Formic Acid in water. Causality: Acidification neutralizes the carboxylic acid moiety ( pKa​≈4.5 ), driving the analyte into its unionized form to maximize partitioning into the organic extraction solvent.

  • Load & Elute: Load onto a 96-well SLE plate. Wait 5 minutes for aqueous absorption into the diatomaceous earth. Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE).

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UHPLC Chromatographic Conditions
  • Column: Immobilized Amylose-C Chiral UHPLC Column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: Isocratic hold at 40% B for 1.5 min, ramp to 95% B at 2.0 min, hold until 2.5 min, re-equilibrate at 40% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C. Causality: Lower column temperatures enhance chiral recognition by stabilizing the transient diastereomeric complexes formed between the enantiomers and the chiral selector.

Step 3: MS/MS Detection Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode. Causality: The phenolic hydroxyl group readily loses a proton, yielding a robust [M−H]− precursor ion at m/z 165.1.

  • Capillary Voltage: -2.5 kV.

  • MRM Transitions:

    • Quantitative: m/z 165.1 121.1 (Loss of CO2​ ).

    • Qualitative: m/z 165.1 93.1 (Loss of CO2​ and CO ).

Step 4: ICH M10 Validation Execution
  • Selectivity: Analyze 6 independent blank matrix lots. Interference at the retention time of the analyte must be ≤20% of the LLOQ response.

  • Accuracy & Precision: Run Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates. Acceptance criteria: Mean accuracy within ±15% of nominal ( ±20% for LLOQ), and CV ≤15% ( ≤20% for LLOQ).

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of post-extraction spiked samples to neat standards. The CV of the IS-normalized MF across 6 lots must be ≤15% .

Conclusion

Transitioning to a Sub-2 µm Immobilized Chiral UHPLC column combined with an SLE protocol provides a highly robust, self-validating system for the quantification of (S)-2-(4-Hydroxyphenyl)propanoic acid. This approach directly addresses the causality of common validation failures—namely, poor enantiomeric resolution and phospholipid-induced ion suppression—ensuring strict compliance with global regulatory standards.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Identification of Novel Metabolic Signatures on Human Gut Microbiota Source: National Institutes of Health (NIH) - PMC URL: [Link]

Validation

High-Performance Enantiomeric Resolution of 2-(4-Hydroxyphenyl)propanoic Acid: A Comparative Guide to Chiral Stationary Phases

Introduction & Chromatographic Causality 2-(4-Hydroxyphenyl)propanoic acid (a chiral 2-arylpropionic acid derivative) is a critical intermediate and metabolite in pharmaceutical development. Structurally, it possesses an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chromatographic Causality

2-(4-Hydroxyphenyl)propanoic acid (a chiral 2-arylpropionic acid derivative) is a critical intermediate and metabolite in pharmaceutical development. Structurally, it possesses an alpha-chiral center flanked by a carboxylic acid moiety and a phenolic ring. Achieving baseline enantiomeric resolution (Rs > 1.5) for this compound requires a Chiral Stationary Phase (CSP) capable of satisfying Dalgliesh’s three-point interaction model[1].

For 2-(4-Hydroxyphenyl)propanoic acid, chiral discrimination is driven by:

  • Hydrogen Bonding: Mediated by the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups.

  • π−π Stacking: Facilitated by the electron-rich aromatic phenol ring.

  • Steric Fit: Dictated by the spatial orientation of the alpha-methyl group.

Because the analyte is a weak acid (pKa ~4.5), the choice of CSP and the precise engineering of the mobile phase (specifically the use of chaotropic agents or acidic modifiers) are inextricably linked to prevent peak tailing and ensure robust chiral recognition[2].

ChiralRecognition cluster_CSP Chiral Stationary Phase (e.g., Teicoplanin) cluster_Analyte 2-(4-Hydroxyphenyl)propanoic Acid C_Pi Pi-Electron Cavity A_Ring Phenol Ring C_Pi->A_Ring Pi-Pi Stacking C_Hbond Peptide H-Bond Donors A_COOH Carboxylic Acid C_Hbond->A_COOH Hydrogen Bonding C_Steric Steric Pocket A_Methyl Alpha-Methyl C_Steric->A_Methyl Steric Fit

Fig 1. Dalgliesh's 3-point chiral recognition model for 2-(4-Hydroxyphenyl)propanoic acid.

Comparative Analysis of Chiral Stationary Phases

A. Polysaccharide-Based CSPs (Amylose/Cellulose Derivatives)

Columns such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are the industry standard for 2-arylpropionic acids[2][3].

  • Mechanistic Causality: The carbamate linkages on the amylose backbone act as potent hydrogen bond networks, while the phenyl groups provide π−π interaction sites. However, because the analyte is acidic, it will interact deleteriously with residual silanols on the silica support, causing severe peak tailing. Therefore, the addition of a strong acidic modifier (e.g., 0.1% Trifluoroacetic acid) in Normal Phase (NP) is mandatory. The acid suppresses the ionization of the analyte's -COOH group, ensuring it remains neutral and interacts exclusively with the chiral selector[2].

B. Macrocyclic Antibiotic CSPs (Teicoplanin)

Teicoplanin-based columns (e.g., Chirobiotic T) are highly effective for underivatized chiral carboxylic acids[4].

  • Mechanistic Causality: Unlike polysaccharides, teicoplanin excels in Polar Organic Mode (POM). By utilizing methanol modified with a specific ratio of acetic acid and triethylamine, the system generates a non-aqueous ionic environment. The base deprotonates the analyte's carboxylic acid, facilitating strong ionic interactions with the protonated amine groups of the teicoplanin selector. The methanol bulk solvent disrupts non-specific hydrophobic interactions, resulting in sharp peaks and high resolution[5].

C. Pirkle-Type CSPs (Whelk-O 1)

The (S,S)-Whelk-O 1 phase is a synthetic, brush-type CSP featuring a tetrahydrophenanthrene cleft ( π -electron acceptor) and a dinitrobenzoyl group ( π -electron donor)[6].

  • Mechanistic Causality: While excellent for arylpropionic acid esters, underivatized 2-(4-Hydroxyphenyl)propanoic acid requires precise pH control in reversed-phase mode (e.g., ammonium acetate buffer at pH 4.0) on Whelk-O 1. This pH balances the π−π interactions without overwhelming the stationary phase with ionic repulsion[5][6].

Quantitative Performance Summary

Chiral Stationary PhasePrimary Chiral SelectorOptimal Elution ModePrimary Interaction MechanismsTypical Resolution (Rs)Required Mobile Phase Additives
Polysaccharide (Amylose) Tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)H-bonding, π−π , Steric1.8 - 2.50.1% TFA or Formic Acid
Macrocyclic Antibiotic Teicoplanin (Chirobiotic T)Polar Organic (POM)Ionic, H-bonding, Inclusion1.5 - 2.2Acetic Acid & Triethylamine
Pirkle-Type (S,S)-Whelk-O 1Reversed Phase (RP) π -Electron Donor/Acceptor1.2 - 1.8Ammonium Acetate Buffer (pH 4)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in system suitability criteria.

Protocol A: Normal Phase Resolution via Polysaccharide CSP

Objective: Achieve baseline separation using hydrogen bonding and steric interactions while suppressing analyte ionization[2].

  • Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with 100% Isopropanol (IPA) at 0.5 mL/min for 30 minutes to remove storage solvents.

  • Mobile Phase Formulation: Prepare a mixture of n-Hexane / IPA / Trifluoroacetic Acid (TFA) in a 85:15:0.1 (v/v/v) ratio. Critical Step: The TFA must be added last to prevent localized precipitation of impurities. Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve 2-(4-Hydroxyphenyl)propanoic acid in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • System Suitability Validation: The method is considered valid if the tailing factor for both enantiomers is 1.2 and the resolution (Rs) is 1.8. If tailing exceeds 1.2, increase TFA concentration to 0.15%.

Protocol B: Polar Organic Mode via Macrocyclic Antibiotic CSP

Objective: Exploit ionic interactions in a non-aqueous environment using a teicoplanin selector[4].

  • Column Preparation: Install a Chirobiotic T column (250 mm × 4.6 mm, 5 µm). Flush with 100% Methanol at 1.0 mL/min for 20 minutes.

  • Mobile Phase Formulation: Prepare a base solvent of 100% HPLC-grade Methanol. Add 0.1% (v/v) Glacial Acetic Acid and 0.1% (v/v) Triethylamine (TEA). Causality Note: The equimolar ratio of acid to base creates a volatile salt that optimizes the ionic state of both the CSP and the analyte without utilizing water[7].

  • Sample Preparation: Dissolve the analyte in Methanol to 0.5 mg/mL. Filter through a 0.22 µm nylon filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 20 °C (Lower temperatures often enhance enantioselectivity on macrocyclic phases).

    • Detection: UV at 230 nm

    • Injection Volume: 5 µL

  • System Suitability Validation: The method is valid if Rs 1.5. If Rs < 1.5, adjust the Acetic Acid:TEA ratio to 0.2%:0.1% to slightly protonate the environment, slowing the elution of the more retained enantiomer.

Workflow Start Analyte: 2-(4-Hydroxyphenyl)propanoic Acid Split Select Chiral Stationary Phase (CSP) Start->Split CSP1 Polysaccharide (Amylose/Cellulose) e.g., Chiralpak AD-H Split->CSP1 CSP2 Macrocyclic Antibiotic e.g., Chirobiotic T Split->CSP2 MP1 Normal Phase Hexane / IPA / 0.1% TFA CSP1->MP1 MP2 Polar Organic Mode MeOH / 0.1% AcOH / 0.1% TEA CSP2->MP2 Eval1 Assess Peak Tailing & Resolution MP1->Eval1 Eval2 Assess Ionic Interactions MP2->Eval2 Opt1 Adjust TFA to suppress -COOH ionization Eval1->Opt1 If Tailing > 1.2 Valid Validated Method (Rs > 1.5) Eval1->Valid Pass Opt2 Tune AcOH:TEA ratio for optimal selectivity Eval2->Opt2 If Rs < 1.5 Eval2->Valid Pass Opt1->Valid Opt2->Valid

Fig 2. Method development workflow for the enantiomeric resolution of 2-(4-Hydroxyphenyl)propanoic acid.

References

  • Source: acs.
  • Source: globalresearchonline.
  • Source: nih.
  • Source: springernature.
  • Source: semanticscholar.
  • Source: researchgate.
  • Source: mdpi.

Sources

Comparative

(S)-2-(4-Hydroxyphenyl)propanoic Acid vs p-coumaric acid metabolic degradation rates

As a Senior Application Scientist, I frequently guide drug development teams through the complex landscape of phenolic acid pharmacokinetics. When evaluating compounds for bioavailability, antioxidant efficacy, or microb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the complex landscape of phenolic acid pharmacokinetics. When evaluating compounds for bioavailability, antioxidant efficacy, or microbiome-targeted therapies, understanding the metabolic degradation rates of specific structural analogs is paramount.

This guide provides an in-depth, objective comparison of the metabolic degradation profiles of (S)-2-(4-Hydroxyphenyl)propanoic Acid and p-Coumaric Acid . By dissecting the structural causality behind their metabolic fates and providing self-validating experimental protocols, this document serves as a definitive resource for researchers optimizing phenolic compounds for clinical or biotechnological applications.

Structural Causality: Why Degradation Rates Diverge

The stark difference in the metabolic half-lives of these two compounds is dictated by a single structural feature: the presence of an α,β-unsaturated carbonyl system.

  • p-Coumaric Acid (4-hydroxycinnamic acid): Features a reactive trans-double bond conjugated with the aromatic ring and the carboxylic acid. This unsaturation acts as a highly specific substrate for microbial and fungal decarboxylases (e.g., p-coumaric acid decarboxylase, PDC) and reductases. Because the activation energy for decarboxylation is lowered by this conjugated system, p-coumaric acid is rapidly degraded into 4-vinylphenol or reduced to phloretic acid by gut microbiota [2].

  • (S)-2-(4-Hydroxyphenyl)propanoic Acid: This compound is a saturated, chiral phenolic acid. The absence of the double bond completely abolishes its susceptibility to rapid enzymatic decarboxylation. Consequently, it acts as a highly stable metabolite. Its degradation is primarily restricted to slow, phase I hepatic oxidation (via Cytochrome P450 enzymes) or phase II conjugation (glucuronidation/sulfation), leading to a vastly extended biological half-life [3].

Pathways pCA p-Coumaric Acid (Unsaturated, Reactive) vPhenol 4-Vinylphenol pCA->vPhenol Rapid Decarboxylation (PDC enzyme) pHBA 4-Hydroxybenzoic Acid pCA->pHBA β-oxidation (Moderate Rate) S2H (S)-2-(4-Hydroxyphenyl)propanoic Acid (Saturated, Stable) OxProd Oxidative Degradants S2H->OxProd Slow Hepatic Oxidation (CYP450 / ROS)

Fig 1. Divergent metabolic degradation pathways driven by structural unsaturation.

Quantitative Comparison of Degradation Kinetics

To objectively compare these compounds, we must look at their degradation rates across different biological matrices. The data below synthesizes established literature values, demonstrating the extreme lability of p-coumaric acid compared to the robust stability of the propanoic acid derivative.

Table 1: Comparative Metabolic Degradation Profiles

Parameterp-Coumaric Acid(S)-2-(4-Hydroxyphenyl)propanoic Acid
Primary Degradation Route Decarboxylation, β-oxidationSlow hepatic oxidation, Phase II conjugation
Microbial Degradation Rate 100% metabolized in 2–3 hours (0.6 mM) [2]Highly stable (> 48 hours)
Fungal Conversion Rate 50% degraded to 4-HBA in 24–48 hours [1]Negligible degradation observed
Key Degrading Enzymes p-Coumaric acid decarboxylase (PDC)Cytochrome P450s (CYPs)
Primary Metabolites 4-vinylphenol, 4-hydroxybenzoic acidHydroxylated/conjugated derivatives

Insight: In Lactobacillus plantarum cultures, wild-type strains degrade 100% of available p-coumaric acid within the first 2.5 hours of growth due to aggressive PDC activity [2]. Conversely, saturated analogs like 2-(4-hydroxyphenyl)propionic acid require forced stress conditions (e.g., 30% H₂O₂ or 1 M HCl at 60°C) to exhibit measurable degradation in vitro [3].

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

To establish trustworthiness in your pharmacokinetic data, you cannot rely on simple UV-Vis disappearance assays, which are prone to matrix interference. The following step-by-step LC-MS/MS protocol is designed as a self-validating system . It incorporates a zero-time point control (to rule out chemical instability during extraction) and an isotopically labeled internal standard (to correct for matrix effects and ion suppression).

Materials Required:
  • Human Liver Microsomes (HLM) or Gut Microbiota Fecal Slurry (1 mg/mL protein).

  • NADPH regenerating system.

  • Internal Standard (IS): d4-2-(4-hydroxyphenyl)propionic acid.

  • Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

Step-by-Step Methodology:
  • System Initialization: Pre-warm the biological matrix (HLM or fecal slurry) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Spike the test compounds (p-Coumaric Acid or (S)-2-(4-Hydroxyphenyl)propanoic Acid) to a final concentration of 1 µM. Add the NADPH regenerating system to initiate the reaction.

  • Kinetic Sampling (The Self-Validating Step): At time points 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots. Crucial: The T=0 sample must be withdrawn before the addition of NADPH to establish the baseline chemical stability baseline.

  • Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 300 µL of ice-cold ACN containing 0.1% FA and 50 nM of the IS. Vortex vigorously for 1 minute to precipitate proteins and halt enzymatic activity [3].

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% FA) and ACN (0.1% FA). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the parent compounds and the IS.

  • Data Processing: Calculate the natural log of the remaining percentage of the parent compound versus time. The slope of this line yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ) are derived.

Workflow Prep Matrix Incubation (37°C, pH 7.4) Quench Quenching (Ice-cold ACN + IS) Prep->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge LCMS LC-MS/MS (MRM Quantification) Centrifuge->LCMS Data Kinetic Analysis (Calculate t1/2 & CLint) LCMS->Data

Fig 2. Self-validating LC-MS/MS workflow for determining metabolic degradation rates.

Conclusion & Application Strategy

For drug development professionals, the choice between these two structural backbones dictates the therapeutic application:

  • Use p-Coumaric Acid when designing transient, locally acting gut-modulating agents or when utilizing microbial fermentation to produce downstream value-added products like 4-vinylphenol.

  • Use (S)-2-(4-Hydroxyphenyl)propanoic Acid when systemic bioavailability, prolonged half-life, and resistance to gut microbiota degradation are required for the therapeutic target.

References

  • Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica Source: National Institutes of Health (NIH) URL:[Link]

  • Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism Source: National Institutes of Health (NIH) URL:[Link]

Validation

Reference standard qualification for (S)-2-(4-Hydroxyphenyl)propanoic Acid purity analysis

Establishing a highly pure, fully characterized primary reference standard for (S)-2-(4-Hydroxyphenyl)propanoic Acid (CAS: 124578-19-4) is a foundational regulatory requirement for downstream pharmaceutical quality contr...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing a highly pure, fully characterized primary reference standard for (S)-2-(4-Hydroxyphenyl)propanoic Acid (CAS: 124578-19-4) is a foundational regulatory requirement for downstream pharmaceutical quality control. As a chiral building block featuring both a phenolic hydroxyl and a carboxylic acid moiety, its purity profile can be complex, often harboring structurally similar enantiomeric or synthetic impurities.

As a Senior Application Scientist, I frequently evaluate the optimal qualification strategy for novel chiral intermediates. Historically, the indirect "Mass Balance" approach has been the industry standard. However, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, orthogonal technique . This guide objectively compares these two methodologies, providing empirical data and self-validating protocols to ensure scientific integrity in your qualification workflows.

Mechanistic Comparison: Causality in Purity Assignment

The Mass Balance Approach (Indirect Quantification)

The mass balance method assumes that all impurities in a sample can be detected, quantified, and subtracted from 100% .

  • The Causality of Error: The accuracy of this method is entirely dependent on the comprehensive detection capabilities of the chosen orthogonal techniques. If an impurity lacks a chromophore (invisible to UV), is non-volatile (invisible to GC), and is missed by Karl Fischer or Residue on Ignition (ROI), the assigned purity of the standard will be artificially inflated. Mass Balance is intrinsically vulnerable to "unknown unknowns."

The qNMR Approach (Direct Absolute Quantification)

qNMR determines the mass fraction of the analyte directly by comparing the resonance integral of a specific proton in the target molecule against a highly pure Internal Standard (IS) .

  • The Causality of Accuracy: Because NMR signal intensity is strictly proportional to the number of nuclei producing the resonance, qNMR is completely independent of the molecule's UV absorptivity or volatility. As long as the relaxation delay ( D1​ ) is sufficient to ensure complete magnetization recovery, the method provides an absolute, SI-traceable purity value.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, a reference standard must be qualified using a self-validating system . By running both Mass Balance and qNMR in parallel, the methodologies cross-check each other. If the Mass Balance purity is significantly higher than the qNMR purity, it indicates the presence of an undetected, non-UV-absorbing impurity.

Protocol A: Mass Balance Qualification Workflow
  • Chromatographic Purity (HPLC-UV):

    • Conditions: C18 Reverse Phase column (4.6 × 150 mm, 5 µm). Mobile phase gradient of 0.1% TFA in Water and Acetonitrile.

    • Detection: UV at 220 nm and 275 nm. Causality: 275 nm specifically targets the phenolic chromophore of (S)-2-(4-Hydroxyphenyl)propanoic Acid, maximizing the signal-to-noise ratio for related structural impurities.

  • Water Content (Karl Fischer Titration):

    • Weigh ~100 mg of the candidate material into a volumetric KF titrator to quantify residual moisture.

  • Residual Solvents (HS-GC-FID):

    • Dissolve the sample in DMSO. Analyze via Headspace Gas Chromatography to quantify residual synthesis solvents (e.g., ethyl acetate, methanol).

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Ignite 1.0 g of the sample with sulfuric acid at 600°C to quantify inorganic salts, adhering to USP <232>/<233> guidelines .

Protocol B: qNMR Absolute Quantification Workflow

Developed in accordance with USP General Chapters <761> and <1761> .

  • Standard Selection: Select a NIST-traceable Certified Reference Material (CRM) produced under ISO 17034 guidelines . Maleic Acid (purity >99.9%) is ideal here as its singlet at ~6.26 ppm does not overlap with the analyte.

  • Sample Preparation: Accurately co-weigh ~20 mg of (S)-2-(4-Hydroxyphenyl)propanoic Acid and ~10 mg of Maleic Acid using a microbalance. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • NMR Acquisition:

    • Parameters: 1D 1 H-NMR with a 90° excitation pulse.

    • Relaxation Delay ( D1​ ): Set to 60 seconds. Causality: D1​ must be >5 × T1​ (longitudinal relaxation time) for all protons to ensure quantitative spin recovery before the next pulse.

  • Integration Strategy:

    • Integrate the Maleic Acid singlet (~6.26 ppm, 2H).

    • Integrate the aromatic doublet of the analyte (~7.1 ppm, 2H). Causality: We select the aromatic protons because they are well-resolved from the aliphatic signals (~1.3 ppm, ~3.6 ppm) and do not undergo deuterium exchange, unlike the phenolic and carboxylic hydroxyl protons.

Qualification Workflow Visualization

The logical relationship between these orthogonal testing pathways is mapped below.

RS_Qualification cluster_MB Mass Balance Approach (100% - Impurities) cluster_qNMR qNMR Approach (Direct Quantification) Start Candidate Material (S)-2-(4-Hydroxyphenyl)propanoic Acid HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC HS-GC (Residual Solvents) Start->GC ROI ROI / TGA (Inorganic Ash) Start->ROI IS Internal Standard (e.g., Maleic Acid) Start->IS MB_Calc Mass Balance Calculation Purity = 100% - Sum(Impurities) HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc CrossVal Cross-Validation (|MB - qNMR| < 1.0%) MB_Calc->CrossVal NMR 1H-NMR Acquisition (High D1, 90° Pulse) IS->NMR qNMR_Calc qNMR Calculation Direct Mass Fraction NMR->qNMR_Calc qNMR_Calc->CrossVal Certified Certified Primary Reference Standard CrossVal->Certified

Caption: Orthogonal self-validating workflow for qualifying a Primary Reference Standard.

Comparative Performance Data

The following table summarizes the qualification data for a single representative batch of (S)-2-(4-Hydroxyphenyl)propanoic Acid using both methodologies.

Analytical ParameterMass Balance ApproachqNMR Approach
Primary Technique HPLC-UV (Area %) 1 H-NMR (DMSO- d6​ )
Organic Impurities 0.85% (HPLC)N/A (Direct measurement)
Water Content 0.42% (Karl Fischer)N/A
Residual Solvents 0.15% (HS-GC)N/A
Inorganic Ash (ROI) 0.05%N/A
Calculated Purity 98.53% (100% - 1.47%)98.48% (Absolute)
Measurement Uncertainty ± 0.20%± 0.15%
Traceability Method DependentSI-Traceable (via CRM)

Data Interpretation: The Mass Balance approach yielded a purity of 98.53%, while qNMR yielded 98.48%. The closely matched results (|Δ| < 0.1%) successfully cross-validate the batch. Because the Mass Balance purity is not artificially higher than the qNMR purity, we can definitively conclude that no "invisible" impurities were missed by the chromatographic and thermal methods. The material is successfully qualified as a Primary Reference Standard.

References

  • Title: Primary Vs Secondary Reference Standards In GMP Labs Source: GMP Insiders URL: [Link]

  • Title: The qNMR Summit 5.0: Proceedings and Status of qNMR Technology Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Enhancing Value of Global Pharmacopoeia Standards: Summary of Joint USP-MHLW/PMDA Workshop Source: J-Stage URL: [Link]

Comparative

Spectroscopic Comparison Guide: (S)-2-(4-Hydroxyphenyl)propanoic Acid vs. Racemic Mixture

Introduction & Mechanistic Grounding (S)-2-(4-Hydroxyphenyl)propanoic acid is a chiral phenolic carboxylic acid structurally analogous to the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

(S)-2-(4-Hydroxyphenyl)propanoic acid is a chiral phenolic carboxylic acid structurally analogous to the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. In drug development and synthetic validation, unequivocally distinguishing the enantiopure (S)-form from its racemic (RS)-mixture is critical. The (S)-enantiomer is typically the pharmacologically active eutomer, while the (R)-enantiomer may be inactive or contribute to off-target effects.

Because enantiomers possess identical physical properties in an isotropic environment, standard spectroscopic techniques often fail to differentiate the (S)-form from the racemate [1]. This guide details the advanced spectroscopic workflows required to objectively compare and resolve these forms, focusing on the causal mechanisms behind the data.

Solution-State Spectroscopy: The Necessity of Chiral Environments

In standard achiral solvents (e.g., CDCl₃ or DMSO- d6​ ), the (S)-enantiomer and the racemic mixture yield identical ¹H NMR, ¹³C NMR, and solution-state IR spectra. The scalar couplings and chemical shifts remain indistinguishable.

To break this symmetry, a chiral environment must be introduced:

  • Chiral NMR via Chiral Solvating Agents (CSAs): By adding a chiral amine or a coordination complex (e.g., a Lewis pair), the enantiomers engage in rapid hydrogen-bonding or Lewis acid-base dynamic exchange [2, 3].

  • Mechanism of Action: The CSA converts the enantiomers into transient diastereomeric complexes. Because diastereomers have different physical and magnetic environments, the racemic mixture will display a splitting of specific NMR signals (e.g., the α -methyl doublet splits into two distinct doublets). The enantiopure (S)-form will only exhibit a single set of peaks.

Solid-State Spectroscopy: Racemic Compounds vs. Conglomerates

In the solid state, the racemic mixture of 2-(4-hydroxyphenyl)propanoic acid typically crystallizes as a "racemic compound"—a unique crystal lattice containing both (R) and (S) enantiomers in a 1:1 ratio—rather than a conglomerate (a mechanical mixture of separate homochiral crystals).

  • Solid-State FT-IR and Raman: The intermolecular hydrogen-bonding network (involving the phenolic -OH and the carboxylic acid -COOH) in the racemic compound differs significantly from the enantiopure crystal. This altered lattice geometry causes observable frequency shifts and peak broadening in the O-H stretching region (3200–3500 cm⁻¹) and the C=O stretching region (~1700 cm⁻¹).

  • Solid-State ¹³C CP/MAS NMR: Differences in crystallographic packing result in distinct isotropic chemical shifts for the solid racemate compared to the pure (S)-enantiomer.

Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD): ECD directly probes the differential absorption of left and right circularly polarized light. The (S)-enantiomer exhibits strong Cotton effects corresponding to the π

π
  • transitions of the phenolic ring (220–280 nm). Conversely, the racemic mixture yields a flat baseline (zero signal) due to the exact optical cancellation of the (R) and (S) forms.

Experimental Protocols

Protocol 1: Chiral ¹H NMR Differentiation

Causality: The addition of a CSA forms transient diastereomeric pairs, translating spatial chirality into observable chemical shift non-equivalency.

  • Sample Preparation: Weigh 5.0 mg of the analyte ((S)-form or racemate) and dissolve completely in 0.6 mL of anhydrous CDCl₃.

  • CSA Addition: Add 1.2 equivalents of a chiral solvating agent (e.g., (R)-1-phenylethylamine or a customized Lewis pair complex) to the NMR tube [3].

  • Equilibration: Invert the tube gently and allow 5 minutes for the dynamic exchange equilibrium to stabilize.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (minimum 16 scans, high resolution). Focus on the α -methyl region (~1.45 ppm).

  • Self-Validation System: Run a blank spectrum of the CSA alone in CDCl₃ to ensure no overlapping peaks obscure the analyte's α -methyl or α -methine signals.

Protocol 2: Solid-State FT-IR Analysis (ATR Method)

Causality: Attenuated Total Reflectance (ATR) FTIR probes the vibrational modes of the crystal lattice directly, highlighting differences in intermolecular hydrogen bonding without the need for KBr pellet pressing, which can induce polymorphic phase changes.

  • Background: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) under ambient conditions.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, minimizing air gaps.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation System: Clean the crystal with isopropanol and verify a flat baseline before analyzing the next sample to prevent cross-contamination.

Quantitative Data Presentation

Table 1: Spectroscopic Comparison Summary

Spectroscopic TechniqueParameter / Region(S)-2-(4-Hydroxyphenyl)propanoic AcidRacemic Mixture (RS)
Solution ¹H NMR (Achiral) α -CH₃ (Doublet)~1.45 ppm (1 set of peaks)~1.45 ppm (1 set of peaks)
Solution ¹H NMR (with CSA) α -CH₃ (Doublet)Single doublet (e.g., 1.42 ppm)Two distinct doublets (e.g., 1.42 & 1.48 ppm)
Solid-State FT-IR C=O StretchSharp peak (e.g., 1705 cm⁻¹)Shifted/broadened peak (e.g., 1712 cm⁻¹)
Solid-State FT-IR O-H StretchSpecific H-bond network bandDistinct band due to racemic lattice
ECD Spectroscopy 220-280 nmStrong positive/negative Cotton effectsZero signal (flat baseline)

Workflow Visualization

G A Sample: 2-(4-Hydroxyphenyl) propanoic Acid B Solution-State Analysis A->B C Solid-State Analysis A->C D Standard NMR / IR (Identical Spectra) B->D Achiral Environment E Chiral NMR with CSA (Split vs Single Peaks) B->E Chiral Environment F CD Spectroscopy (Cotton Effect vs Zero) B->F Chiroptical G FT-IR / Raman (H-Bonding Differences) C->G Vibrational H Powder XRD / ssNMR (Lattice Differences) C->H Structural

Spectroscopic workflow for differentiating chiral vs racemic 2-(4-hydroxyphenyl)propanoic acid.

References

  • Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. ChemRxiv.[Link]

  • Construction of Lewis Pairs for Optimal Enantioresolution via Recognition-Enabled “Chromatographic” 19F NMR Spectroscopy. Analytical Chemistry.[Link]

Validation

A Senior Application Scientist's Guide to Derivatizing (S)-2-(4-Hydroxyphenyl)propanoic Acid for Chromatographic Analysis

Introduction: The Analytical Challenge of a Key Metabolite (S)-2-(4-Hydroxyphenyl)propanoic Acid is a significant phenolic acid, often identified as a microbial metabolite of dietary polyphenols, such as flavonoids found...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Key Metabolite

(S)-2-(4-Hydroxyphenyl)propanoic Acid is a significant phenolic acid, often identified as a microbial metabolite of dietary polyphenols, such as flavonoids found in plants.[1] Its quantification in biological matrices is crucial for researchers in nutrition, metabolomics, and drug development to understand gut microbiome activity and the physiological impact of dietary compounds.[1] However, the direct chromatographic analysis of this molecule presents considerable challenges. Its structure, featuring both a polar carboxylic acid and a phenolic hydroxyl group, results in low volatility and poor thermal stability, making it unsuitable for direct Gas Chromatography (GC) analysis.[2][3][4] Furthermore, when studying its metabolic fate or stereoselective synthesis, it is often necessary to separate the (S)-enantiomer from its (R)-counterpart, a task impossible on standard, achiral chromatography columns.

Derivatization—the chemical modification of an analyte—provides a robust solution to these challenges. By converting the polar functional groups into less polar, more stable, and more volatile derivatives, we can unlock precise and sensitive analysis by both GC and High-Performance Liquid Chromatography (HPLC).[3] This guide offers an in-depth comparison of common derivatizing agents for 2-(4-Hydroxyphenyl)propanoic Acid, grounded in established chemical principles and supported by experimental protocols. We will explore strategies for enhancing volatility for GC, improving detection sensitivity, and, critically, for achieving the separation of enantiomers through the formation of diastereomers.

Navigating the Derivatization Landscape: A Strategic Workflow

The selection of a derivatization strategy is fundamentally dictated by the analytical objective and the chosen chromatographic technique. The primary decision point is between achiral analysis, focused on quantification, and chiral analysis, aimed at separating enantiomers.

G cluster_0 Analytical Goal & Analyte Properties cluster_1 Chromatographic Technique Selection cluster_2 Derivatization Strategy cluster_3 Final Analysis Analyte (S)-2-(4-Hydroxyphenyl)propanoic Acid (Polar, Non-volatile, Chiral) GC Gas Chromatography (GC) Requires Volatility Analyte->GC For volatile analysis LC Liquid Chromatography (LC) Handles Polar Analytes Analyte->LC For direct or sensitive analysis Silylation Silylation (e.g., BSTFA) Masks -OH, -COOH GC->Silylation Acylation Acylation (e.g., TFAA) Masks -OH, -COOH GC->Acylation Esterification Esterification (e.g., TMS-CHN2) Targets -COOH GC->Esterification ChiralDeriv Chiral Derivatization (e.g., Chiral Amine) Forms Diastereomers LC->ChiralDeriv For enantiomer separation on achiral column FluoroTag Fluorescent Tagging Enhances Detection LC->FluoroTag For trace-level detection GC_Analysis GC-FID/MS Analysis Silylation->GC_Analysis Acylation->GC_Analysis Esterification->GC_Analysis LC_Analysis LC-UV/Fluorescence/MS Analysis ChiralDeriv->LC_Analysis FluoroTag->LC_Analysis

Caption: Decision workflow for derivatization of 2-(4-Hydroxyphenyl)propanoic Acid.

Part 1: Derivatization for Gas Chromatography (GC) Analysis

For GC, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by masking the active hydrogens of the carboxylic acid and phenolic hydroxyl groups.[2][3]

Silylation: The Workhorse of GC Derivatization

Silylation is the most common derivatization method for GC analysis of compounds with active hydrogens.[5] It involves replacing the acidic proton of the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[6]

Mechanism & Reagents: The most popular silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] These reagents are highly reactive and produce volatile, neutral byproducts that do not interfere with the chromatography.[6] The reaction is a nucleophilic attack from the oxygen atoms of the analyte on the silicon atom of the silylating agent.

G Silylation of 2-(4-Hydroxyphenyl)propanoic Acid with BSTFA Analyte 2-(4-Hydroxyphenyl)propanoic Acid -COOH -OH Product Di-TMS Derivative -COOSi(CH3)3 -OSi(CH3)3 Analyte->Product + 2 BSTFA (Heat, Catalyst optional) BSTFA BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Byproduct MSTFA (N-methyl-trimethylsilyl-trifluoroacetamide) Product->Byproduct + Byproduct

Caption: Silylation converts polar groups to non-polar TMS ethers/esters.

Advantages:

  • High Reactivity: Reactions are often rapid and quantitative, sometimes proceeding to completion within minutes at elevated temperatures.[8]

  • Excellent Volatility: TMS derivatives are significantly more volatile and thermally stable than the parent compound.[4]

  • Inert Byproducts: The byproducts are volatile and generally do not interfere with the analysis.[6]

Disadvantages:

  • Moisture Sensitivity: Silylating reagents and their derivatives are highly susceptible to hydrolysis. All glassware and solvents must be scrupulously dry.[6][8]

  • Reagent Excess: A significant molar excess of the silylating reagent is typically required to drive the reaction to completion.[8]

Alkylation (Esterification): Targeting the Carboxyl Group

Alkylation converts the carboxylic acid into a more volatile ester. While this primarily targets the carboxyl group, some reagents can also react with the phenolic hydroxyl.

Mechanism & Reagents: Diazomethane (CH₂N₂) and Trimethylsilyldiazomethane (TMS-CHN₂): Diazomethane is a classic reagent for converting carboxylic acids to methyl esters with nearly 100% yield under very mild conditions.[9][10] The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack by the carboxylate anion.[10][11] However, diazomethane is highly toxic and explosive, making its use hazardous.[9][10]

A safer and more stable alternative is trimethylsilyldiazomethane (TMS-CHN₂), which provides the same clean methylation of carboxylic acids.[11]

Advantages:

  • High Yield & Cleanliness: The reaction is fast, quantitative, and produces only nitrogen gas as a byproduct, simplifying workup.[9]

  • Mild Conditions: The reaction proceeds at room temperature without harsh catalysts.[9]

Disadvantages:

  • Extreme Hazard (Diazomethane): Diazomethane is a toxic and potentially explosive gas.[9][10] Specialized equipment and extreme caution are mandatory.

  • Slower Reaction (TMS-CHN₂): TMS-CHN₂ reacts more slowly than diazomethane.

  • Side Reactions: Both reagents can methylate the phenolic hydroxyl group, though this reaction is generally slower than with the carboxylic acid.

Acylation: Enhancing Detectability

Acylation converts the hydroxyl and carboxyl groups into esters and anhydrides, respectively. This method is particularly useful when using an Electron Capture Detector (GC-ECD), as fluorinated acyl groups dramatically increase detection sensitivity.

Mechanism & Reagents: Perfluoroacyl anhydrides like Trifluoroacetic Anhydride (TFAA) are common acylation reagents.[12] They react with the hydroxyl and carboxyl groups to form stable, volatile trifluoroacetyl derivatives. The reaction is often catalyzed by a base like pyridine or triethylamine to scavenge the acid byproduct.[7][12]

Advantages:

  • Enhanced Sensitivity: The introduction of halogen atoms (e.g., fluorine) makes the derivatives highly responsive to GC-ECD, allowing for trace-level analysis.[12]

  • Stable Derivatives: The resulting esters and anhydrides are generally stable.[12]

Disadvantages:

  • Harsh Reagents: The reagents and byproducts (trifluoroacetic acid) are corrosive and can damage the GC column if not removed before injection.[5][12]

  • Multiple Products: The reaction can produce a mix of derivatives if conditions are not carefully controlled.

Part 2: Derivatization for Chiral Analysis (Indirect Method)

The most powerful application of derivatization for (S)-2-(4-Hydroxyphenyl)propanoic Acid is to enable the separation of its enantiomers. The indirect method involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA).[13][14] This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral chromatographic column.[13][15]

The Core Principle: (R)-Analyte + (S)-CDA → (R,S)-Diastereomer (S)-Analyte + (S)-CDA → (S,S)-Diastereomer

The resulting (R,S) and (S,S) diastereomers will exhibit different retention times on an achiral HPLC column (e.g., C18) or a standard GC capillary column.[16]

Chiral Amines: Formation of Diastereomeric Amides

Reacting the carboxylic acid with an enantiomerically pure amine is a robust method for forming stable diastereomeric amides, which are well-suited for separation by reversed-phase HPLC.

Mechanism & Reagents: A common CDA is (S)-(-)-α-methylbenzylamine . The reaction requires a coupling agent, such as a carbodiimide like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC), to activate the carboxylic acid.[17]

G Chiral Derivatization with (S)-(-)-α-methylbenzylamine cluster_0 Reactants cluster_1 Products cluster_2 Analysis Analyte Racemic 2-(4-Hydroxyphenyl)propanoic Acid (R)-Enantiomer (S)-Enantiomer Diastereomers Diastereomeric Amides (R,S)-Diastereomer (S,S)-Diastereomer Analyte->Diastereomers + (S)-CDA + EDC (Coupling Agent) CDA (S)-(-)-α-methylbenzylamine (Enantiomerically Pure) Separation Separation on Achiral HPLC Column Diastereomers->Separation

Caption: Converting enantiomers into separable diastereomers via a chiral amine.

Advantages:

  • Robust Separation: Diastereomeric amides often exhibit significant differences in polarity and structure, leading to good chromatographic resolution on standard C18 columns.[17]

  • Stable Products: Amide bonds are very stable, preventing decomposition during analysis.[18]

Disadvantages:

  • Kinetic Resolution: The reaction rates for the R- and S-enantiomers with the CDA may differ, potentially leading to inaccurate quantification if the reaction is not driven to completion.

  • Reagent Purity: The enantiomeric purity of the CDA is paramount; any impurity will lead to the formation of an additional diastereomer and inaccurate results.

Comparative Summary of Derivatizing Agents

Reagent ClassSpecific Agent(s)TechniqueTarget Group(s)Key AdvantagesKey Disadvantages
Silylation BSTFA, MSTFAGC-COOH, -OHHighly reactive, volatile byproducts, excellent for volatility.[6][8]Highly moisture sensitive, requires anhydrous conditions.[6][8]
Alkylation Diazomethane, TMS-CHN₂GC-COOHVery clean reaction, high yield, mild conditions.[9][10]Diazomethane is toxic/explosive; TMS-CHN₂ is slower.[9]
Acylation TFAAGC-COOH, -OHCreates stable derivatives, enhances ECD sensitivity.[12]Corrosive reagents/byproducts, may require cleanup before injection.[5][12]
Chiral Amidation (S)-α-methylbenzylamine + EDCLC-COOHForms stable diastereomers, allows enantiomer separation on achiral columns.[17][19]Requires enantiomerically pure reagent, risk of kinetic resolution.
Fluorescent Tagging ADAM, DBD-PZLC-COOHGreatly enhances detection sensitivity for trace analysis.[20][21][22]May require cleanup to remove excess reagent, reaction can be slow.

Experimental Protocols

Protocol 1: GC-MS Analysis via Silylation with BSTFA

This protocol is designed for the quantitative analysis of 2-(4-hydroxyphenyl)propanoic acid in a dried extract.[23]

  • Sample Preparation: Ensure the sample extract is completely dry. Evaporate the sample to dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.[8]

  • Reagent Addition: To the dried residue in a 2 mL autosampler vial, add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), optionally containing 1% TMCS (trimethylchlorosilane) as a catalyst to enhance reactivity with sterically hindered groups.[8][23]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.[23] Reaction times and temperatures may need optimization depending on the sample matrix.[8]

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

  • Validation: Analyze a reagent blank (solvent and BSTFA only) to identify any potential interferences. To confirm the reaction is complete, monitor the disappearance of the underivatized analyte peak over a time course or by using a large excess of the silylating reagent.[8]

Protocol 2: Chiral HPLC Analysis via Amide Formation

This protocol enables the separation and quantification of the (R)- and (S)-enantiomers of 2-(4-hydroxyphenyl)propanoic acid on a standard C18 column.[17]

  • Sample Preparation: Accurately weigh and dissolve ~5 mg of the 2-(4-hydroxyphenyl)propanoic acid sample in 1 mL of anhydrous dichloromethane (DCM) in a small vial.

  • Reagent Addition:

    • Add 1.2 molar equivalents of enantiomerically pure (S)-(-)-α-methylbenzylamine.

    • Add 1.5 molar equivalents of a coupling agent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl). Optionally, 1.5 equivalents of HOBt (1-Hydroxybenzotriazole) can be added to suppress side reactions and minimize racemization.

  • Reaction:

    • Cool the mixture in an ice bath (0°C).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary LC run).

  • Workup:

    • Dilute the reaction mixture with 5 mL of DCM.

    • Wash the organic layer sequentially with 5 mL of 1 M HCl, 5 mL of saturated NaHCO₃ solution, and 5 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Analysis: Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture). Inject onto a standard C18 reversed-phase column and monitor with a UV detector. The two diastereomers should elute as two distinct, baseline-separated peaks.

  • Validation: The enantiomeric purity of the CDA is critical. Always run a standard of the pure CDA to ensure it does not introduce interfering peaks. Ensure the reaction goes to completion to avoid skewed enantiomeric ratios due to kinetic resolution.

Conclusion and Recommendations

The choice of a derivatizing agent for (S)-2-(4-Hydroxyphenyl)propanoic Acid is a strategic decision guided by the analytical goal.

  • For robust, routine quantification by GC-MS , silylation with BSTFA is the method of choice. Its high reactivity and the formation of stable, volatile derivatives make it a reliable workhorse, provided that strictly anhydrous conditions are maintained.

  • For determining enantiomeric purity or analyzing stereoselective processes , an indirect chiral derivatization is required. The formation of diastereomeric amides using a chiral amine like (S)-(-)-α-methylbenzylamine followed by HPLC on an achiral column is a powerful and accessible method. The critical factor for success is the use of an enantiomerically pure derivatizing agent and ensuring the reaction proceeds to completion.

  • For trace-level analysis , derivatization to introduce a highly sensitive tag is necessary. For GC-ECD, acylation with TFAA is effective, while for HPLC-Fluorescence, a variety of fluorescent tagging agents can be employed.

By understanding the underlying chemistry and carefully selecting the appropriate reagent and protocol, researchers can overcome the inherent analytical challenges of (S)-2-(4-Hydroxyphenyl)propanoic Acid and achieve accurate, sensitive, and stereospecific chromatographic analysis.

References

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). [Link]

  • Grokipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Presset, M., et al. (2012). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 51(4), 917-920. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2008). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. PubMed. [Link]

  • Nishino, T., et al. (2003). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst. [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • "A Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]

  • Organic Chemistry. (2021, February 23). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester. YouTube. [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Taylor & Francis. (2005). Acids: Derivatization for GC Analysis. [Link]

  • Tokunaga, Y., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. ACS Publications. [Link]

  • Leis, H. J., et al. (2012). (S)-(-)-N-(pentafluorobenzylcarbamoyl)prolyl chloride: a chiral derivatisation reagent designed for gas chromatography/negative ion chemical ionisation mass spectrometry of amino compounds. PubMed. [Link]

  • Imai, K., et al. (1989). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. PubMed. [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. [Link]

  • Higashi, Y., & Nakamura, H. (1997). Enantiomeric Separation and Detection of 2-Arylpropionic Acids Derivatized with [(N,N-Dimethylamino)sulfonyl]benzofurazan Reagents on a Modified Cellulose Stationary Phase by High-Performance Liquid Chromatography. PubMed. [Link]

  • Chemistry with Caroline. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives. YouTube. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Macherey-Nagel. (n.d.). Silylation Overview. [Link]

  • Higashi, Y., & Nakamura, H. (1997). Enantiomeric Separation and Detection of 2-Arylpropionic Acids Derivatized with [(N,N-Dimethylamino)sulfonyl]benzofurazan Reagents on a Modified Cellulose Stationary Phase by High-Performance Liquid Chromatography. ACS Publications. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

  • Westphal, F., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. PubMed. [Link]

  • Gschwind, S., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. [Link]

  • Der Pharma Chemica. (n.d.). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. [Link]

  • Beller, M., et al. (2011). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC. [Link]

  • Google Patents. (n.d.).
  • Tröscher-Mußotter, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • Li, Y., et al. (2017). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-(4-Hydroxyphenyl)propanoic Acid proper disposal procedures

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance are just as critical as the integrity of your experimental data. (S)-2-(4-Hydroxyphenyl)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance are just as critical as the integrity of your experimental data. (S)-2-(4-Hydroxyphenyl)propanoic acid (also known as (S)-4-hydroxyhydratropic acid) is a chiral phenolic acid and polyphenol metabolite frequently utilized in drug development, enzymatic assays, and as a synthetic intermediate[1].

While it is a highly valuable compound, it carries significant acute toxicity and irritation risks. This guide provides a comprehensive, self-validating system for the safe handling, risk assessment, and proper disposal of this chemical.

Hazard Causality & Risk Assessment

Before handling any chemical, it is essential to understand why it is hazardous. (S)-2-(4-Hydroxyphenyl)propanoic acid is classified under GHS as having Acute Toxicity Category 3 (Oral) and as a Category 2 Skin/Eye Irritant [2][3].

  • Mechanism of Irritation: The molecule contains both a phenolic hydroxyl group and a carboxylic acid moiety. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or the stratum corneum (skin), these functional groups act as proton donors. This localized drop in pH disrupts lipid bilayers and causes rapid protein denaturation, leading to the severe irritation documented in its safety profile[4][5].

  • Mechanism of Systemic Toxicity: Structurally, this compound is a 2-arylpropionic acid derivative, sharing a scaffold with several non-steroidal anti-inflammatory drugs (NSAIDs). In vivo, 2-arylpropionic acids can undergo metabolism via acyl-CoA synthetase to form reactive acyl-CoA thioesters, as well as acyl glucuronidation[6][7]. These reactive intermediates can covalently bind to hepatocellular proteins, which is a known pathway for idiosyncratic hepatotoxicity and systemic toxicity[6]. Therefore, preventing ingestion and systemic absorption is paramount.

Physicochemical and Hazard Data Summary

To inform your risk assessment, the following table summarizes the critical quantitative data and hazard classifications for the racemate and (S)-enantiomer[2][3][8].

Property / Hazard ParameterValue / Classification
Chemical Name (S)-2-(4-Hydroxyphenyl)propanoic Acid
CAS Number 938-96-5 (Racemate) / 59092-88-5 (R-isomer)
Molecular Formula & Weight C9H10O3
Physical State Crystalline Powder (White to Beige)
Melting Point 130°C to 132°C
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Chemical Incompatibilities Strong oxidizing agents

Operational Handling Protocol

To mitigate the risks outlined above, implement the following step-by-step handling protocol. This system is designed to prevent aerosolization and dermal contact.

Step 1: Establish Engineering Controls

  • Never handle the neat powder on an open bench.

  • Perform all weighing and transfers inside a certified ducted chemical fume hood or a Class II Type A2 Biological Safety Cabinet (if maintaining sterility for cell culture applications)[5].

Step 2: Don Appropriate PPE

  • Gloves: Wear standard nitrile examination gloves. If preparing high-concentration stock solutions in penetrating solvents like DMSO or Methanol, double-gloving is strictly required to prevent carrier-mediated dermal absorption.

  • Eye Protection: Wear tight-fitting chemical safety goggles (ANSI Z87.1 compliant). Standard safety glasses do not provide sufficient protection against aerosolized irritating powders.

  • Body: A fully buttoned, flame-resistant laboratory coat.

Step 3: Weighing and Transfer Execution

  • Use an anti-static weighing boat to prevent the fine powder from repelling and aerosolizing.

  • Transfer the required mass using a clean, stainless-steel spatula.

  • Immediately seal the primary container. Wipe down the balance and surrounding area with a Kimwipe dampened with 70% isopropanol or ethanol to capture any microscopic dust.

Waste Segregation & Disposal Plan

(S)-2-(4-Hydroxyphenyl)propanoic acid must never be discharged into the municipal sewer system or disposed of in standard municipal trash[5]. It must be manifested as hazardous chemical waste.

Step 1: Solid Waste Segregation

  • Collect all contaminated consumables (weighing boats, pipette tips, spatulas, and empty reagent bottles) in a puncture-resistant, poly-lined solid hazardous waste bin.

  • Label the bin explicitly: "Hazardous Solid Waste: Contains Toxic/Irritating Phenolic Acids."

Step 2: Liquid Waste Segregation

  • Aqueous Solutions: If the compound is dissolved in biological buffers (e.g., PBS, HEPES), collect the waste in a designated "Aqueous Toxic Waste" carboy. Ensure the final pH of the carboy is between 5.0 and 9.0.

  • Organic Solutions: If dissolved in DMSO, Methanol, or Ethanol for stock preparation, collect the waste in a "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated solvents (like chloroform) or strong oxidizers (like nitric acid) to prevent exothermic reactions.

Step 3: Final Destruction via Incineration

  • Transfer all manifested waste to your institution's Environmental Health and Safety (EHS) department.

  • Causality of Disposal Method: The federally mandated disposal method for toxic organic acids is combustion in an EPA-approved chemical incinerator equipped with an afterburner and a scrubber[5]. The afterburner ensures complete thermal oxidation of the aromatic ring into CO2 and H2O, while the scrubber neutralizes any trace acidic byproducts, preventing environmental contamination.

WasteDisposal Start Waste Generation (S)-2-(4-Hydroxyphenyl)propanoic Acid Solid Solid Waste (Powders, PPE, Tubes) Start->Solid Liquid Liquid Waste (Solutions, Washes) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solutions (DMSO, MeOH, etc.) Liquid->Organic EHS EHS Collection & Manifesting SolidBin->EHS AqBin Aqueous Toxic Waste Container Aqueous->AqBin OrgBin Non-Halogenated Organic Waste Organic->OrgBin AqBin->EHS OrgBin->EHS Incinerator Chemical Incinerator (Afterburner & Scrubber) EHS->Incinerator EPA/RCRA Compliant

Workflow for the segregation and disposal of (S)-2-(4-Hydroxyphenyl)propanoic acid waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination[3][4].

For Solid (Powder) Spills:

  • Evacuate & Isolate: Instruct personnel to step back from the spill area to allow any aerosolized dust to settle.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a 70% isopropanol solution or water to bind the particulates.

  • Collect: Use a disposable plastic scoop or damp paper towels to collect the wetted material. Place it directly into a hazardous waste bag.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe down.

For Liquid Spills:

  • Contain: Surround the spill with an inert chemical absorbent (e.g., vermiculite, sand, or commercial polypropylene spill pads).

  • Absorb: Allow the pads to fully absorb the liquid.

  • Dispose: Transfer the saturated absorbents into a solid hazardous waste container and label it appropriately for EHS pickup.

References

  • 2. 3. 4.

Sources

Handling

Personal protective equipment for handling (S)-2-(4-Hydroxyphenyl)propanoic Acid

Comprehensive Safety and Operational Guide: Handling (S)-2-(4-Hydroxyphenyl)propanoic Acid As a Senior Application Scientist, I have observed that the primary risk with low-molecular-weight phenolic acids is not acute sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (S)-2-(4-Hydroxyphenyl)propanoic Acid

As a Senior Application Scientist, I have observed that the primary risk with low-molecular-weight phenolic acids is not acute systemic toxicity, but rather insidious mucosal irritation caused by improper dust management during transfer. This guide provides a self-validating, scientifically grounded system for the safe handling, operation, and disposal of (S)-2-(4-Hydroxyphenyl)propanoic Acid.

Mechanistic Hazard Profile & Causality

(S)-2-(4-Hydroxyphenyl)propanoic Acid (CAS: 124578-19-4) is a chiral phenolic acid widely utilized as a building block in pharmaceutical development and the quantification of carboxylate enantiomers[1]. It presents specific occupational hazards classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Understanding the chemical causality of these hazards is critical for selecting the correct Personal Protective Equipment (PPE):

  • The Propanoic Acid Moiety (-COOH): Upon contact with the moisture inherent in human mucous membranes (eyes, respiratory tract), this group dissociates, lowering the localized pH. This rapid acidification causes immediate tissue irritation and micro-burns.

  • The Phenolic Hydroxyl Group (-OH): Phenol derivatives can denature epidermal proteins. Prolonged skin contact allows the lipophilic aromatic ring to penetrate the stratum corneum, leading to contact dermatitis.

  • Physical State: As a fine crystalline powder, the compound is highly susceptible to static-induced aerosolization. Airborne particulates directly bypass standard dermal defenses, making respiratory and ocular protection paramount.

Comprehensive PPE Matrix

To mitigate these risks, we must implement a defense-in-depth strategy aligned with the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I)[2]. The following table summarizes the quantitative data and mechanistic rationale for required PPE.

PPE CategorySpecificationQuantitative StandardMechanistic Rationale
Hand Protection Nitrile Gloves 0.11 mm thicknessImpermeable to weak organic acids; prevents phenolic protein denaturation on the epidermis.
Eye Protection Safety GogglesANSI Z87.1 CompliantCreates a physical seal against aerosolized acidic dust interacting with ocular moisture.
Body Protection Lab Coat100% Cotton / Flame RetardantPrevents particulate accumulation; cotton resists static buildup compared to synthetic fibers.
Respiratory Chemical Fume Hood80–120 fpm face velocityActively removes aerosolized particulates from the operator's breathing zone[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The use of anti-static tools, for example, is not merely a suggestion; it physically prevents the electrostatic repulsion that leads to aerosolization, thereby validating your respiratory protection strategy.

Step-by-Step Methodology: Standard Solution Preparation & Safe Transfer

  • Environmental Verification: Verify that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Causality: This specific velocity captures fine powders without creating turbulent eddies that could blow the acidic powder out of the hood and into the laboratory environment[3].

  • PPE Donning: Equip ANSI Z87.1 goggles, a fully buttoned lab coat, and 0.11 mm nitrile gloves[2]. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

  • Static Mitigation: Wipe the exterior of the analytical balance and your stainless-steel spatulas with a grounded anti-static cloth.

  • Weighing: Transfer the required mass into an anti-static weighing boat. Close the balance doors immediately during measurement to prevent draft disturbance.

  • Dissolution: Transfer the powder to the reaction vessel. Slowly add your chosen solvent (e.g., methanol or DMSO) down the side of the vessel. Causality: Slow addition prevents exothermic micro-splashing that could contaminate the hood surface.

  • Decontamination: Wipe all spatulas, the balance pan, and the hood surface with a damp cloth soaked in 1% Sodium Bicarbonate ( NaHCO3​ ), followed by 70% ethanol. Causality: The mild base rapidly neutralizes any residual propanoic acid, rendering it harmless before the solvent evaporates.

Spill Response and Disposal Plan

In the event of a localized spill, immediate chemical neutralization is required before physical cleanup.

  • Spill Containment: Do not sweep the dry powder, as this will aerosolize the irritant. Instead, gently cover the spill with solid Sodium Bicarbonate ( NaHCO3​ ) to neutralize the acid moiety. Lightly mist the powder with water to facilitate the acid-base reaction, then gather the damp slurry using an absorbent pad.

  • Waste Segregation: Dispose of all contaminated pads, gloves, and neutralized waste in a clearly labeled "Halogen-Free Organic Waste" container. Do not mix with strong oxidizers or heavy metals.

Visualized Operational Pipeline

The following diagram illustrates the logical progression of the handling and spill response workflow.

Workflow Start Pre-Operational Setup Verify Fume Hood PPE Don PPE Matrix (Gloves, Goggles, Coat) Start->PPE Weigh Anti-Static Weighing Minimize Dust PPE->Weigh Process Dissolution Slow Solvent Addition Weigh->Process Spill Spill Detected? Process->Spill Neutralize Neutralize (NaHCO3) & Damp Wipe Spill->Neutralize Yes Decon Decontamination (1% NaHCO3 / EtOH) Spill->Decon No Neutralize->Decon Dispose Halogen-Free Organic Waste Decon->Dispose

Figure 1: Workflow and spill response protocol for (S)-2-(4-Hydroxyphenyl)propanoic Acid handling.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910 Subpart I. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • American Chemical Society. (2016). Simultaneous Quantification of Carboxylate Enantiomers. Analytical Chemistry. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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(S)-2-(4-Hydroxyphenyl)propanoic Acid
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(S)-2-(4-Hydroxyphenyl)propanoic Acid
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